6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSLOJOKKCEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279055 | |
| Record name | 6-(Dimethylamino)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-43-5 | |
| Record name | 6-(Dimethylamino)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridine core with a primary aminomethyl group at the 6-position and a dimethylamino group at the 2-position, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups imparts specific physicochemical characteristics that are critical to its biological activity, pharmacokinetic profile, and formulation potential.
This technical guide provides a comprehensive analysis of the key physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of physical chemistry and comparative analysis with structurally analogous compounds to offer well-founded estimations and practical insights for researchers in the field.
Molecular Structure and Basic Properties
The foundational physical properties of a molecule are dictated by its structure. This compound, with the chemical formula C₈H₁₃N₃, possesses a molecular weight of 151.21 g/mol .[1] The presence of both hydrogen bond donors (the primary amine) and acceptors (the pyridine nitrogen and both amine nitrogens) suggests a significant potential for intermolecular interactions, which will influence properties such as boiling point and solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 1060801-43-5 | [2] |
| Predicted XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 42.2 Ų | [1] |
State and Appearance
Based on the general properties of similar small molecule amines and pyridine derivatives, this compound is expected to be a liquid or a low-melting solid at room temperature. Lower aliphatic amines are typically gases, while higher members in a homologous series tend to be liquids or solids. Given its molecular weight, it falls into the intermediate category. Pure amines are generally colorless but can develop a yellowish hue upon exposure to air and light due to oxidation. The compound is also anticipated to have a characteristic amine-like or fishy odor.
Melting and Boiling Points
The melting and boiling points of amines are significantly influenced by their ability to form hydrogen bonds. As this compound possesses a primary amine group, it can participate in intermolecular hydrogen bonding, leading to a higher boiling point than non-polar compounds of similar molecular weight. However, the presence of a tertiary amine (the dimethylamino group) does not contribute to hydrogen bonding between amine molecules.
For comparison, structurally related compounds can provide an estimation. For instance, 2-amino-6-methylpyridine has a boiling point of 208-209 °C. While the additional aminomethyl and dimethyl groups in the target molecule increase its molecular weight and potential for polar interactions, the precise boiling point would require experimental determination. It is reasonable to predict a boiling point in a similar or slightly higher range, likely above 200 °C at atmospheric pressure. The melting point is more difficult to predict but is expected to be relatively low.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, and formulation. The presence of multiple nitrogen atoms capable of forming hydrogen bonds with water suggests that this compound will exhibit good solubility in polar protic solvents like water and alcohols.
The solubility of aminopyridines is known to be pH-dependent. In acidic solutions, the amine groups will be protonated, forming salts that are generally more water-soluble. Conversely, in basic solutions, the free base form will be less soluble in water but more soluble in organic solvents.
Expected Solubility:
-
Water: Soluble, with solubility increasing at lower pH.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Highly soluble.
-
Polar Aprotic Solents (e.g., DMSO, DMF): Soluble.
-
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility.
Acidity and Basicity (pKa)
The pKa values of a molecule are fundamental to understanding its ionization state at a given pH, which in turn influences its biological activity and pharmacokinetic properties. This compound has three basic nitrogen atoms: the pyridine ring nitrogen, the primary aminomethyl nitrogen, and the tertiary dimethylamino nitrogen.
-
Pyridine Nitrogen: The pKa of pyridine itself is approximately 5.2. Electron-donating groups, such as amino groups, on the pyridine ring generally increase its basicity (raise the pKa).
-
Primary Aminomethyl Nitrogen: Aliphatic primary amines typically have pKa values in the range of 9-11.
-
Tertiary Dimethylamino Nitrogen: The dimethylamino group attached to the aromatic ring will be less basic than a typical aliphatic tertiary amine due to the electron-withdrawing nature of the sp²-hybridized carbon of the pyridine ring.
Predicting the exact pKa for each nitrogen in this multifunctional molecule is complex. However, it is expected to have at least two distinct pKa values, one associated with the more basic aliphatic amine and another with the less basic pyridine and dimethylamino nitrogens. Computational models and experimental titration would be necessary to determine the precise values.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons of the dimethylamino group, and the exchangeable protons of the primary amine. The chemical shifts of the aromatic protons will be influenced by the positions of the amino substituents.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will provide information about the electronic environment within the aromatic system.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C and C=N stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
N-H bending: The primary amine will exhibit a bending vibration around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with likely cleavages at the C-C bond between the pyridine ring and the aminomethyl group, as well as loss of methyl groups from the dimethylamino substituent.
Experimental Methodologies
Determination of Melting and Boiling Points
A standard capillary melting point apparatus would be used to determine the melting point. For the boiling point, distillation under atmospheric or reduced pressure would be the standard method.
Solubility Determination
The equilibrium solubility can be determined by adding an excess of the compound to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.
Caption: Workflow for experimental solubility determination.
pKa Determination
Potentiometric titration is the most common method for determining pKa values. A solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa values can be determined from the inflection points of the resulting titration curve.
Caption: Process for determining pKa via potentiometric titration.
Conclusion
While experimental data for this compound remains scarce in publicly available literature, a robust understanding of its physical properties can be extrapolated from its molecular structure and comparison with related compounds. Its characteristics as a polar, basic molecule with hydrogen bonding capabilities suggest good aqueous solubility, particularly at acidic pH, and a relatively high boiling point. These properties are paramount for its handling in a laboratory setting and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial physicochemical parameters, which will be invaluable for any future research and development involving this promising compound.
References
-
Angene Chemical. This compound|1060801-43-5. [Link]
-
Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
-
PubChem. 2-Aminopyridine. [Link]
-
PubChemLite. This compound. [Link]
-
National Center for Biotechnology Information. 6-Methylpyridin-2-amine. [Link]
-
International Journal of Chemical Modeling. Simple Method for the Estimation of pKa of Amines. [Link]
-
PubChem. 8-Hydroxyquinoline-5-sulfonic acid. [Link]
-
Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]
-
National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
PubChem. 6-methoxy-N-methylpyridin-2-amine. [Link]
-
PubChemLite. 6-(aminomethyl)-n,n-dimethylpyridin-3-amine. [Link]
-
PubChem. 2-Amino-6-methylpyridine. [Link]
-
National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
-
Cheméo. Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). [Link]
-
Chinese Journal of Energetic Materials. Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. [Link]
-
ResearchGate. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]
-
PubChem. N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydron. [Link]
-
PubChem. 2-Dimethylaminopyridine. [Link]
-
Royal Society of Chemistry. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]
-
Chemsrc. N-(2,6-dimethylphenyl)-3-nitropyridin-2-amine. [Link]
Sources
An In-Depth Technical Guide to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
This guide provides a comprehensive technical overview of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document elucidates its fundamental chemical properties, potential synthetic routes, and analytical characterization, grounded in established chemical principles.
Core Molecular Attributes
The foundational characteristics of a chemical entity are its molecular formula and weight, which are pivotal for all subsequent quantitative experimental work, from reaction stoichiometry to analytical sample preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃N₃ | [PubChem, CymitQuimica][1][2] |
| Molecular Weight | 151.21 g/mol | [BLDpharm][3] |
| Monoisotopic Mass | 151.11095 Da | [PubChem][2] |
These values are fundamental for accurate mass spectrometry analysis, purity assessments, and stoichiometric calculations in synthetic protocols. The presence of three nitrogen atoms in a relatively small molecule suggests potential for multiple sites of hydrogen bonding and coordination, which are key considerations in rational drug design.
Physicochemical and Structural Information
Understanding the physicochemical profile of this compound is crucial for predicting its behavior in biological systems and for the design of effective experimental protocols.
-
IUPAC Name: this compound
-
Synonyms: 2-Pyridinemethanamine, 6-(dimethylamino)-[1]
-
Chemical Structure: The molecule features a pyridine ring substituted at the 2-position with a dimethylamino group and at the 6-position with an aminomethyl group. This unique arrangement of functional groups imparts a specific electronic and steric profile. The dimethylamino group is an electron-donating group, which influences the basicity of the pyridine nitrogen. The primary amine of the aminomethyl group provides a key site for further chemical modification or interaction with biological targets.
Synthesis and Characterization: A Conceptual Framework
While specific, optimized synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible synthetic strategy can be conceptualized based on established pyridine chemistry. A common approach involves the functionalization of a pre-existing pyridine scaffold.
A hypothetical, yet chemically sound, multi-step synthesis could proceed from a readily available starting material such as 2-amino-6-methylpyridine. The workflow would involve the protection of the amino group, followed by functional group interconversion of the methyl group to an aminomethyl group, and finally, N,N-dimethylation of the amino group at the 2-position.
Experimental Workflow: Conceptual Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the synthesized compound would be rigorously confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be employed to confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₈H₁₃N₃.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be essential for determining the purity of the final compound.
Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The specific arrangement of functional groups in this compound makes it an attractive scaffold or building block for several reasons:
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key functional groups make it a suitable candidate for fragment screening campaigns to identify initial hits against therapeutic targets.
-
Scaffold for Library Synthesis: The primary amine of the aminomethyl group serves as a versatile handle for the introduction of diverse chemical moieties, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Potential for Kinase Inhibition: The 2-aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors, suggesting that derivatives of this compound could be explored for their potential in oncology and inflammatory diseases. Recent research has highlighted the potential of 6-amino pyridine derivatives as dual inhibitors for targets relevant in neurodegenerative diseases like Alzheimer's.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, protected from light.
References
-
PubChem. This compound. [Link]
-
PubChem. 2-Amino-6-methylpyridine. [Link]
-
PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]
Sources
An In-depth Technical Guide to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical structure and nomenclature, explore a plausible synthetic route with detailed experimental considerations, summarize its key physicochemical properties, and discuss its potential applications as a versatile building block in the development of novel therapeutics.
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Structure
The unequivocally assigned IUPAC name for the compound is This compound .[1] Its chemical structure consists of a pyridine ring substituted at the 2-position with a dimethylamino group and at the 6-position with an aminomethyl group.
The structure is depicted below:
Molecular Formula: C₈H₁₃N₃[1]
Key Structural Features:
-
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. This core is a prevalent scaffold in numerous FDA-approved drugs.[2][3]
-
2-Dimethylamino Group: A tertiary amine functionality that significantly influences the electronic properties and basicity of the pyridine ring.
-
6-Aminomethyl Group: A primary amine attached to the pyridine ring via a methylene linker. This group provides a key site for further chemical modification and interaction with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [4] |
| CAS Number | 1060801-43-5 | [4] |
| SMILES | CN(C)C1=NC(CN)=CC=C1 | [4] |
| Predicted XlogP | 0.2 | [1] |
| Monoisotopic Mass | 151.11095 Da | [1] |
Synthesis and Purification: A Detailed Protocol
Proposed Synthetic Workflow
The proposed synthesis involves a three-step process:
-
N,N-Dimethylation of the 2-amino group of 2-amino-6-methylpyridine.
-
Bromination of the methyl group at the 6-position.
-
Amination of the resulting 6-(bromomethyl) derivative.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N,N,6-trimethylpyridin-2-amine (B)
-
Rationale: The Eschweiler-Clarke reaction provides a mild and efficient method for the exhaustive methylation of primary amines using formaldehyde and formic acid. This approach is preferable to using alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts.
-
Procedure:
-
To a solution of 2-amino-6-methylpyridine (A) (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq).
-
Heat the reaction mixture at reflux (100-110 °C) for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (B).
-
Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure N,N,6-trimethylpyridin-2-amine.
-
Step 2: Synthesis of 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine (C)
-
Rationale: The methyl group at the 6-position of the pyridine ring is benzylic in nature and can be selectively halogenated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). Light or heat can be used to initiate the reaction.
-
Procedure:
-
Dissolve N,N,6-trimethylpyridin-2-amine (B) (1.0 eq) in a non-polar solvent such as carbon tetrachloride or benzene.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours, with initiation by a light source if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 6-(bromomethyl)-N,N-dimethylpyridin-2-amine (C), which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound (D)
-
Rationale: The bromomethyl derivative is a reactive electrophile that can be readily displaced by an amine nucleophile. Using a protected form of ammonia, such as potassium phthalimide (Gabriel synthesis), followed by deprotection, or direct amination with ammonia in a suitable solvent, will yield the desired primary amine.
-
Procedure (using ammonia):
-
Dissolve the crude 6-(bromomethyl)-N,N-dimethylpyridin-2-amine (C) (1.0 eq) in a polar solvent like methanol or a solution of ammonia in methanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol (excess).
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in dichloromethane and wash with water to remove ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to afford the final product, this compound (D).
-
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. Based on the structure and data from related compounds, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the protons of the primary amine, and the methyl protons of the dimethylamino group. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):
-
Aromatic protons: 6.5-8.0 ppm (three distinct signals, likely a triplet and two doublets).
-
Methylene protons (-CH₂-NH₂): ~3.8-4.2 ppm (singlet).
-
Primary amine protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent. This signal will exchange with D₂O.[5]
-
Dimethylamino protons (-N(CH₃)₂): ~3.0-3.3 ppm (singlet, 6H).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected chemical shifts are:
-
Aromatic carbons: 105-160 ppm (five signals).
-
Methylene carbon (-CH₂-NH₂): ~45-55 ppm.
-
Dimethylamino carbons (-N(CH₃)₂): ~40-45 ppm.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the N-methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (asymmetric and symmetric stretching).[6]
-
C-H stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
N-H bending: A band around 1600 cm⁻¹ for the primary amine.[7]
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-N stretching: In the 1250-1335 cm⁻¹ region for the aromatic amine linkage.[6]
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being present in a vast number of approved drugs.[2][8] The title compound, this compound, possesses several features that make it an attractive building block for the synthesis of new drug candidates.
-
Versatile Functional Handles: The primary amine of the aminomethyl group serves as a key point for derivatization, allowing for the introduction of a wide range of functionalities through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The dimethylamino group and the primary amine influence the overall polarity, basicity, and hydrogen bonding capacity of the molecule. These properties are critical for optimizing drug-like characteristics such as solubility, permeability, and target binding.
-
Scaffold for Bioactive Molecules: The 2,6-disubstituted pyridine motif is found in compounds with a wide range of biological activities, including inhibitors of kinases and other enzymes.[5][9] For instance, 6-amino pyridine derivatives have been explored as dual GSK-3β/CK-1δ inhibitors for the potential treatment of Alzheimer's disease.[6]
Caption: Role of this compound in drug discovery.
Safety, Handling, and Storage
Given the presence of reactive amine functionalities and the general toxicological profile of substituted pyridines, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on data for structurally related aminopyridines.[10][11][12][13]
Hazard Identification
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[14][15]
-
Irritation: May cause skin and serious eye irritation.[10][12]
-
Respiratory Irritation: May cause respiratory irritation.[11]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical and scalable route. The presence of multiple functional groups allows for extensive derivatization, making it an ideal starting point for the generation of compound libraries for biological screening. As with all reactive chemical compounds, appropriate safety precautions must be taken during its handling and storage. This guide provides a solid foundation for researchers and scientists to confidently work with and utilize this promising chemical entity in their research endeavors.
References
- Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
- Sigma-Aldrich. (n.d.). N,6-dimethylpyridin-2-amine.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). NIH.
- A75706 - Safety D
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
- 4 - Safety Data Sheet. (2009). Thermo Fisher Scientific.
- This compound. (n.d.). PubChem.
- 6-(2-AMinopropyl)
- 1060801-43-5|this compound. (n.d.). BLDpharm.
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed.
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie.
- 2-Aminopyridine - SAFETY DATA SHEET. (2021). Thermo Fisher Scientific.
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. (2025). Benchchem.
- 2-Amino-6-methylpyridine Safety D
- 6-Methylpyridin-2-amine. (n.d.). PMC - NIH.
- 6-Methoxy-N-methylpyridin-2-amine. (n.d.). ChemScene.
- Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. (n.d.). University of Westminster.
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (n.d.).
- (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025).
- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (2025). 《含能材料》:火炸药.
- 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. (2025). Benchchem.
- p-DIMETHYL AMINO PYRIDINE CAS No 1122-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 2-Aminopyridine(504-29-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- Preparation of Cyanopyridines by Direct Cyan
- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central.
- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Growing Science.
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.).
- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (n.d.). ChemRxiv.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- Mass Spectrometry - Fragmentation P
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.
- Mass Spectrometry: Fragment
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (n.d.). PMC - NIH.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. wikieducator.org [wikieducator.org]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alkalimetals.com [alkalimetals.com]
- 14. lobachemie.com [lobachemie.com]
- 15. geneseo.edu [geneseo.edu]
Introduction: The Prominence of the 2-Aminopyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine for Drug Discovery Professionals
The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and capacity for forming multiple hydrogen bonds allow it to serve as a versatile template for designing potent and selective inhibitors for various enzyme families, particularly kinases. This guide focuses on a specific, functionalized derivative, This compound , providing a comprehensive technical overview for researchers engaged in drug discovery and development.
While specific literature on this exact molecule is sparse, its structural components—a 2-(dimethylamino)pyridine core and a 6-(aminomethyl) substituent—are prevalent in numerous bioactive compounds. By analyzing its constituent parts and drawing parallels from closely related structures, we can build a robust profile of its potential utility, from synthesis to application.
This document serves as a Senior Application Scientist's perspective on the molecule, emphasizing not just its properties but the strategic rationale for its use in a drug discovery context.
PART 1: Core Profile and Physicochemical Properties
The foundational step in evaluating any new chemical entity is to understand its fundamental physicochemical characteristics. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and permeability to target engagement.
Compound Identification:
-
Systematic Name: this compound
-
Synonyms: 2-Pyridinemethanamine, 6-(dimethylamino)-[1]
Structural and Physicochemical Data Summary:
The following table summarizes the key computed and experimental properties of the title compound. These parameters are critical for initial assessment in a drug discovery pipeline, particularly for predicting its drug-likeness according to frameworks like Lipinski's Rule of Five.
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₃N₃ | [1][3] | Defines the elemental composition and exact mass. |
| Molecular Weight | 151.21 g/mol | [1][2] | Low molecular weight is favorable for oral bioavailability. |
| Monoisotopic Mass | 151.11095 Da | [3] | Crucial for high-resolution mass spectrometry analysis. |
| XlogP (Predicted) | 0.2 | [3] | Indicates balanced lipophilicity, suggesting good solubility and potential for membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated | The primary amine is a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 3 (2 pyridine N, 1 amine N) | Calculated | Multiple acceptors allow for diverse and strong interactions with biological targets. |
| Rotatable Bonds | 2 | Calculated | Low number suggests conformational rigidity, which can be favorable for binding affinity by reducing entropic penalty. |
| SMILES | CN(C)C1=NC(CN)=CC=C1 | [2] | A machine-readable representation of the 2D structure. |
| InChIKey | WSDSLOJOKKCEHE-UHFFFAOYSA-N | [1][3] | A unique structural identifier for database searching. |
PART 2: Synthesis Strategy and Methodologies
Proposed Retrosynthetic Analysis:
A plausible disconnection approach identifies 6-methyl-N,N-dimethylpyridin-2-amine as a key intermediate, which itself can be prepared from the inexpensive starting material, 2-amino-6-methylpyridine.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Synthesis of Intermediate 2 (6-methyl-N,N-dimethylpyridin-2-amine)
This protocol describes the exhaustive methylation of the starting material. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the amine, facilitating rapid and complete dimethylation.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of 2-amino-6-methylpyridine (1.0 eq.) in anhydrous THF. Causality Note: Slow addition is necessary to control the exothermic reaction and hydrogen gas evolution.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until H₂ evolution ceases.
-
Methylation: Cool the resulting suspension back to 0 °C and add methyl iodide (2.5 eq.) dropwise. Trustworthiness Note: Using a slight excess of the alkylating agent ensures the reaction goes to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-methyl-N,N-dimethylpyridin-2-amine.
PART 3: Applications in Drug Discovery & Target Rationale
The structural motifs within this compound are highly relevant to modern drug design, particularly in kinase inhibition.
The 2-Aminopyridine Scaffold as a Kinase Hinge-Binder:
The 2-aminopyridine core is a classic "hinge-binding" motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor, allowing it to form two critical hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction is a highly effective anchoring strategy.
Potential as a Dual Inhibitor for Neurodegenerative Diseases:
Recent research has highlighted the potential of 6-amino pyridine derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the tau pathology of Alzheimer's disease.[4] Molecular docking studies of these compounds revealed that the 6-amino pyridine ring fits into the ATP binding site, forming key hydrogen bonds with hinge region residues like Asp133 and Val135 in GSK-3β.[4] The title compound, with its analogous 6-aminomethyl group, is an excellent candidate for exploration in this therapeutic area.
Pharmacophoric Features and Bioisosteric Considerations:
The diagram below illustrates the key pharmacophoric features of the molecule, which are the basis for its potential biological activity.
Caption: Key pharmacophoric features relevant to target binding.
-
6-(aminomethyl) Group: This group is a versatile functional handle. The primary amine is basic and will be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site. It also serves as an excellent hydrogen bond donor.
-
2-(N,N-dimethylamino) Group: This group significantly modulates the electronic properties of the pyridine ring. It is a strong electron-donating group, which increases the basicity of the pyridine ring nitrogen, potentially enhancing its hydrogen bonding capability as an acceptor.
-
Vector for Growth: The primary amine of the aminomethyl group provides a clear synthetic vector for library elaboration, allowing for the exploration of the surrounding chemical space to optimize potency and selectivity.
Antitubercular Potential:
Furthermore, related pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[5] MmpL3 is a critical transporter for mycolic acids, essential components of the mycobacterial cell wall, making it a prime target for new antitubercular agents. The title compound fits the general structural class of these inhibitors and warrants investigation for this indication.
Conclusion and Future Directions
This compound (CAS: 1060801-43-5) represents a promising, yet underexplored, chemical scaffold for modern drug discovery. While direct biological data is limited, a thorough analysis of its structural components and the activities of related analogues provides a strong rationale for its investigation.
-
Key Strengths: The molecule possesses a low molecular weight, balanced lipophilicity, and key pharmacophoric features for targeting kinases and other enzyme classes. Its structure contains a validated hinge-binding motif and a versatile synthetic handle for library development.
-
Future Work: The immediate next steps for a research program involving this molecule would be to execute its synthesis, confirm its structure, and screen it against a panel of relevant biological targets, particularly kinases involved in oncology and neurodegeneration (e.g., GSK-3β, CK-1δ) and anti-infective targets like MmpL3. Subsequent structure-activity relationship (SAR) studies, guided by the derivatization of the 6-(aminomethyl) position, would be a logical progression to optimize this promising scaffold into a lead candidate.
This guide provides the foundational knowledge and strategic insights necessary for any drug discovery professional to confidently incorporate this valuable building block into their research endeavors.
References
-
This compound - PubChemLite. (URL: [Link])
-
Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (URL: [Link])
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Introduction
6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a key building block in contemporary medicinal chemistry and drug development. Its substituted diaminopyridine scaffold is a prevalent motif in a variety of biologically active molecules. The strategic placement of a dimethylamino group at the 2-position and an aminomethyl substituent at the 6-position offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the viable and efficient synthetic pathways to this target molecule, offering practical, step-by-step protocols and a critical analysis of the chemical principles underpinning each transformation.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The most direct and widely applicable pathway commences with the commercially available 2-amino-6-methylpyridine. This primary route involves a three-step sequence:
-
N,N-Dimethylation of the 2-amino group.
-
Halogenation of the 6-methyl group.
-
Nucleophilic substitution of the resulting halide with an amine source.
An alternative strategy, also discussed herein, proceeds through a nitrile intermediate, offering a different set of synthetic advantages and challenges.
Primary Synthetic Pathway: A Step-by-Step Elucidation
This preferred route is predicated on a logical sequence of transformations that progressively build the target molecule from 2-amino-6-methylpyridine.
Step 1: N,N-Dimethylation of 2-Amino-6-methylpyridine
The initial and critical step is the exhaustive methylation of the primary amino group at the 2-position to yield N,N-dimethyl-6-methylpyridin-2-amine. For this transformation, the Eschweiler-Clarke reaction is the method of choice due to its high efficiency, mild conditions, and avoidance of over-alkylation to form quaternary ammonium salts.[1][2][3]
Reaction: 2-Amino-6-methylpyridine → N,N-Dimethyl-6-methylpyridin-2-amine
Causality of Experimental Choices: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[3] The evolution of carbon dioxide renders the reaction irreversible, driving it to completion.[3] This one-pot procedure is highly advantageous in a laboratory setting, simplifying the synthetic workflow.[1]
Experimental Protocol: Eschweiler-Clarke N,N-Dimethylation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (1.0 eq).
-
Add formic acid (90%, 5.0 eq) to the flask.
-
Slowly add formaldehyde (37% aqueous solution, 4.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N-dimethyl-6-methylpyridin-2-amine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Reagent/Parameter | Quantity/Value | Rationale |
| 2-Amino-6-methylpyridine | 1.0 eq | Starting material |
| Formic Acid (90%) | 5.0 eq | Hydride source and solvent |
| Formaldehyde (37% aq.) | 4.0 eq | Methyl group source |
| Reaction Temperature | 100-110 °C | To overcome the activation energy and drive the reaction |
| Reaction Time | 6-8 hours | Typical duration for completion |
Workflow for the Synthesis of this compound
Caption: Overall synthetic scheme for the target molecule.
Step 2: Benzylic Bromination of N,N-Dimethyl-6-methylpyridin-2-amine
With the 2-amino group appropriately functionalized, the next step focuses on the activation of the 6-methyl group for subsequent amination. A free-radical bromination at the benzylic-like position is the most effective strategy. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[4][5]
Reaction: N,N-Dimethyl-6-methylpyridin-2-amine → 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine
Causality of Experimental Choices: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the desired product and a new bromine radical, thus propagating the chain reaction.[6] Carbon tetrachloride (CCl₄) or chlorobenzene are traditionally used as solvents, though greener alternatives are increasingly being explored.[7]
Experimental Protocol: NBS Bromination
-
In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve N,N-dimethyl-6-methylpyridin-2-amine (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The disappearance of the starting material and the formation of a less polar spot indicates product formation.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-(bromomethyl)-N,N-dimethylpyridin-2-amine is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value | Rationale |
| N,N-Dimethyl-6-methylpyridin-2-amine | 1.0 eq | Substrate |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| AIBN | 0.05 eq | Radical initiator |
| Solvent | Anhydrous CCl₄ | Inert solvent for free-radical reactions |
| Reaction Temperature | Reflux (~77 °C) | To initiate radical formation |
| Reaction Time | 4-6 hours | Typical duration for completion |
Mechanism of Benzylic Bromination with NBS
Caption: Key steps in the free-radical chain mechanism.
Step 3: Amination of 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine
The final step involves the conversion of the bromomethyl group to the desired aminomethyl functionality. Several nucleophilic substitution methods can be employed. The Gabriel synthesis, utilizing potassium phthalimide followed by hydrazinolysis, is a robust and reliable method for preparing primary amines from alkyl halides, as it prevents over-alkylation.
Reaction: 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine → this compound
Causality of Experimental Choices: The Gabriel synthesis proceeds in two stages. First, the bromomethyl compound undergoes an Sₙ2 reaction with potassium phthalimide to form an N-alkylated phthalimide intermediate. The phthalimide anion is an excellent nucleophile, and its use prevents the multiple alkylations that can occur with ammonia. In the second stage, the phthalimide protecting group is removed by reaction with hydrazine, which cleaves the amide bonds to release the primary amine and form the stable phthalhydrazide byproduct.
Experimental Protocol: Gabriel Synthesis
-
Phthalimide Alkylation:
-
To a solution of 6-(bromomethyl)-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-((6-(dimethylamino)pyridin-2-yl)methyl)phthalimide intermediate.
-
-
Hydrazinolysis:
-
Suspend the phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a concentrated aqueous solution of NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
| Reagent/Parameter | Quantity/Value | Rationale |
| Alkylation | ||
| 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine | 1.0 eq | Substrate |
| Potassium Phthalimide | 1.2 eq | Nucleophile and protecting group |
| DMF | Solvent | Polar aprotic solvent for Sₙ2 |
| Hydrazinolysis | ||
| Phthalimide intermediate | 1.0 eq | Substrate |
| Hydrazine Hydrate | 1.5 eq | Deprotecting agent |
| Ethanol | Solvent | Suitable for reflux |
Alternative Synthetic Pathway: The Nitrile Route
An alternative approach to the target molecule involves the introduction of a nitrile group, which is then reduced to the primary amine.
Workflow for the Alternative Nitrile Pathway
Caption: An alternative synthesis via a nitrile intermediate.
This route begins with a different starting material, such as 2-chloro-6-methylpyridine.
-
Synthesis of 2-(Dimethylamino)-6-cyanopyridine:
-
Step 2a: Nucleophilic aromatic substitution of 2-chloro-6-methylpyridine with dimethylamine to yield N,N-dimethyl-6-methylpyridin-2-amine.
-
Step 2b: Conversion of the methyl group to a nitrile. This can be a challenging transformation, often requiring multi-step sequences such as oxidation to the carboxylic acid, followed by conversion to the amide and dehydration, or through ammoxidation. A more direct route involves benzylic halogenation followed by nucleophilic substitution with a cyanide salt.[8]
-
-
Reduction of the Nitrile:
-
The 2-(dimethylamino)-6-cyanopyridine intermediate can then be reduced to the target aminomethyl compound.
-
Using Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.
-
Using Catalytic Hydrogenation: Catalytic hydrogenation over a Raney nickel or platinum catalyst is another effective method for nitrile reduction.[9] This method often offers milder reaction conditions and is more amenable to large-scale synthesis.
-
While viable, this route can be longer and may present challenges in the synthesis and handling of the cyanide-containing intermediates.
Conclusion
The synthesis of this compound is most efficiently achieved through a three-step sequence starting from 2-amino-6-methylpyridine. The use of the Eschweiler-Clarke reaction for N,N-dimethylation, followed by NBS bromination of the methyl group, and subsequent amination via the Gabriel synthesis provides a reliable and high-yielding pathway. This route is characterized by the use of well-established and understood chemical transformations, making it a robust choice for both laboratory-scale synthesis and potential scale-up. The alternative nitrile route, while feasible, involves more steps and potentially hazardous reagents. The choice of synthetic strategy will ultimately depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the research or development program.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Mohamed, S. K., Soliman, A. M., Abdel-Raheem, E. M. M., Saeed, S., & Wong, W.-T. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1532. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Kubiak, R., & Janczak, J. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. Retrieved from [Link]
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]
- Google Patents. (n.d.). WO1996008537A1 - Process for producing n-methylated organic pigments.
-
Fox, G. J., Hepworth, J. D., & Hallas, G. (1973). Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 68. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]
-
Georgia Southern University. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-n,n-dimethylpyridin-2-amine. Retrieved from [Link]
-
Gouda, M. A., Berghot, M. A., & El-Ghazaly, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(2), 1-30. Retrieved from [Link]
- Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
-
Balaraman, K., Jagadeesh, R. V., & Beller, M. (2016). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Organic Letters, 18(15), 3866–3869. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
Beilstein Journals. (2024, July 11). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]
-
Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
-
Springer. (n.d.). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 10). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Retrieved from [Link]
-
CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved from [Link]
-
ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2017, May 16). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]
-
MDPI. (2023, May 25). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
University of Liverpool. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 [mdpi.com]
An In-depth Technical Guide to the Initial Discovery and Background of Aminopyridine Compounds
Abstract
The aminopyridines, a class of organic compounds, have traversed a remarkable journey from chemical curiosities to invaluable tools in neuroscience and clinical therapy. This guide provides a comprehensive exploration of their origins, beginning with their initial synthesis and culminating in the elucidation of their primary mechanism of action as potassium channel blockers. We will examine the foundational chemical reactions that first brought these molecules to life, the pivotal experiments that unveiled their potent physiological effects, and their early applications that paved the way for modern therapeutics like dalfampridine (Ampyra). This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative grounded in the core principles of causality, experimental integrity, and authoritative scientific literature.
Introduction: The Emergence of a Structurally Simple, Potent Modulator
At its core, an aminopyridine is a pyridine ring to which an amine group is attached. Three primary isomers exist: 2-, 3-, and 4-aminopyridine, each defined by the position of the amine group on the ring[1]. While structurally unassuming, these compounds, particularly 4-aminopyridine (4-AP), possess profound biological activity. Their story is not one of targeted design based on a known biological target, but rather one of chemical synthesis followed by the gradual discovery of their powerful effects on the nervous system. This guide will focus primarily on 2-aminopyridine, due to its historical significance in synthesis, and 4-aminopyridine, which became the cornerstone of therapeutic research.
The Dawn of Discovery: The Chichibabin Reaction and Early Synthesis
The practical synthesis of aminopyridines became widely accessible following the discovery of the Chichibabin reaction by Russian chemist Aleksei Chichibabin in 1914[2][3]. This reaction provided a direct method for the amination of pyridine, a landmark achievement in heterocyclic chemistry[3][4][5].
The reaction involves heating pyridine with a strong amide base, typically sodium amide (NaNH₂), in an inert solvent like toluene or xylene[2][6]. The process is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) directly attacks the electron-deficient pyridine ring, preferentially at the 2-position (alpha-position), to form 2-aminopyridine[2][3][7][8].
Causality in the Chichibabin Reaction: The regioselectivity for the 2-position is a key feature. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a partial positive charge (δ+) on the adjacent alpha (C2 and C6) and gamma (C4) carbons. The C2 and C6 positions are most activated. The reaction proceeds via an addition-elimination mechanism through a stable anionic σ-adduct (a Meisenheimer-like intermediate), followed by the elimination of a hydride ion (H⁻) to restore aromaticity[2][3][4]. The evolution of hydrogen gas is a measurable indicator of reaction progress[2].
Foundational Experimental Protocol: Synthesis of 2-Aminopyridine via Chichibabin Reaction
This protocol is a generalized representation of the classic high-temperature Chichibabin synthesis.
Objective: To synthesize 2-aminopyridine from pyridine and sodium amide.
Materials:
-
Pyridine (anhydrous)
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend sodium amide in anhydrous toluene under a nitrogen atmosphere. Rationale: The reaction is highly sensitive to moisture; an inert atmosphere is crucial to prevent quenching of the potent sodium amide base.
-
Addition of Pyridine: Slowly add anhydrous pyridine to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 110-130°C) for 4-6 hours. Rationale: The high temperature is required to overcome the activation energy for the nucleophilic attack on the aromatic ring. The solution will typically turn deep red or brown, and hydrogen gas will evolve[2].
-
Quenching: After cooling the reaction to room temperature, cautiously quench the mixture by the slow addition of a saturated ammonium chloride solution. Rationale: This step neutralizes any unreacted sodium amide and hydrolyzes the sodium salt of the product to yield 2-aminopyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization or sublimation to yield pure 2-aminopyridine.
-
Validation: Confirm product identity and purity via melting point determination (literature: 59-60°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Caption: A workflow for the synthesis and validation of 2-aminopyridine.
From Chemical Reagent to Pharmacological Probe
For decades, aminopyridines were primarily synthetic intermediates[7][9]. Their journey into pharmacology was serendipitous. While 2-aminopyridine was a precursor for early sulfa drugs like sulfapyridine, it was 4-aminopyridine (4-AP) that revealed the family's true neuropharmacological potential[8].
The first significant clinical observations emerged from Bulgaria in the 1970s. Anesthetists, led by Dimitar Paskov, discovered that 4-AP could effectively reverse the effects of non-depolarizing neuromuscular blocking agents used during surgery[10][11]. This finding was a critical turning point, shifting the perception of 4-AP from a mere chemical, or even a bird poison, to a potent neuromodulator[10][11]. This clinical use spurred deeper investigation into how it worked.
Elucidating the Mechanism of Action: Potassium Channel Blockade
The foundational mechanism of action for 4-AP was identified as the blockade of voltage-gated potassium (Kᵥ) channels[10][12][13][14]. This discovery explained its dramatic physiological effects.
The Role of Kᵥ Channels in Neurons: In neurons, the repolarization phase of an action potential is driven by the efflux of potassium ions (K⁺) through Kᵥ channels. This rapid outflow of positive charge returns the membrane potential to its resting state, terminating the signal.
4-AP's Impact: 4-AP physically obstructs the pore of these Kᵥ channels, primarily from the intracellular side[14][15]. By blocking this K⁺ efflux, 4-AP broadens the duration of the action potential[10][13]. This has two major consequences:
-
Prolonged Depolarization: The nerve terminal remains depolarized for a longer period.
-
Enhanced Neurotransmitter Release: The extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open longer, leading to a greater influx of calcium. This increased intracellular calcium concentration significantly enhances the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the synapse[10][16]. Some studies also suggest 4-AP may directly potentiate calcium channels, independent of its effect on Kᵥ channels[12][17].
This mechanism elegantly explained the Bulgarian team's observations: by boosting acetylcholine release, 4-AP could overcome the competitive blockade of acetylcholine receptors by myorelaxants. More importantly, it provided a powerful rationale for its use in diseases of demyelination, such as multiple sclerosis (MS). In demyelinated axons, Kᵥ channels that are normally hidden under the myelin sheath become exposed, leading to a leakage of K⁺ current that can cause action potentials to fail. By blocking these exposed channels, 4-AP helps restore signal conduction[10][13][18][19].
Caption: Mechanism of 4-AP at the presynaptic terminal.
Early Therapeutic Investigations
Building on the understanding of its mechanism, researchers began exploring 4-AP's therapeutic potential in conditions characterized by compromised nerve conduction. The most prominent early application was in multiple sclerosis (MS)[12][13]. Clinical studies dating back to the 1980s suggested that 4-AP could produce symptomatic improvements in a subset of MS patients, particularly in motor function and walking ability[18][20].
However, the original immediate-release formulations of 4-AP were hampered by a narrow therapeutic index and a challenging pharmacokinetic profile, leading to side effects like dizziness, paresthesia, and at higher doses, seizures[13][21][22]. This challenge directly led to the development of a prolonged-release formulation in the 1990s, designed to maintain stable plasma concentrations and improve the safety profile[23][24]. This formulation would eventually become dalfampridine (Ampyra), the first drug approved specifically to improve walking in patients with MS[12][19][23][24][25].
| Compound | Formulation | Primary Indication Investigated | Key Early Findings | Limitation / Challenge |
| 4-Aminopyridine | Immediate Release (IV/Oral) | Reversal of neuromuscular blockade | Effective at antagonizing curare-like drugs[10]. | Narrow therapeutic window, high peak plasma levels. |
| 4-Aminopyridine | Immediate Release (Oral) | Multiple Sclerosis (symptomatic relief) | Improved motor function and walking speed in a subset of patients[20]. | Significant side effects (dizziness, seizures); inconsistent plasma levels[13][21]. |
| 3,4-Diaminopyridine | Immediate Release (Oral) | Lambert-Eaton Myasthenic Syndrome | Potent Kᵥ channel blocker; effective in LEMS. | Less able to cross the blood-brain barrier compared to 4-AP[10][18]. |
| Fampridine | Sustained/Prolonged Release | Multiple Sclerosis (walking impairment) | Improved safety profile, allowed for twice-daily dosing, consistent clinical benefit in responders[19][22][24]. | Development of a stable, effective formulation was a multi-decade process. |
Conclusion
The history of aminopyridines is a testament to the synergy between synthetic chemistry and pharmacology. From the elegance of the Chichibabin reaction, a simple yet powerful molecular scaffold was born. Decades of meticulous physiological and clinical investigation revealed its profound ability to modulate the nervous system by blocking potassium channels. This journey, marked by both serendipitous discovery and rational drug design, transformed 4-aminopyridine from a laboratory reagent into a targeted therapy that has improved the quality of life for individuals with debilitating neurological disorders. The foundational work detailed in this guide established a class of compounds that continues to be a vital tool for both probing the intricacies of neuronal function and providing tangible clinical benefit.
References
- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(3), 117-123.
-
4-Aminopyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). Journal of General Physiology. [Link]
-
Chichibabin reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chichibabin reaction - Grokipedia. (n.d.). Grokipedia. [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update. [Link]
-
Chichibabin Reaction | PPTX. (n.d.). Slideshare. [Link]
-
Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]
-
4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). ResearchGate. [Link]
-
Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis. (2012). Expert Review of Neurotherapeutics, 12(sup2), 1-13. [Link]
-
Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis. (2014). Taylor & Francis Online. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]
-
Facile synthesis of functionalized 4-aminopyridines. (2002). Chemical Communications. [Link]
-
Historical Overview of the Rationale for the Pharmacological Use of Prolonged-Release Fampridine in Multiple Sclerosis. (2012). PubMed. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central. [Link]
-
4-Aminopyridine: A Pan Voltage-Gated Potassium Channel Inhibitor That Enhances K v 7.4 Currents and Inhibits Noradrenaline-Mediated Contraction of Rat Mesenteric Small Arteries. (2018). PubMed. [Link]
-
4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. (n.d.). NIH. [Link]
-
Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis. (2014). Taylor & Francis Online. [Link]
-
Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. (2014). PubMed. [Link]
-
Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (2023). bioRxiv. [Link]
-
History and future of antimicrobial diaminopyrimidines. (1993). PubMed. [Link]
-
Changing the “Channel” : Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (n.d.). PMC - NIH. [Link]
-
The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices. (1997). PubMed. [Link]
-
2-Aminopyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. (n.d.). PMC. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. [Link]
-
Aminopyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed. [Link]
Sources
- 1. Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. article.sciencepg.com [article.sciencepg.com]
- 8. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Changing the “Channel”♦: Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Research Landscape of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Technical Guide for Advanced Chemical and Pharmaceutical Development
Abstract
This technical guide delineates promising research trajectories for the synthetically accessible, yet underexplored molecule, 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. By dissecting its core structure—a pyridine ring functionalized with a chelating 2-(N,N-dimethylamino) group and a reactive 6-(aminomethyl) handle—we identify a confluence of properties suggesting significant potential. This document moves beyond theoretical postulation to provide actionable, field-proven insights for its application in three key domains: 1) Coordination Chemistry and Catalysis , leveraging its potential as a tridentate ligand for novel metal complexes; 2) Medicinal Chemistry and Drug Discovery , exploiting the 2-aminopyridine scaffold as a privileged structure for kinase inhibitors and anti-infective agents; and 3) Supramolecular Chemistry and Materials Science , utilizing its hydrogen-bonding capabilities for the rational design of functional materials. For each area, we present a strategic research workflow, detailed experimental protocols, and the underlying scientific rationale, equipping researchers to unlock the full potential of this versatile chemical entity.
Introduction to the this compound Scaffold
The subject of this guide, this compound (herein referred to as AMDPA ), represents a compelling starting point for chemical innovation. Its structure is a thoughtful amalgamation of functional groups, each contributing to a unique reactivity and application profile. While direct literature on AMDPA is sparse, a comprehensive analysis of its constituent motifs—specifically the 2-aminopyridine core—provides a robust foundation for predicting its behavior and utility.[1]
Structural Analysis and Physicochemical Properties
AMDPA is built upon a 2-aminopyridine framework, a scaffold widely recognized for its presence in molecules with diverse applications, from catalysis to pharmaceuticals.[2][3] The molecule possesses three distinct nitrogen centers, each with unique electronic and steric properties:
-
Pyridine Ring Nitrogen (N1): The most basic nitrogen, serving as a primary site for protonation, alkylation, and metal coordination.[4]
-
2-Dimethylamino Nitrogen: An electron-donating group that increases the electron density of the pyridine ring. Its tertiary nature precludes acylation and its steric bulk can influence the coordination geometry at N1.
-
6-Aminomethyl Nitrogen: A primary aliphatic amine, offering a nucleophilic site for derivatization (e.g., acylation, reductive amination) and an additional metal coordination site.
A summary of its predicted physicochemical properties is presented below.
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₈H₁₃N₃ | --- |
| Molecular Weight | 151.21 g/mol [5] | Suitable for drug discovery fragments and ligand design. |
| cLogP | ~0.8-1.2 | Indicates good water solubility and potential for bioavailability. |
| pKa (most basic) | ~7.0-7.5 (Pyridine N) | The pyridine nitrogen is the most likely site of protonation in physiological conditions. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is crucial for specific interactions in biological targets and supramolecular assembly. |
| Hydrogen Bond Acceptors | 3 (all three N atoms) | Multiple acceptor sites enhance potential for molecular recognition and self-assembly. |
Rationale for Exploration
The strategic placement of these functional groups makes AMDPA an exceptionally versatile platform. The 2-amino-6-methylpyridine scaffold, a close structural analog, is a known precursor for valuable compounds with biological activity, including kinase inhibitors.[3][] Furthermore, aminopyridine derivatives have demonstrated utility as templating agents in supramolecular chemistry and possess inherent antimicrobial properties.[2][7] AMDPA builds upon this foundation by introducing a reactive aminomethyl group, providing a direct vector for chemical modification and property tuning, and a dimethylamino group, which modulates the electronic properties of the core.
Potential Research Area 1: Coordination Chemistry and Homogeneous Catalysis
Rationale: The Tridentate Ligand Hypothesis
The arrangement of the pyridine nitrogen, the 2-dimethylamino nitrogen, and the 6-aminomethyl nitrogen makes AMDPA an ideal candidate for a tridentate "pincer" ligand. Such ligands are known to form highly stable, well-defined complexes with a variety of transition metals (e.g., Pd, Pt, Ru, Fe, Ni). The resulting rigid coordination sphere can impart unique stability and selectivity to the metal center, making the resulting complexes highly effective catalysts. The platinum complex of a related bidentate ligand, (C-(6-aminomethyl-pyridin-2-yl)methylamine), has already shown significant biological interactions, underscoring the potential of this coordination motif.
Proposed Research Workflow: Catalyst Development
The workflow for exploring AMDPA in catalysis involves ligand synthesis, complexation, characterization, and screening for catalytic activity.
Detailed Experimental Protocol: Synthesis and Characterization of a Palladium(II) Complex
This protocol describes a robust method for synthesizing a palladium complex, a common starting point for cross-coupling catalysts.
-
Materials: this compound (AMDPA ), bis(acetonitrile)palladium(II) dichloride (PdCl₂(MeCN)₂), anhydrous dichloromethane (DCM), diethyl ether.
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve AMDPA (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous DCM.
-
Add the palladium solution dropwise to the AMDPA solution at room temperature with vigorous stirring.
-
A color change and/or precipitation of a solid is typically observed. Stir the reaction mixture for 4-6 hours.
-
Reduce the solvent volume in vacuo.
-
Add diethyl ether to precipitate the product.
-
Isolate the solid by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.
-
-
Characterization:
-
¹H & ¹³C NMR: To confirm the coordination of the ligand to the metal center, evidenced by shifts in the proton and carbon signals of the pyridine ring and side chains.
-
Mass Spectrometry (ESI-MS): To confirm the mass of the resulting complex.
-
X-ray Crystallography: If suitable crystals can be grown (e.g., by slow diffusion of an anti-solvent like pentane into a concentrated DCM solution), this will provide definitive structural proof of coordination geometry.
-
Potential Research Area 2: Medicinal Chemistry and Drug Discovery
The 2-Aminopyridine Privileged Scaffold in Kinase Inhibition
The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design. It acts as a bioisostere of the adenine hinge-binding motif of ATP, forming critical hydrogen bonds within the kinase active site. Numerous approved drugs and clinical candidates, such as the CDK4/6 inhibitor Ribociclib, feature this core.[8] Derivatives of 6-aminopyridine have also been developed as potent dual inhibitors for GSK-3β and CK-1δ, targets relevant to Alzheimer's disease.[9] AMDPA is an ideal starting point for a kinase inhibitor program because the 6-(aminomethyl) group provides a versatile handle for modification to probe for additional interactions and enhance selectivity.
Proposed Research Workflow: Kinase Inhibitor Development
The development process focuses on creating a library of analogs by modifying the primary amine of AMDPA , followed by systematic biological screening.
Detailed Experimental Protocol: Synthesis of an Amide Library
This protocol enables the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
-
Materials: AMDPA , a diverse set of acyl chlorides or carboxylic acids, a coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), anhydrous dimethylformamide (DMF), saturated sodium bicarbonate solution, ethyl acetate, brine.
-
Procedure (using a carboxylic acid and HATU):
-
In a reaction vial, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of AMDPA (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for completion.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
-
-
Characterization: Confirm the structure of each library member using LC-MS and ¹H NMR.
Alternative Application: Exploration as an Anti-Infective Agent
The aminopyridine scaffold is also present in compounds with antitubercular activity, targeting enzymes like MmpL3.[10] The known antibacterial activity of copper complexes with 2-amino-6-methylpyridine suggests that metal complexes of AMDPA could also be potent anti-infective agents.[7] A research program could involve synthesizing both organic derivatives and metal complexes of AMDPA and screening them against a panel of pathogenic bacteria (e.g., M. tuberculosis, ESKAPE pathogens) and fungi.
Potential Research Area 3: Supramolecular Chemistry and Functional Materials
Rationale: Hydrogen Bonding and Self-Assembly
2-Aminopyridine derivatives are effective building blocks in crystal engineering and supramolecular chemistry, acting as templating agents for inorganic-organic hybrid materials.[2][11] They readily form predictable hydrogen-bonding motifs, such as the R²₂(8) ring motif formed between the pyridine N1 and the 2-amino group with a carboxylic acid.[11] AMDPA enhances this potential with its primary amine, which can participate in robust N-H···O or N-H···N interactions, driving the self-assembly of molecules into higher-order structures like co-crystals, liquid crystals, or gels.
Proposed Research Workflow: Co-Crystal Engineering
This workflow outlines a systematic approach to discovering novel multi-component crystalline materials.
Detailed Experimental Protocol: Co-crystal Screening via Slow Evaporation
This is a fundamental and effective method for discovering new crystalline forms.
-
Materials: AMDPA , a co-former (e.g., adipic acid), a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate, heptane).
-
Procedure:
-
In a small glass vial, combine AMDPA and the co-former in a defined stoichiometric ratio (e.g., 1:1, 2:1, 1:2).
-
Add a solvent in which both components are soluble upon gentle heating.
-
Once a clear solution is obtained, cover the vial with a perforated cap or parafilm to allow for slow evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days or weeks for the formation of single crystals.
-
Repeat the process with different solvents and stoichiometric ratios to explore the crystallization landscape thoroughly.
-
-
Analysis:
-
Visual Inspection: Examine any resulting solids under a polarized light microscope to identify crystalline material.
-
Powder X-ray Diffraction (PXRD): To confirm whether a new crystalline phase has formed, distinct from the starting materials.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of molecules and identify the hydrogen-bonding networks.
-
Summary and Future Outlook
This compound (AMDPA ) is a molecule of significant untapped potential. Its trifunctional nature positions it as a powerful platform for innovation across catalysis, medicine, and materials science. The research avenues proposed in this guide—from the rational design of pincer-ligand catalysts to the development of next-generation kinase inhibitors and engineered co-crystals—are grounded in the established success of its parent 2-aminopyridine scaffold. By providing detailed, actionable protocols, we hope to empower researchers to transform this promising molecule into a source of novel discoveries and valuable applications. The true potential of AMDPA lies not just within these distinct fields, but at their intersection, where its metal complexes could be explored as metallodrugs or its self-assembled materials could find use in catalytic systems.
References
-
Babu, K. S. S., Peramaiyan, G., NizamMohideen, M., & Mohan, R. (2014). 2-Amino-6-methylpyridinium 2,2,2-trichloroacetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o391–o392. [Link]
-
Fatimah, I., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science. [Link]
-
Bligh, S. W. A., et al. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster. [Link]
-
Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]
-
ResearchGate. (2014). 2-Amino-6-methylpyridinium 2,2,2-trichloroacetate. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]
- Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines.
-
Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]
-
Wang, T., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]
-
Abdullahi, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Determining the Solubility Characteristics of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine and the Importance of Solubility
Compound Overview
This compound is a substituted pyridine with key functional groups that dictate its physicochemical properties. The presence of a primary amine, a tertiary amine, and the aromatic pyridine ring suggests a complex solubility profile that will be highly dependent on the properties of the solvent, particularly pH and polarity.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₃N₃[4]
-
Molecular Weight: 151.21 g/mol
-
Predicted XlogP: 0.2[4]
-
Functional Groups: Primary aliphatic amine, tertiary aromatic amine, pyridine ring.
The low predicted XlogP value suggests a degree of hydrophilicity. However, the interplay of the amine groups, which can be protonated, and the aromatic system means its solubility will not be straightforward. Accurate solubility data is therefore essential for its progression in any research or development context.
Why Solubility is a Critical Parameter
Solubility is the capacity of a solute to dissolve in a solvent to form a homogeneous solution.[5] In drug development, this parameter influences:
-
Bioassay Performance: Inconsistent results in in-vitro assays can often be traced back to poor compound solubility.[6]
-
Formulation Development: Creating viable formulations for in vivo studies requires a thorough understanding of a compound's solubility.[7]
-
Bioavailability: A compound must be in solution to be absorbed in the gastrointestinal tract.[3]
-
Purification and Synthesis: Crystallization and chromatographic purification steps are fundamentally dependent on differential solubility.[5]
Theoretical Framework: Predicting Solubility
Before embarking on experimental work, a theoretical assessment based on the "like dissolves like" principle can guide solvent selection.[8] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
Molecular Structure Analysis
The structure of this compound features both polar and non-polar characteristics:
-
Polar Features: The primary and tertiary amine groups are capable of hydrogen bonding (the primary amine as a donor and acceptor, the pyridine nitrogen and tertiary amine as acceptors). These groups suggest solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Non-Polar Features: The pyridine ring and the methyl groups contribute to some non-polar character, suggesting potential solubility in solvents of intermediate polarity or some non-polar solvents.
The Influence of pH
The presence of multiple basic nitrogen atoms means that the solubility of this compound in aqueous solutions will be highly pH-dependent.
-
In acidic conditions (low pH) , the amine groups will be protonated, forming cationic species. This increase in polarity will significantly enhance solubility in polar solvents like water.
-
In neutral or basic conditions (higher pH) , the amines will be in their free base form, making the molecule less polar and likely reducing its aqueous solubility.
Experimental Design for Solubility Determination
A multi-faceted experimental approach is recommended to build a comprehensive solubility profile. This involves selecting a diverse range of solvents and employing validated methodologies to measure both kinetic and thermodynamic solubility.
Solvent Selection
The chosen solvents should span a range of polarities and functionalities to provide a comprehensive profile.
| Solvent Class | Example Solvents | Polarity Index | Rationale |
| Polar Protic | Water, Methanol, Ethanol | 9.0, 6.6, 5.2 | Capable of hydrogen bonding; solubility will be influenced by pH in aqueous systems. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 6.2, 6.4, 7.2 | Can accept hydrogen bonds but do not donate; often used for stock solutions. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | 3.4, 4.2 | To assess solubility in less polar environments common in organic synthesis. |
| Non-Polar | Toluene, Hexane | 2.4, 0.0 | To establish the lower limits of solubility and understand lipophilic character. |
Polarity index values are approximate and can vary slightly based on the scale used.[9][10][11][12][13]
Experimental Workflow Overview
The overall process involves two key types of solubility assessment: a rapid kinetic assay for initial screening and a more rigorous thermodynamic assay for definitive values.
Caption: Workflow for comprehensive solubility characterization.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including necessary controls and utilizing standardized analytical techniques.
Protocol 1: Kinetic Solubility Determination (High-Throughput Method)
This method is rapid and useful for early-stage assessment, providing an estimate of solubility under non-equilibrium conditions.[1][2][14][15]
Objective: To quickly estimate the solubility of the compound by observing precipitation after adding a concentrated DMSO stock to the test solvent.
Materials:
-
This compound
-
Anhydrous DMSO
-
Selected test solvents (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol)
-
96-well microtiter plates (UV-transparent for UV method)
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of each test solvent to multiple wells of the 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the solvent-containing wells. This creates a final concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature, protected from light.
-
Analysis (Choose one):
-
Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a solvent-only control indicates precipitation.[1][14]
-
Direct UV: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Compare this to a calibration curve prepared in the same solvent system to determine the concentration of the dissolved compound.[14]
-
Data Interpretation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the "gold standard" method for determining the true equilibrium solubility.[3][6][7][16]
Objective: To measure the saturation concentration of the compound in a solvent at equilibrium.
Materials:
-
Solid this compound (crystalline powder preferred)
-
Selected test solvents
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours (48 hours is recommended to ensure equilibrium is reached).[7][16]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a series of calibration standards of the compound at known concentrations.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the standards and the diluted sample by HPLC-UV.
-
Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
-
Validation and Quality Control: The analytical method (HPLC-UV) used for quantification must be validated for its intended purpose, considering parameters like linearity, accuracy, and precision as outlined in ICH Q2(R1) guidelines.[17][18][19]
Caption: The Shake-Flask thermodynamic solubility workflow.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table for easy comparison.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) | Notes |
| Water (pH 7.4) | Polar Protic | [Experimental Data] | [Experimental Data] | [Calculated Data] | Neutral pH |
| 0.1 M HCl | Polar Protic | [Experimental Data] | [Experimental Data] | [Calculated Data] | Acidic pH |
| Methanol | Polar Protic | [Experimental Data] | [Experimental Data] | [Calculated Data] | |
| Ethanol | Polar Protic | [Experimental Data] | [Experimental Data] | [Calculated Data] | |
| DMSO | Polar Aprotic | [Experimental Data] | [Experimental Data] | [Calculated Data] | High |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Experimental Data] | [Calculated Data] | |
| Dichloromethane | Intermediate | [Experimental Data] | [Experimental Data] | [Calculated Data] | |
| Toluene | Non-Polar | [Experimental Data] | [Experimental Data] | [Calculated Data] | Low |
Conclusion and Further Recommendations
This guide provides a robust framework for determining the solubility of this compound. By systematically applying both kinetic and thermodynamic methods across a range of solvents, researchers can build a comprehensive and reliable solubility profile. This data is indispensable for making informed decisions in subsequent stages of research and development, from designing biological assays to developing formulations for preclinical studies. It is strongly recommended to also investigate the effect of temperature on solubility, as this can provide valuable thermodynamic insights, such as the enthalpy of dissolution.[8]
References
- Rowan Scientific. (n.d.). Predicting Solubility.
- Gomez-Bombarelli, R., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- Attia, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- University of Wisconsin. (n.d.). Polarity of Solvents.
- Unknown Source. (n.d.). Solvent Polarities.
- Scribd. (n.d.). Solvent Polarity and Miscibility Chart.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Shodex. (n.d.). Polarities of Solvents.
- PubChem. (n.d.). This compound.
Sources
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 11. scribd.com [scribd.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. shodex.com [shodex.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. ICH Official web site : ICH [ich.org]
A Technical Guide to the Theoretical and Computational Investigation of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the theoretical and computational exploration of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry. This document offers field-proven insights and detailed methodologies to empower researchers in their exploration of this and similar chemical entities.
Introduction
Derivatives of aminopyridine are a significant class of heterocyclic compounds in the field of medicinal chemistry.[1] They are known to interact with a variety of biological targets due to their unique structural features, acting as key components in the development of novel therapeutic agents.[1] This guide focuses on this compound, a molecule of interest for its potential pharmacological activities. The strategic incorporation of an aminomethyl group and a dimethylamino group on the pyridine ring suggests the possibility of specific interactions with biological macromolecules, making it a compelling candidate for further investigation.
This guide will navigate through the essential theoretical and computational studies, providing a robust workflow for characterizing this molecule. The methodologies detailed herein are designed to elucidate its electronic structure, predict its reactivity, and explore its potential as a therapeutic agent.
Molecular Characteristics
A foundational understanding of the physicochemical properties of this compound is paramount before embarking on computational studies.
| Property | Value | Source |
| CAS Number | 1060801-43-5 | [2][3] |
| Molecular Formula | C₈H₁₃N₃ | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| SMILES | CN(C)C1=NC(CN)=CC=C1 | [4] |
| InChI | InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6,9H2,1-2H3 | [2] |
Synthesis Pathway
While various methods exist for the synthesis of 2-aminopyridine derivatives, a common approach involves the nucleophilic substitution of a suitable precursor. A plausible synthetic route for this compound could be conceptualized starting from a readily available substituted pyridine.
A general and mild method for the synthesis of 2-aminopyridines involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines.[5] This approach avoids the harsh conditions or expensive catalysts required in other methods like the Buchwald-Hartwig amination.[5]
Hypothetical Synthesis Protocol:
-
Starting Material: 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.
-
Amination: Reaction of the starting material with a source of ammonia (e.g., a solution of ammonia in an organic solvent) would lead to the displacement of the chloride ion to form the desired this compound.
It is important to note that optimization of reaction conditions such as solvent, temperature, and reaction time would be necessary to achieve a high yield of the final product.
Theoretical and Computational Studies: A Workflow
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can guide experimental work. Density Functional Theory (DFT) is a robust method for these investigations, balancing computational cost with accuracy.[6]
Workflow for Computational Analysis
Caption: A generalized workflow for the computational study of a small molecule.
Part 1: Quantum Chemical Calculations
Objective: To determine the optimized geometry, electronic structure, and reactivity descriptors of this compound.
Methodology: Density Functional Theory (DFT)
DFT calculations are a cornerstone of modern computational chemistry, providing a good compromise between accuracy and computational expense for studying pyridine derivatives.[6][7] The choice of functional and basis set is critical for obtaining reliable results.[6]
Step-by-Step Protocol:
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP functional with a 6-311+G(d,p) basis set is a widely used and validated combination for organic molecules.[6]
-
Rationale: This level of theory provides accurate geometries and electronic properties for a reasonable computational cost. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for describing the electron distribution, particularly around the nitrogen atoms.
-
-
Frequency Calculation:
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to obtain thermodynamic properties.
-
Output: Vibrational frequencies, zero-point vibrational energy (ZPVE), and thermal corrections.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Hypothetical Data Summary:
| Parameter | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
Part 2: Molecular Docking Studies
Objective: To predict the binding mode and affinity of this compound to a relevant biological target. Aminopyridine derivatives have shown activity against various targets, including kinases and ion channels.[8][9] For this hypothetical study, we will consider a generic kinase active site.
Methodology: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10]
Step-by-Step Protocol:
-
Ligand Preparation:
-
The optimized 3D structure of this compound obtained from DFT calculations is used.
-
Protonation states at physiological pH (7.4) are assigned.
-
-
Receptor Preparation:
-
A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
-
Docking Simulation:
-
Software: AutoDock, Glide, or similar docking programs.
-
Algorithm: A Lamarckian genetic algorithm is often employed in AutoDock for its efficiency in exploring the conformational space of the ligand.[8]
-
Search Space: A grid box is defined around the active site of the protein.
-
-
Analysis of Results:
-
Binding Energy: The docking score provides an estimate of the binding affinity.
-
Binding Pose: The predicted orientation of the ligand in the active site is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Hypothetical Docking Results:
| Interaction Type | Interacting Residue |
| Hydrogen Bond | ASP145 |
| Hydrogen Bond | LYS88 |
| Hydrophobic Interaction | VAL34, ILE120 |
| Pi-Pi Stacking | PHE144 |
Visualization of Molecular Interactions
Caption: A schematic of potential interactions between the ligand and a kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational workflow for the investigation of this compound. By employing DFT calculations and molecular docking, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The hypothetical data presented serves as an illustrative example of the types of results that can be obtained.
Future work should focus on experimental validation of these computational predictions. This includes the synthesis and spectroscopic characterization of the compound, followed by in vitro biological assays to confirm its activity against predicted targets. The synergy between computational and experimental approaches is crucial for accelerating the drug discovery and development process.
References
-
Molecular docking study of the binding of aminopyridines within the K+ channel. PubMed. Available from: [Link]
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed. Available from: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available from: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available from: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine
For inquiries, please contact: [email protected]
Introduction
6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel therapeutic agents. Its structural motifs, a primary aminomethyl group and a dimethylamino-substituted pyridine ring, make it an attractive building block for creating compounds with diverse pharmacological activities. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 2-amino-6-cyanopyridine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for obtaining the target molecule.
The synthesis involves an initial N,N-dimethylation of the 2-amino group of 2-amino-6-cyanopyridine, followed by the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH4). This document outlines the specific reaction conditions, purification procedures, and analytical characterization of the intermediate and final products.
Synthetic Workflow
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the exhaustive methylation of the primary amine on the pyridine ring, followed by the reduction of the cyano group.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 6-Cyano-N,N-dimethylpyridin-2-amine (Intermediate)
This procedure is adapted from general methods for the N-methylation of amines using a ruthenium catalyst and formaldehyde as the carbon source[1]. The causality for choosing this method lies in its efficiency and the use of a heterogeneous catalyst, which simplifies purification.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-cyanopyridine | 119.12 | 5.0 g | 41.97 mmol |
| 5% Ruthenium on Carbon (Ru/C) | - | 500 mg | - |
| Formaldehyde (37% in H2O) | 30.03 | 10.2 mL | ~126 mmol |
| Methanol | 32.04 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-cyanopyridine (5.0 g, 41.97 mmol) and 5% Ru/C (500 mg).
-
Add methanol (100 mL) to the flask, followed by the dropwise addition of formaldehyde solution (10.2 mL, ~126 mmol) while stirring at room temperature.
-
The flask is then connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and the reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol (3 x 20 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is dissolved in diethyl ether (100 mL) and washed with brine (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 6-cyano-N,N-dimethylpyridin-2-amine as a solid, which can be further purified by recrystallization if necessary.
Part 2: Synthesis of this compound (Final Product)
This protocol utilizes lithium aluminum hydride (LiAlH4) for the reduction of the nitrile to a primary amine. LiAlH4 is a potent reducing agent capable of this transformation[2][3][4]. Extreme caution must be exercised when handling LiAlH4 as it is highly reactive with water.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Cyano-N,N-dimethylpyridin-2-amine | 147.18 | 4.0 g | 27.17 mmol |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.06 g | 54.34 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water (deionized) | 18.02 | As needed | - |
| 15% Sodium Hydroxide solution | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
An oven-dried 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is charged with lithium aluminum hydride (2.06 g, 54.34 mmol) under a nitrogen atmosphere.
-
Anhydrous THF (100 mL) is added slowly to the flask. The suspension is stirred and cooled to 0 °C using an ice bath.
-
A solution of 6-cyano-N,N-dimethylpyridin-2-amine (4.0 g, 27.17 mmol) in anhydrous THF (50 mL) is added dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the flask is cooled to 0 °C, and the reaction is quenched by the slow, sequential dropwise addition of:
-
Water (2.1 mL)
-
15% aqueous sodium hydroxide solution (2.1 mL)
-
Water (6.3 mL) This sequence is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts[5].
-
-
The resulting mixture is stirred at room temperature for 30 minutes, and the white precipitate is removed by filtration through a Celite® pad. The filter cake is washed with diethyl ether (3 x 50 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization
The final product, this compound, is expected to be an oil or low-melting solid. Due to the limited availability of specific experimental data for this compound in public databases[6], characterization should be performed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons, the dimethylamino protons, and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aminomethyl carbon, the dimethylamino carbons, and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C8H13N3 (151.21 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. All reactions involving LiAlH4 must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity when performing the hydrogenation step.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable building block for further chemical exploration. The protocol emphasizes safety, particularly in the handling of hazardous reagents like lithium aluminum hydride, and provides a framework for the characterization of the final product.
References
-
Bruker. (n.d.). General NMR and MS instrumentation. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]
-
MDPI. (2026). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]
-
YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]
-
YouTube. (2019). Reduction of Amide to Amine with LiAlH4. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
MDPI. (2026). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
Royal Society of Chemistry. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
Sources
- 1. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
The Strategic Application of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer a blend of synthetic accessibility, versatile functionality, and potent biological activity is perpetual. Among these, the 2-aminopyridine moiety has emerged as a "privileged" structure, forming the cornerstone of numerous therapeutic agents. This guide focuses on a specific, yet highly versatile derivative: 6-(aminomethyl)-N,N-dimethylpyridin-2-amine . This compound uniquely combines the established pharmacophoric features of a 2-aminopyridine core with a reactive primary amine, presenting a strategic building block for the synthesis of targeted therapeutics. Its structural components—the 2-(dimethylamino)pyridine head and the 6-(aminomethyl) tail—offer distinct opportunities for interaction with biological targets and for synthetic elaboration, respectively. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this valuable chemical entity.
Core Rationale: Why this compound is a valuable tool in Drug Discovery
The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its constituent parts. The 2-aminopyridine scaffold is a well-established bioisostere for purines and other heterocyclic systems, capable of forming crucial hydrogen bond interactions with the hinge region of kinase active sites. This has led to its widespread use in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The N,N-dimethylamino group at the 2-position modulates the basicity and electronic properties of the pyridine ring, which can influence target binding affinity, selectivity, and pharmacokinetic properties such as solubility and cell permeability. The primary aminomethyl group at the 6-position serves as a versatile synthetic handle. It allows for the covalent attachment of this scaffold to other molecular fragments through robust and well-established chemical reactions, such as amide bond formation and reductive amination. This enables the exploration of structure-activity relationships (SAR) by systematically varying the substituents appended to the aminomethyl linker, a fundamental practice in lead optimization.
A prime therapeutic area where this scaffold is of significant interest is in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[1] The 2-aminopyridine core is a key pharmacophoric element in several approved CDK4/6 inhibitors, where it mimics the adenine region of ATP and forms critical hydrogen bonds within the kinase hinge region.
Caption: Inhibition of the CDK4/6 pathway by targeted inhibitors.
Quantitative Data: Efficacy of 2-Aminopyridine-Based CDK4/6 Inhibitors in Clinical Trials
To illustrate the therapeutic potential of targeting the CDK4/6 pathway with molecules containing the 2-aminopyridine scaffold, the following table summarizes the pivotal clinical trial data for FDA-approved CDK4/6 inhibitors in the first-line treatment of HR+, HER2- advanced breast cancer.
| CDK4/6 Inhibitor | Clinical Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS (95% CI) |
| Palbociclib | PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 24.8 months | 0.58 (0.46–0.72)[2] |
| Ribociclib | MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | 0.57 (0.46–0.70)[3] |
| Abemaciclib | MONARCH 3 | Abemaciclib + AI | Placebo + AI | 28.18 months | 0.54 (0.41-0.72)[4] |
*AI: Aromatase Inhibitor (Letrozole or Anastrozole)
This data underscores the significant clinical benefit of CDK4/6 inhibition and provides a strong rationale for the development of novel agents based on potent pharmacophores like this compound.[2][3][5]
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow, from the synthesis of the core building block to its application in the generation of a potential therapeutic agent.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of the title compound, starting from commercially available 2-amino-6-methylpyridine. The causality behind this synthetic route lies in the sequential introduction of the required functional groups, protecting and deprotecting as necessary to ensure chemoselectivity.
Caption: Proposed synthetic workflow for the title compound.
Step 1: Synthesis of 2-amino-6-(bromomethyl)pyridine
-
Rationale: This step introduces a reactive handle at the 6-position via free-radical bromination of the methyl group. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.
-
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-amino-6-(bromomethyl)pyridine.
-
Step 2: Synthesis of tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate
-
Rationale: The primary amine at the 2-position is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from reacting in the subsequent nucleophilic substitution step.
-
Procedure:
-
Dissolve 2-amino-6-(bromomethyl)pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine or DMAP (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the protected intermediate, which can often be used without further purification.
-
Step 3: Synthesis of tert-butyl (6-((dimethylamino)methyl)pyridin-2-yl)carbamate
-
Rationale: The bromide is displaced by dimethylamine in a standard Sₙ2 reaction to install the desired N,N-dimethylaminomethyl group.
-
Procedure:
-
Dissolve the Boc-protected bromomethylpyridine (1.0 eq) in a polar aprotic solvent like THF or DMF.
-
Add an excess of dimethylamine (e.g., a 2M solution in THF, 3.0 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate.
-
Step 4: Synthesis of 6-((dimethylamino)methyl)pyridin-2-amine
-
Rationale: The Boc protecting group is removed under acidic conditions to liberate the primary amine at the 2-position, yielding the final product.
-
Procedure:
-
Dissolve the product from Step 3 in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid. The product is typically obtained as a salt. It can be used as such or neutralized with a base if the free amine is required.
-
Protocol 2: Application in Amide Coupling for Kinase Inhibitor Synthesis
This protocol demonstrates the use of this compound in an amide coupling reaction, a common strategy for elaborating this scaffold into a potential kinase inhibitor.
-
Rationale: The primary amine of the title compound is coupled with a carboxylic acid-containing fragment. This is a key step in fragment-based drug design, allowing for the combination of the hinge-binding aminopyridine with another fragment that can occupy other pockets of the kinase active site. HATU is a common and efficient peptide coupling reagent that minimizes side reactions.
-
Materials:
-
This compound (as the dihydrochloride salt, 1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound dihydrochloride (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
-
Protocol 3: Application in Reductive Amination
This protocol illustrates the use of the title compound in a reductive amination reaction to form a secondary amine linkage, providing an alternative to the amide bond for connecting molecular fragments.
-
Rationale: Reductive amination offers a more flexible and less polar linker compared to an amide bond. The reaction proceeds via the formation of an imine or iminium ion between the primary amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is selective for imines over the starting carbonyl compound.[5]
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of interest (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by LC-MS.
-
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Perspectives
This compound represents a strategically designed building block for medicinal chemistry. Its inherent 2-aminopyridine scaffold provides a proven pharmacophore for interacting with a multitude of biological targets, most notably kinases. The presence of a versatile aminomethyl linker allows for the facile exploration of chemical space through well-established synthetic transformations. While direct applications of this specific molecule are not yet prevalent in the literature, its potential, inferred from the success of closely related structures in clinical and preclinical development, is undeniable. The protocols and rationale provided herein are intended to empower researchers to leverage the unique attributes of this compound in the design and synthesis of the next generation of targeted therapeutics. Future work will likely see the incorporation of this and similar scaffolds into novel kinase inhibitors, as well as their application in other therapeutic areas where the 2-aminopyridine motif can serve as a valuable pharmacophore.
References
-
Rugo, H. S., & Isakoff, S. J. (2025, March 24). Key CDK4/6 Clinical Trial Results in Metastatic Breast Cancer. Outcomes4Me. [Link]
-
(2022). Two Clinical Trials on CDK4/6 Inhibitors for HR-Positive Breast Cancer Reveal Distinct Quality of Life Outcomes. ASCO Daily News. [Link]
-
Fassl, A., Geng, Y., & Sicinski, P. (2020). Updates on the CDK4/6 inhibitory strategy and combinations in breast cancer. Cancers, 12(11), 3123. [Link]
-
(2021, April 21). CDK4/6 inhibitor trials in breast cancer. Medthority. [Link]
-
Fassl, A., Geng, Y., & Sicinski, P. (2022). Cyclin-Dependent Kinase 4 and 6 Inhibitors: A Quantum Leap in the Treatment of Advanced Breast Cancers. Cureus, 14(4), e24000. [Link]
Sources
- 1. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitor trials in breast cancer – Medthority [medthority.com]
- 3. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
use of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine as a ligand in catalysis
An In-depth Technical Guide to the Application of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine in Homogeneous Catalysis
Introduction
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from pharmaceutical development to materials science. Aminopyridine-based ligands have emerged as a versatile and privileged scaffold in homogeneous catalysis, owing to their strong coordination to a variety of transition metals and the tunable electronic and steric properties they offer.[1][2] This technical guide focuses on the synthesis, coordination chemistry, and catalytic applications of a specific bidentate N,N-donor ligand: This compound .
While direct catalytic applications of this exact ligand are emerging, this guide will draw upon established principles and the well-documented reactivity of structurally analogous ligands to provide detailed protocols and insights for its use. We will primarily focus on its potential in ruthenium-catalyzed transfer hydrogenation, a field where similar 2-(aminomethyl)pyridine derivatives have shown exceptional activity.[3][4] Furthermore, we will explore its prospective role in palladium-catalyzed cross-coupling reactions, another area where aminopyridine ligands have proven effective.[5]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising ligand in their catalytic systems.
Ligand Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible synthetic route is outlined below.
Caption: A potential synthetic pathway for this compound.
Protocol: Synthesis of this compound
Step 1: Bromination of 6-methyl-N,N-dimethylpyridin-2-amine
-
To a solution of 6-methyl-N,N-dimethylpyridin-2-amine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-(bromomethyl)-N,N-dimethylpyridin-2-amine.
Step 2: Amination of 6-(bromomethyl)-N,N-dimethylpyridin-2-amine
-
Method A (Direct Amination): Dissolve the brominated intermediate in a solution of ammonia in methanol and stir at room temperature in a sealed vessel until the reaction is complete.
-
Method B (Gabriel Synthesis): React the brominated intermediate with potassium phthalimide to form the corresponding phthalimide derivative. Subsequent hydrazinolysis or acidic hydrolysis will yield the desired primary amine.
-
After the reaction, remove the solvent and purify the crude product by an appropriate method (e.g., distillation, crystallization, or chromatography) to obtain this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes bearing 2-(aminomethyl)pyridine-based ligands are highly effective catalysts for the transfer hydrogenation of ketones and imines.[3][4] The bidentate N,N-coordination of the ligand to the ruthenium center is crucial for the catalytic activity. The following section provides a detailed protocol for the application of this compound in the transfer hydrogenation of acetophenone as a model reaction.
Sources
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aminopyridine Ligands
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. This guide provides an in-depth exploration of aminopyridine-based ligands, a versatile and increasingly important class of ligands in palladium catalysis. We delve into the mechanistic rationale behind their effectiveness, offering field-proven insights into their application. Detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, alongside comprehensive troubleshooting guides and strategies for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of aminopyridine ligands to tackle challenging synthetic targets.
Introduction: The Strategic Role of Aminopyridine Ligands
The construction of C-C and C-N bonds via palladium-catalyzed cross-coupling has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of these transformations, including the Nobel Prize-winning Suzuki-Miyaura and Heck reactions, hinges on the ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. While phosphines have historically dominated the field, nitrogen-based ligands, particularly aminopyridines, have emerged as powerful alternatives.[2]
Aminopyridine ligands offer several distinct advantages:
-
Versatile Coordination: They can act as monodentate or bidentate chelating ligands through the pyridine and amino nitrogens, providing stability to the palladium center.[3][4]
-
Directing Group Capability: The pyridine nitrogen can serve as an effective directing group in C-H activation reactions, enabling highly regioselective functionalization of otherwise inert bonds.[5]
-
Tunable Electronic Properties: The ligand's electronic nature can be readily modified through substitution, allowing for fine-tuning of the catalyst's reactivity to suit specific substrates.
-
Cost-Effectiveness: Compared to many complex phosphine ligands, simple aminopyridines can be more economical and accessible.[2]
This guide provides the foundational knowledge and practical protocols necessary to successfully implement aminopyridine-ligated palladium catalysts in key cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The aminopyridine ligand (L) plays a crucial role in stabilizing the palladium center throughout this process.
Figure 2: Standard experimental workflow for cross-coupling reactions.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of various aryl/heteroaryl halides with boronic acids. Optimization may be required for specific substrates. [6] Materials:
-
Aryl/Heteroaryl Halide (e.g., 5-Amino-2-chloropyridine) (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
Aminopyridine Ligand (e.g., 2-Amino-4,6-dimethoxypyrimidine) (2-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed Water (if using an inorganic base like K₂CO₃)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen. [7]3. In a separate vial, prepare the catalyst solution by dissolving the Pd(OAc)₂ and the aminopyridine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the degassed solvent (and water, if applicable) to the reaction mixture via syringe. The typical solvent-to-water ratio is between 4:1 and 10:1. [6]6. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [7]
Typical Reaction Conditions & Outcomes
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >80 [8] |
| 2 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 82 [8] |
| 3 | 3-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | JagPhos I (1.5) | K₃PO₄ | Dioxane | 80 | 95 [9] |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | None | Na₂CO₃ | Dioxane/H₂O | Reflux | ~70 [10] |
Note: Entries 1 & 2 use advanced phosphine ligands, highlighting systems that are effective for challenging aminopyridine substrates where aminopyridine ligands themselves might cause inhibition. [8]Entry 3 uses a specialized imidazopyridine ligand. [9]Entry 4 is a more classical example.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a vast range of arylamines. [11][12]The reaction is sensitive to the choice of ligand, base, and solvent.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the N-arylation of primary and secondary amines.
Materials:
-
Aryl/Heteroaryl Halide (e.g., 3-Amino-5-bromopyridine) (1.0 equiv)
-
Amine (primary or secondary) (1.1–1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) (1-3 mol%)
-
Aminopyridine or Phosphine Ligand (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS) (1.2–1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine the aryl halide, palladium precursor, ligand, and base.
-
If using a solid amine, add it at this stage.
-
Remove the flask from the glovebox (if used) and add the degassed solvent, followed by the liquid amine (if applicable), via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction until the starting aryl halide is consumed (TLC or GC/LC-MS).
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Protocol: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. [13]The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. [14]
Detailed Protocol for Sonogashira Coupling
This protocol describes a standard Pd/Cu co-catalyzed Sonogashira coupling. [15] Materials:
-
Aryl/Heteroaryl Halide (e.g., 2-Amino-3-bromopyridine) (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium source (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Ligand (e.g., PPh₃ or an aminopyridine) (2-6 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)) (serves as base and often as solvent)
-
Co-solvent (e.g., DMF or THF), if needed
Procedure:
-
To a Schlenk flask, add the palladium precursor, ligand, and CuI.
-
Evacuate and backfill with an inert gas (3x).
-
Add the degassed solvent (e.g., DMF) and stir for 15-30 minutes. [15]4. Add the aryl halide, terminal alkyne, and the amine base (e.g., Et₃N) via syringe.
-
Heat the reaction mixture to the required temperature (can range from room temperature to 100 °C). [15]6. Monitor the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or saturated NH₄Cl solution to remove the amine base.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues. [16]
Figure 3: A systematic approach to troubleshooting low-yield reactions.
Common Issues & Solutions:
-
Problem: Low to No Product Yield.
-
Cause: Inactive catalyst due to oxygen or moisture; poor quality reagents; catalyst inhibition. [16]The nitrogen atoms of aminopyridine substrates or ligands can sometimes poison the catalyst. [7][10] * Solution: Ensure all solvents are anhydrous and thoroughly degassed. [17]Use fresh, high-purity starting materials. If catalyst inhibition is suspected, screen different ligands (e.g., a bulkier phosphine like XPhos or SPhos may be required for aminopyridine substrates). [8]Consider using a palladium precatalyst which can form the active Pd(0) species more reliably. [1]
-
-
Problem: Formation of Side Products (Homocoupling, Dehalogenation).
-
Cause: Homocoupling of the boronic acid (in Suzuki reactions) is often caused by the presence of oxygen. [7]Dehalogenation (replacement of the halide with hydrogen) can occur if a hydride source is present. [7] * Solution: Rigorously maintain an inert atmosphere to minimize homocoupling. For dehalogenation, ensure solvents are pure and consider changing the base or lowering the reaction temperature.
-
-
Problem: Reaction Stalls.
-
Cause: Catalyst decomposition at high temperatures; insufficient base strength or solubility.
-
Solution: Try a lower reaction temperature for a longer duration. Screen alternative bases; for example, K₃PO₄ is often more effective than K₂CO₃ in Suzuki couplings. [6]Ensure the base is finely powdered for better solubility and reactivity. [17]
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous organic solvents like dioxane, toluene, and DMF are flammable and toxic. Handle them under an inert atmosphere in a fume hood.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Pressurized Reactions: Some reactions may be conducted in sealed tubes. Use appropriate blast shields and pressure-rated glassware.
References
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
- Antonov, A. A., et al. (2020). Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. Chemistry – An Asian Journal.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem Technical Support.
- Small, B. L., et al. (2021). Amino pyridine iron(II)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem Technical Support.
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Hintermann, L., et al. (2019).
- Stanetty, C., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Jagtap, S. B., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Chen, D. Y.-K., et al. (2013). Developing Ligands for Palladium(II)
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Khan, M. A., et al. (2016). Aminopyridine stabilized group-IV metal complexes and their applications.
- Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Todd, S. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
- Xu, X., et al. (2022). Palladium Complex Immobilized on Magnetic Nanoparticles Modified with 2-Aminopyridine Ligand: A Novel and Efficient Recoverable Nanocatalyst for C–S and C–Se Coupling Reactions.
- Mamedova, S. G., et al. (2018). Obtaining and research of palladium complexes with 4-aminopiridine. NAUN.
- Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Al-Masoudi, N. A., et al. (2014).
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- AMiner. (n.d.). Developing Ligands for Palladium(ii)
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- ResearchGate. (2025). Amines as the ligands for palladium-catalyzed coupling reactions.
- Al-Ghorbani, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ChemistrySelect.
- PubMed. (2013). Developing ligands for palladium(II)
- Campisciano, V., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- New Journal of Chemistry (RSC Publishing). (n.d.). Cobalt complex with a tetradentate aminopyridine ligand: a single-component and efficient catalytic system for the cycloaddition reactions of CO2 and epoxides. New Journal of Chemistry.
- Wikipedia. (n.d.).
- Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- Yu, J.-Q. (2018). Palladium (II)
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Yuan, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- MDPI. (n.d.).
- Ajesh, P., & Anilkumar, G. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Radecka-Paryzek, W., et al. (2022). Pd(II)
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. naun.org [naun.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scirp.org [scirp.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
NMR and mass spectrometry analysis of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
An Application Guide to the Definitive Structural Elucidation of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine using NMR and Mass Spectrometry
Abstract
This comprehensive application note provides a detailed guide for the structural analysis and characterization of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We present an integrated analytical workflow leveraging the complementary strengths of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This document outlines not just the protocols but the underlying scientific rationale for experimental design and data interpretation, ensuring researchers and drug development professionals can confidently verify the identity, purity, and structure of this and similar molecules.
Introduction: The Need for Orthogonal Analysis
The compound this compound (Molecular Formula: C₈H₁₃N₃, Monoisotopic Mass: 151.1110 Da) is a bespoke building block featuring a pyridine core substituted with two distinct amine functionalities.[1][2] The precise arrangement of these substituents is critical to its function in downstream applications, such as ligand synthesis or as a pharmacophore. Consequently, unambiguous structural verification is paramount.
Experimental Workflow Overview
The analytical strategy involves a parallel workflow where the compound is subjected to both NMR and MS analysis. The data from both techniques are then integrated to build a complete and verified structural profile.
Figure 1: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to map the precise connectivity of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can deduce the complete proton and carbon framework.
Proton (¹H) NMR Analysis: Mapping the Skeleton
The ¹H NMR spectrum provides a direct count and environmental analysis of all hydrogen atoms in the molecule.
Predicted ¹H NMR Spectrum: The structure suggests five distinct proton environments: three on the aromatic pyridine ring, one for the aminomethyl (-CH₂) group, and one for the N,N-dimethyl group. The primary amine (-NH₂) protons are often broad and may exchange with residual water or deuterated solvent, sometimes rendering them invisible or as a very broad, low-intensity signal.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent can be critical; CDCl₃ is a common starting point, but DMSO-d₆ is excellent for observing exchangeable protons like those on amines.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
Data Interpretation and Assignments: The expected chemical shifts are based on the electronic effects of the substituents. The N,N-dimethylamino group at the 2-position is a strong electron-donating group, which will shield the ring protons (shift them upfield), particularly at the ortho (position 3) and para (position 4) positions.
Figure 2: Structure of the target compound with proton labels.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-a | -N(CH ₃)₂ | ~3.0 - 3.1 | Singlet (s) | 6H |
| H-b | -CH ₂NH₂ | ~3.8 - 4.0 | Singlet (s) | 2H |
| H-c | Pyridine H-3 | ~6.3 - 6.5 | Doublet (d) | 1H |
| H-d | Pyridine H-5 | ~6.4 - 6.6 | Doublet (d) | 1H |
| H-e | Pyridine H-4 | ~7.3 - 7.5 | Triplet (t) | 1H |
| H-f | -CH₂NH ₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃. The coupling between H-c and H-e, and H-d and H-e, results in the observed triplet for H-e due to similar coupling constants (J-coupling).
Carbon (¹³C) NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. With proton decoupling, each unique carbon typically appears as a single line, simplifying the spectrum.
Predicted ¹³C NMR Spectrum: The molecule has 8 carbon atoms, all of which are in unique chemical environments, leading to an expectation of 8 distinct signals.
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Use the same spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Number of Scans: 512-1024 (¹³C is much less sensitive than ¹H).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-180 ppm.
-
-
Processing: Process similarly to the ¹H spectrum.
Data Interpretation and Assignments: Carbon chemical shifts are highly predictable based on hybridization and substituent effects.[4][5]
| Assignment | Predicted δ (ppm) |
| -N(C H₃)₂ | ~38 |
| -C H₂NH₂ | ~48 |
| Pyridine C -3 | ~105 |
| Pyridine C -5 | ~108 |
| Pyridine C -4 | ~138 |
| Pyridine C -6 | ~158 |
| Pyridine C -2 | ~160 |
Table 2: Predicted ¹³C NMR data for this compound. Note the significant downfield shifts for C-2 and C-6, which are directly attached to nitrogen atoms.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound, a critical piece of data for identity confirmation. Tandem MS (MS/MS) further fragments the molecule to reveal structural details. Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique that keeps the molecule intact, typically generating a protonated molecular ion [M+H]⁺.[6][7][8]
High-Resolution ESI-MS: Confirming Elemental Composition
Expected ESI-MS Spectrum: For a compound with the formula C₈H₁₃N₃, the primary ion observed in positive mode ESI will be the protonated species [C₈H₁₄N₃]⁺.
-
Monoisotopic Mass of C₈H₁₃N₃ (M): 151.1110 Da
-
Expected m/z of [M+H]⁺: 152.1182 Da
High-resolution mass spectrometry (HRMS), performed on an Orbitrap or TOF instrument, can measure this m/z to within a few parts-per-million (ppm), allowing for the unambiguous confirmation of the elemental formula.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in an MS-grade solvent (e.g., methanol or acetonitrile). Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting efficient protonation.
-
Instrument Setup: Infuse the sample directly into a high-resolution mass spectrometer.
-
Acquisition Parameters (Typical for Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Tandem MS (MS/MS): The Molecular Fingerprint
By isolating the [M+H]⁺ ion (m/z 152.12) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint. The fragmentation of substituted pyridines is well-documented and often involves cleavage at the bonds adjacent to the ring.[9][10][11]
Predicted Fragmentation Pathway: The most probable fragmentation pathways involve the loss of neutral molecules from the aminomethyl and dimethylamino substituents. The bond between the pyridine ring and the aminomethyl carbon is a likely point of initial cleavage due to its benzylic-like character.
Figure 3: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Data Interpretation:
-
m/z 152.12 → 135.10: This corresponds to the neutral loss of ammonia (17.02 Da) from the aminomethyl group, a common fragmentation for primary amines.
-
m/z 152.12 → 123.09: This fragment likely arises from the cleavage of the C-C bond between the ring and the aminomethyl group, followed by rearrangement.
-
m/z 152.12 → 107.06: This fragment represents the loss of the dimethylamine group.
The presence and relative intensities of these fragment ions provide strong evidence for the specific arrangement of the substituents on the pyridine ring.
Conclusion
The structural characterization of this compound is robustly achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular framework, confirming the connectivity and chemical environment of every atom. High-resolution ESI-MS confirms the elemental composition with high precision, while tandem MS/MS offers a unique fragmentation fingerprint that validates the identity and arrangement of the functional groups. This integrated analytical workflow exemplifies a rigorous, best-practice approach for the definitive structural elucidation of novel chemical entities in a research and development setting.
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, ACS Publications. Available at: [Link].
-
Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. PubMed. Available at: [Link].
-
Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Semantic Scholar. Available at: [Link].
- Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem Technical Support.
-
Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Available at: [Link].
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link].
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Arkivoc. Available at: [Link].
-
Mass Spect:Fragmentation: Videos & Practice Problems. Pearson. Available at: [Link].
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link].
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link].
-
Electrospray ionization. Wikipedia. Available at: [Link].
-
This compound. PubChemLite. Available at: [Link].
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link].
-
Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. Available at: [Link].
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link].
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. Available at: [Link].
-
This compound. PubChem. Available at: [Link].
-
NMR Solvents. ARMAR Isotopes. Available at: [Link].
Sources
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]
- 3. armar-europa.de [armar-europa.de]
- 4. mdpi.com [mdpi.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Navigating the Analytical Maze: A Guide to HPLC and GC-MS for Purity Assessment of Pyridine Derivatives
Introduction: The Critical Role of Purity in Pyridine-Based Pharmaceuticals
Pyridine and its derivatives are foundational scaffolds in modern drug discovery, integral to the structure and function of a vast array of pharmaceuticals.[1] From antiviral agents to cardiovascular drugs, the precise chemical architecture of these heterocyclic compounds dictates their therapeutic efficacy and safety profile. Consequently, the rigorous assessment of their purity is not merely a quality control checkpoint but a cornerstone of drug development. Even minute impurities, stemming from synthesis byproducts or degradation, can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.
This comprehensive guide provides an in-depth exploration of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of pyridine derivatives. Moving beyond rote protocols, this document delves into the underlying principles, strategic method development, and rigorous validation required to ensure the integrity of these critical pharmaceutical compounds.
The Dichotomy of Analysis: Choosing Between HPLC and GC-MS
The selection of the appropriate analytical technique hinges on the physicochemical properties of the pyridine derivative , primarily its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the workhorse for a broad spectrum of pyridine derivatives, especially those that are non-volatile or thermally labile.[2] Its versatility in handling compounds with diverse polarities makes it an indispensable tool in pharmaceutical analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile pyridine derivatives.[3] By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, GC-MS provides unparalleled specificity for impurity profiling.[4]
The following sections will provide a detailed examination of each technique, from foundational principles to actionable protocols, empowering researchers to make informed decisions and implement scientifically sound purity assessments.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for pyridine derivatives due to its ability to effectively resolve a wide range of polar and non-polar compounds.[5]
The Science of Separation: Key Principles in RP-HPLC
In RP-HPLC, the stationary phase is non-polar (typically a C18 or C8 alkyl chain bonded to silica), while the mobile phase is a polar solvent mixture, usually consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[6] The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
For basic compounds like pyridine derivatives, controlling the pH of the mobile phase is paramount.[7] At a pH below the pKa of the pyridine nitrogen (typically around 5.2), the molecule becomes protonated and more polar, leading to reduced retention on a non-polar stationary phase.[8] Conversely, at a pH above the pKa, the pyridine derivative is in its neutral, less polar form, resulting in stronger interaction with the stationary phase and increased retention. This pH-dependent behavior can be strategically manipulated to achieve optimal separation from impurities.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the purity assessment of pyridine derivatives by HPLC.
Protocol: A Step-by-Step Guide to HPLC Method Development and Validation
This protocol outlines a systematic approach to developing and validating a robust RP-HPLC method for the purity analysis of a novel pyridine derivative. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10]
1. Instrumentation and Initial Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended.[11]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[11]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the pyridine derivative should be determined using a UV-Vis spectrophotometer. The PDA detector should be set to monitor a wider range to detect potential impurities with different chromophores.[11]
-
Injection Volume: 10 µL
2. Method Development:
-
Gradient Optimization: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components of the sample. Based on the initial chromatogram, the gradient can be refined to improve the resolution between the main peak and any impurities.
-
pH Adjustment: The use of formic acid provides an acidic mobile phase, which can improve peak shape for basic compounds by minimizing interactions with residual silanols on the stationary phase.[8] If peak tailing is observed, further optimization of the mobile phase pH using different buffers (e.g., phosphate or acetate) may be necessary.
-
Organic Modifier Selection: While acetonitrile is a common choice, methanol can offer different selectivity and may be advantageous for resolving certain impurities.
3. Method Validation (as per ICH Q2(R2) Guidelines): [12][13]
-
System Suitability: Before each analytical run, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time repeatability, peak area precision, column efficiency (plate count), and peak symmetry (tailing factor).[14]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be achieved by spiking the sample with known impurities and demonstrating their resolution from the main peak.
-
Linearity: Analyze a series of solutions with known concentrations of the analyte over a defined range. Plot the peak area response against the concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.[15]
-
Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day and by the same analyst to assess the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Evaluate the method's precision on different days, with different analysts, and on different instruments to assess the ruggedness of the method. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results to demonstrate the method's reliability during normal usage.[15]
Table 1: Representative HPLC Method Parameters and Validation Data (Hypothetical)
| Parameter | Value/Result |
| Chromatographic Conditions | |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
For pyridine derivatives that are sufficiently volatile and thermally stable, GC-MS offers a highly specific and sensitive method for purity assessment.[16] It is particularly valuable for identifying and quantifying trace-level volatile impurities that may not be amenable to HPLC analysis.
The Synergy of Separation and Detection: Principles of GC-MS
In GC, a sample is vaporized and injected into a heated inlet, where it is carried by an inert gas (the mobile phase, typically helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase, and separation occurs based on the analytes' boiling points and their interactions with the stationary phase.
The eluting compounds from the GC column then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be used to identify the compound by comparison to a spectral library or by interpretation of the fragmentation pathways.[17][18]
The Derivatization Decision: Enhancing Volatility
For pyridine derivatives with polar functional groups (e.g., -OH, -NH2, -COOH) that hinder their volatility, a derivatization step is often necessary before GC-MS analysis.[19] Silylation is a common derivatization technique where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group, thereby increasing the analyte's volatility and thermal stability.[19][20] Pyridine itself is often used as a catalyst in these reactions.[21]
Visualizing the GC-MS Workflow
Caption: A schematic of the GC-MS workflow for the analysis of volatile pyridine derivatives.
Protocol: A Step-by-Step Guide to GC-MS Method Development and Validation
This protocol provides a framework for developing and validating a GC-MS method for the purity assessment of a volatile pyridine derivative. Validation follows the principles outlined in the ICH guidelines.[15]
1. Instrumentation and Initial Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. The inlet temperature should be optimized to ensure complete vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program: Start with an initial temperature that allows for the separation of solvent and early-eluting peaks, then ramp the temperature at a controlled rate to elute the analytes of interest. A typical program might be: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 40-400).
-
2. Method Development:
-
Injection Temperature Optimization: The inlet temperature is a critical parameter. It should be high enough to ensure rapid and complete vaporization but low enough to prevent thermal degradation of the analyte.
-
Temperature Program Optimization: The oven temperature program should be adjusted to achieve baseline separation of the main component from all impurities. The initial temperature, ramp rate, and final temperature can all be modified to improve resolution.
-
Column Selection: If adequate separation cannot be achieved on a standard non-polar column, a column with a different stationary phase (e.g., a more polar column) may be necessary.
3. Method Validation (as per ICH Q2(R2) Guidelines): [12][13]
-
System Suitability: Similar to HPLC, system suitability testing is essential to ensure the GC-MS system is performing correctly.
-
Specificity: The mass spectrometer provides a high degree of specificity. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
-
Linearity: Prepare and analyze a series of standard solutions of the analyte at different concentrations. Construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple replicates of a sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. Due to the high sensitivity of MS detection, LOD and LOQ values are often in the low parts-per-million (ppm) or even parts-per-billion (ppb) range.[16]
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters, such as inlet temperature, flow rate, and oven temperature ramp rate, on the analytical results.
Table 2: Representative GC-MS Method Parameters and Validation Data (Hypothetical)
| Parameter | Value/Result |
| Chromatographic Conditions | |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min |
| Mass Spectrometer Conditions | |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.5% - 102.5% |
| Precision (RSD) | ≤ 5.0% |
| LOD | 0.1 ppm |
| LOQ | 0.3 ppm |
Conclusion: An Integrated Approach to Ensuring Purity
The purity of pyridine derivatives is a critical determinant of their safety and efficacy as pharmaceutical agents. Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of these compounds. The choice between these methods is dictated by the physicochemical properties of the analyte. A thorough understanding of the principles of each technique, coupled with a systematic approach to method development and rigorous validation in line with regulatory guidelines such as those from the ICH and USP, is essential for generating reliable and defensible data.[6][23] By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the analytical challenges associated with pyridine derivatives and ensure the quality and integrity of these vital medicines.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
-
U.S. Pharmacopeia. General Chapter <621> Chromatography.
-
Agilent. Understanding the Latest Revisions to USP <621>.
-
DSDP Analytics. USP <621> Chromatography.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
ICH. Q2(R2) Validation of analytical procedures.
-
ICH. Q2(R2) Validation of analytical procedures - Scientific guideline.
-
Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
-
International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
-
U.S. Pharmacopeia. <621> Chromatography.
-
ICH. Validation of Analytical Procedures Q2(R2).
-
GxP-CC. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
-
LabRulez LCMS. Analysis of Pyridine.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
-
Phenomenex. Derivatization for Gas Chromatography.
-
Impactfactor. A Review on GC-MS and Method Development and Validation.
-
New Food Magazine. GC-MS applications in pharmaceutical analysis.
-
Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
-
PubMed Central. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
-
Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
-
ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.
-
Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
-
Shimadzu (Europe). Pretreatment Procedure for metabolomics (Biological sample).
-
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
-
SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
-
Benchchem. Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide.
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
-
MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
-
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
-
NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
-
Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
-
ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF.
-
SCIRP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
-
RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
-
Benchchem. Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of Acetohydrazide and Pyridine Reaction Products.
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D.
-
Agency for Toxic Substances and Disease Registry. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
-
Reddit. Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
-
Wikipedia. Pyridine.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 19. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 20. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gcms.cz [gcms.cz]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. youtube.com [youtube.com]
Introduction: Understanding the Risks of Aminopyridine Compounds
An Application Note and Protocol for the Safe Handling and Storage of Aminopyridine Compounds
Aminopyridines are a class of organic compounds that are widely utilized as intermediates and starting materials in the production of pharmaceuticals, dyes, and pesticides.[1] While invaluable in research and development, compounds such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine present significant health hazards.[2] They are acutely toxic and can be readily absorbed through the skin, gastrointestinal tract, and via inhalation.[2][3] The primary mechanism of toxicity for many aminopyridines involves the blockage of potassium (K+) channels, which can lead to overstimulation of the central nervous system, convulsions, respiratory failure, and in severe cases, death.[2][4] A fatal intoxication was reported in a chemical worker who spilled a 2-aminopyridine solution on his clothing and continued working for two hours.[5] Given their high toxicity and rapid absorption, the implementation of rigorous and informed safety protocols is not merely a regulatory requirement but a critical necessity to protect laboratory personnel.
This guide provides a comprehensive framework for the safe handling and storage of aminopyridine compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, fostering a proactive safety culture.
Section 1: Hazard Identification and Risk Assessment
Prior to any laboratory work, a thorough risk assessment is mandatory. This begins with understanding the specific hazards of the aminopyridine compound in use. While sharing a core structure, the toxicity and physical properties can vary between isomers.
1.1. Toxicological Profile Aminopyridines are hazardous by all routes of exposure: inhalation, skin absorption, and ingestion.[3][6] Symptoms of exposure can include headache, dizziness, nausea, hypertension, respiratory distress, convulsions, and stupor.[3][6] These compounds are irritating to the skin, eyes, and mucous membranes of the upper respiratory tract.[7][8]
Table 1: Hazard Summary of Common Aminopyridine Compounds
| Compound | CAS No. | Primary Hazards | Target Organs | Acute Toxicity (Oral LD50, Rat) |
|---|---|---|---|---|
| 2-Aminopyridine | 504-29-0 | Toxic if swallowed or in contact with skin; Causes serious eye and skin irritation.[8][9] | Central Nervous System, Respiratory System[3][6] | 41.6 mg/kg |
| 3-Aminopyridine | 462-08-8 | Toxic if swallowed or in contact with skin; Causes serious eye and skin irritation.[10] | Nervous System[10] | 28 mg/kg[2] |
| 4-Aminopyridine | 504-24-5 | Fatal if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[11] | Central Nervous System[4] | 21 mg/kg[12] |
1.2. Physical and Chemical Hazards Aminopyridines are typically combustible crystalline solids.[6][13] Further processing of solid materials may result in the formation of combustible dusts, and fine dust dispersed in air may ignite.[7][13] When heated to decomposition, they emit highly toxic fumes of nitrogen oxides.[7][14][15]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, prioritizing engineering and administrative controls over personal protective equipment, is essential.[16] PPE should be considered the last line of defense.[7][12]
2.1. Engineering Controls: The Primary Barrier All handling of aminopyridine compounds, especially weighing of powders and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[5][7][17] The fume hood provides critical protection against the inhalation of airborne dust or vapors.
2.2. Personal Protective Equipment (PPE): The Final Barrier The selection of appropriate PPE is critical to prevent dermal and ocular exposure. Based on the hazards, the following PPE is mandatory.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling Aminopyridines
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Two pairs of chemical-resistant nitrile gloves ("double-gloving").[7][17] | Provides a robust barrier against skin contact. Aminopyridines are readily absorbed through the skin.[2][18] Gloves must be inspected before use and changed immediately upon contamination.[18] |
| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[18][19] A face shield should be worn over goggles when there is a significant splash risk.[11][18] | Protects eyes from splashes and airborne particles, which can cause severe irritation.[11][17] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over full-length pants.[18] | Protects skin on the body and arms from accidental spills and splashes.[18] |
| Footwear | Closed-toe, closed-heel shoes made of a durable material.[18] | Protects feet from spills and falling objects.[18] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside a chemical fume hood or if exposure limits are exceeded.[7][12][18] | Respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[12] |
Caption: Diagram 1: PPE Selection Workflow for Aminopyridine Handling.
Section 3: Safe Handling Protocols
Adherence to strict handling protocols is paramount to minimizing exposure risk.
3.1. General Hygiene and Handling Practices
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[7][8]
-
Avoid eating, drinking, or smoking in any area where aminopyridines are handled or stored.[8][10][20]
-
Use the smallest practical quantities for the experiment being performed.[7]
-
Transport aminopyridine compounds in sealed, shatter-proof secondary containers.[12]
3.2. Protocol: Weighing and Preparing Solutions of Solid Aminopyridine
This protocol outlines the essential steps for safely handling solid aminopyridine to prepare a stock solution.
Objective: To accurately weigh a specified mass of solid aminopyridine and dissolve it in a solvent to create a solution of known concentration.
Materials:
-
Aminopyridine compound (solid)
-
Appropriate solvent
-
Analytical balance (located inside a chemical fume hood if possible, otherwise use containment)
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Pasteur pipette
-
Appropriate PPE (See Table 2)
-
Hazardous waste container[7]
Step-by-Step Methodology:
-
Preparation: Don all required PPE as detailed in Section 2.2. Ensure the chemical fume hood sash is at the lowest practical working height.
-
Tare Balance: Place a clean weighing paper or boat on the analytical balance and tare the mass to zero.
-
Dispense Compound: Carefully use a clean spatula to transfer a small amount of the aminopyridine powder from the stock bottle to the weighing paper. Causality: This step should be performed slowly and deliberately to avoid generating airborne dust.
-
Weighing: Record the exact mass of the aminopyridine. If more or less is needed, carefully add or remove small amounts with the spatula. Close the primary stock container immediately after dispensing.[7]
-
Transfer to Flask: Carefully transfer the weighed powder into the appropriately sized volumetric flask. A funnel may be used to prevent loss of material. Tap the weighing paper to ensure all powder is transferred.
-
Dissolution: Add a portion of the desired solvent to the volumetric flask, approximately half to two-thirds of the final volume. Stopper the flask and swirl gently to dissolve the solid. Sonication may be used if necessary.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the neck of the volumetric flask. Use a Pasteur pipette for the final addition to ensure accuracy.
-
Mixing: Stopper the flask securely and invert it several times (15-20) to ensure the solution is homogeneous.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of the contaminated weighing paper, gloves, and pipette tips into a designated, sealed hazardous waste container.[7][21] Wipe down the spatula and work surface with an appropriate decontaminating solution.
Section 4: Storage Procedures
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure or incompatible reactions.
4.1. General Storage Requirements
-
Store aminopyridine compounds in a cool, dry, and well-ventilated area.[9]
-
Containers must be kept tightly closed to prevent exposure to moisture and air.[7][8]
-
Store in a designated, locked cabinet or an area accessible only to authorized personnel.[10] This is particularly important for highly toxic compounds like 4-aminopyridine.[12]
-
Ensure containers are clearly labeled, including the name of the chemical and appropriate hazard warnings.[7]
-
Do not over-purchase; only a minimum amount should be stored in the laboratory.[7]
4.2. Segregation and Incompatibilities Segregation from incompatible materials is critical to prevent dangerous chemical reactions.
Table 3: Materials Incompatible with Aminopyridine Compounds
| Incompatible Material Class | Examples | Rationale for Segregation |
|---|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause vigorous or explosive reactions.[6][9] |
| Acids | Hydrochloric Acid, Sulfuric Acid | Aminopyridines neutralize acids in exothermic reactions.[3][7][14] |
| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Can react violently.[7][10][14] |
| Sources of Ignition | Open flames, hot surfaces, sparks | Aminopyridines are combustible and dust can form explosive mixtures with air.[13] |
Section 5: Spill, Exposure, and Emergency Protocols
Immediate and correct response to a spill or exposure is critical to mitigating harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Caption: Diagram 2: Emergency Response for an Aminopyridine Spill.
5.1. Personnel Exposure Procedures
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[3][7] Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes, then wash with soap.[7] Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[7][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[7][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9][12] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11][12] Seek immediate medical attention.[8][9]
For all exposures, bring the Safety Data Sheet (SDS) for the specific compound to show medical personnel.[7]
5.2. Protocol: Managing a Small-Scale Aminopyridine Spill (<1 Liter or ~100g)
This protocol is for trained laboratory personnel only. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Objective: To safely clean, decontaminate, and package a small aminopyridine spill.
Materials:
-
Spill kit containing: absorbent pads or pillows, vermiculite or cat litter, neutralizing agent (e.g., dilute acetic acid for a basic compound), tongs or forceps, hazardous waste bags, and labels.[7][22]
-
Full PPE, including respiratory protection if necessary.[7]
-
Signage to restrict access to the area.[23]
Step-by-Step Methodology:
-
Alert and Secure: Alert personnel in the immediate area. Secure the location to prevent others from entering.[7]
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary if the spill generates dust.[7][23]
-
Contain the Spill:
-
Absorb/Neutralize:
-
For Liquids: Add absorbent material, working from the outside edges toward the center.[22]
-
For Solids: Carefully scoop the dampened material.
-
Once absorbed, you can neutralize the residue with a dilute solution of acetic acid.[7] Causality: Aminopyridines are basic; neutralization reduces their reactivity and hazard. This step may cause fizzing and should be done cautiously.
-
-
Collect Waste: Using tongs or a scoop, carefully collect all contaminated absorbent material and place it into a designated hazardous waste container or double bag.[7][22]
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse.[23] All cleaning materials must also be disposed of as hazardous waste.[23]
-
Package and Label: Securely seal the waste container/bags. Label clearly as "Hazardous Waste" with the name "Aminopyridine" and the date.[7]
-
Doff PPE and Wash: Remove PPE carefully to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly.
-
Report: Report the spill to your supervisor and through your institution's official accident reporting system.[7]
Section 6: Waste Disposal
All aminopyridine-contaminated waste is considered hazardous. This includes empty containers, contaminated PPE, spill cleanup materials, and reaction byproducts.[7][12]
-
Segregation: Never dispose of aminopyridine waste down the drain.[7][24] It is toxic to aquatic life.[9]
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.[7][24]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by your institution's EHS department.[7]
References
-
4-Aminopyridine SOP. (n.d.). University of Washington, Environmental Health & Safety. Retrieved from [Link]
-
2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. (2019). Centers for Disease Control and Prevention. Retrieved from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]
-
Aminopyridines - Chemical Summary. (2005). U.S. Environmental Protection Agency. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149). (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. (n.d.). Alkali Metals Ltd. Retrieved from [Link]
-
Standard Operating Procedure: 4-Aminopyridine. (n.d.). University of Georgia Office of Research. Retrieved from [Link]
-
4-AMINOPYRIDINE. (2020). Occupational Safety and Health Administration. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. Retrieved from [Link]
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
SAFETY DATA SHEET 2-Aminopyridine. (2019). Chem Service. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]
-
SAFETY DATA SHEET 4-Aminopyridine. (2009). Fisher Scientific. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
Spill and Cleaning Protocol. (n.d.). Michigan State University, Environmental Health & Safety. Retrieved from [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. (2018). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 5. alkalimetals.com [alkalimetals.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. research.uga.edu [research.uga.edu]
- 13. geneseo.edu [geneseo.edu]
- 14. echemi.com [echemi.com]
- 15. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. abdurrahmanince.net [abdurrahmanince.net]
- 20. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. qmul.ac.uk [qmul.ac.uk]
- 23. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Research Landscape of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Guide for Drug Development Professionals
This document provides a comprehensive guide to the material safety data, applications, and experimental protocols for 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. Intended for researchers, scientists, and drug development professionals, this guide synthesizes critical information to ensure safe handling and effective utilization of this compound in a laboratory setting.
Material Safety & Handling: A Proactive Approach
Hazard Identification and Precautionary Measures
Based on data for related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with aminopyridines include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation : Causes skin irritation and serious eye damage.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][4]
Precautionary Statements Summary Table:
| Precautionary Category | Statement |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection. |
| Response | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Call a POISON CENTER or doctor if you feel unwell. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Laboratory Handling and Personal Protective Equipment (PPE)
A stringent safety protocol should be implemented when handling this compound.
Caption: Recommended PPE and handling workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this scaffold have been explored as potent and selective inhibitors for various therapeutic targets.
Kinase Inhibition
Many aminopyridine derivatives have been investigated as kinase inhibitors, which are crucial in cancer and inflammation research. The nitrogen atoms of the pyridine ring can form key hydrogen bond interactions within the ATP-binding site of kinases.[5] A recent study highlighted the potential of 6-amino pyridine derivatives as dual inhibitors of GSK-3β and CK-1δ, which are implicated in Alzheimer's disease.[5]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The 2-aminopyridine moiety is a key pharmacophore in the design of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[6] Such inhibitors have therapeutic potential for various neurological disorders. The aminopyridine head group is crucial for anchoring interactions with key residues at the active site of the enzyme.[6]
Antitubercular Agents
Pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis.[7] This highlights the potential of compounds like this compound as starting points for the development of novel anti-TB agents.
Experimental Protocols
The following protocols are generalized based on standard laboratory practices and literature precedents for similar compounds. Researchers should optimize these protocols based on their specific experimental context.
General Protocol for a Suzuki Coupling Reaction
This protocol outlines a typical Suzuki coupling reaction, a common method for C-C bond formation in medicinal chemistry, which could be adapted for the further modification of this compound if it were functionalized with a halide.
Materials:
-
Aryl halide derivative of this compound (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required duration (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki coupling reaction.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound or its derivatives against a target kinase.
Materials:
-
Target kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, kinase, and substrate peptide.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set duration (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound, as a member of the versatile aminopyridine family, holds significant potential for applications in drug discovery and medicinal chemistry. While exercising due caution in its handling is paramount, its structural features make it an attractive candidate for the development of novel therapeutics targeting a range of diseases. The protocols and information provided herein are intended to serve as a foundational resource for researchers embarking on studies involving this compound.
References
- Thermo Fisher Scientific. (2025-09-22).
- Fisher Scientific. (2024-02-10).
- Sigma-Aldrich. (2025-06-11).
- Echemi. 6-(2-AMinopropyl)
- CDH Fine Chemical.
- Sigma-Aldrich. (2021-10-07).
- Sigma-Aldrich. (2025-11-06).
- BLDpharm. 1060801-43-5|this compound.
- Sahin, Z. S., et al. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine.
- Benchchem. Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)
- Bligh, S.W.A., et al. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch - University of Westminster.
- Vasu, D., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
- Wen, Y., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.
- (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
- PubChem. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765.
- (n.d.). 6-Methylpyridin-2-amine. PMC - NIH.
- DrugMAP. Details of the Drug-Related molecule(s)
- Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine.
- (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.
- Jubilant Ingrevia. 2-(Aminomethyl)
- (2021-12-24).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.no [fishersci.no]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Aminopyridines in the Design and Development of Enzyme Inhibitors
Introduction: The Aminopyridine Moiety as a Privileged Structure in Enzyme Inhibition
In the landscape of medicinal chemistry and drug discovery, the aminopyridine scaffold has emerged as a cornerstone for the development of potent and selective enzyme inhibitors. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal starting point for the design of molecules that can effectively interact with the active sites of a diverse range of enzymes. This guide provides an in-depth exploration of the role of aminopyridines in enzyme inhibitor development, offering both theoretical insights and practical protocols for researchers in the field.
Aminopyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, where one or more hydrogen atoms are substituted by an amino group. This seemingly simple modification imbues the molecule with a rich chemical character, allowing it to serve as a versatile pharmacophore. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating strong and specific interactions with amino acid residues in an enzyme's active site. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further enhancing binding affinity.
This document will delve into the multifaceted applications of aminopyridines, from their established role as kinase inhibitors to their emerging potential in targeting enzymes implicated in neurodegenerative diseases and viral infections. We will explore the critical structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven protocols for their synthesis and evaluation.
Core Concepts: Mechanism of Action and Structure-Activity Relationships
The efficacy of aminopyridine-based inhibitors is rooted in their ability to form specific and stable interactions with their target enzymes. The mechanism of action and the structure-activity relationship (SAR) are intrinsically linked, with subtle changes to the aminopyridine core or its substituents having a profound impact on inhibitory activity.
Mechanism of Action: A Tale of Two Interactions
The inhibitory activity of aminopyridines can be broadly categorized based on their primary mode of interaction with the target enzyme:
-
ATP-Competitive Inhibition: In the vast landscape of kinase drug discovery, many aminopyridine derivatives function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region that are crucial for ATP binding. The aminopyridine scaffold mimics the adenine portion of ATP, while its substituents can be tailored to interact with other regions of the active site, thereby conferring selectivity.
-
Non-Competitive and Allosteric Inhibition: Aminopyridines are not limited to the ATP-binding site. In some cases, they can bind to allosteric sites on the enzyme, inducing a conformational change that renders the enzyme inactive. This mode of inhibition can offer advantages in terms of selectivity, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket.
Structure-Activity Relationship (SAR): The Art of Molecular Tailoring
The development of potent and selective aminopyridine-based inhibitors is a testament to the power of medicinal chemistry and SAR studies. The following diagram and table summarize key SAR principles for different classes of enzymes.
Caption: Key SAR principles for aminopyridine-based inhibitors targeting various enzyme classes.
| Enzyme Class | Key SAR Insights | Representative Examples & Citations |
| Kinases | The 2-aminopyridine motif is a common hinge-binding element. Substitutions at the 3-, 4-, and 5-positions of the pyridine ring are crucial for achieving selectivity and potency. For instance, bulky hydrophobic groups can occupy the hydrophobic pocket adjacent to the ATP-binding site, while polar groups can interact with the solvent-exposed region. | Neratinib (EGFR/HER2 inhibitor), Fedratinib (JAK2 inhibitor) |
| Phosphodiesterases (PDEs) | Aminopyridine derivatives can act as potent PDE4 inhibitors. The SAR studies have shown that substitution on the amino group significantly influences the activity. The pyridine nitrogen can coordinate with the zinc ion in the active site, a key interaction for inhibition. | Roflumilast (a non-aminopyridine PDE4 inhibitor, but SAR principles are transferable) |
| Cholinesterases | Aminopyridine-based compounds have been developed as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. The aminopyridine moiety can interact with the catalytic anionic site (CAS) of AChE, while a linker of appropriate length connected to a peripheral anionic site (PAS)-binding moiety can lead to dual-binding site inhibitors with enhanced potency. | Amiridine and its derivatives |
| β-Secretase (BACE1) | The aminopyridine scaffold has been explored for the development of BACE1 inhibitors for Alzheimer's disease. These inhibitors are designed to mimic the transition state of the amyloid precursor protein (APP) cleavage, with the aminopyridine core interacting with the catalytic aspartate residues in the active site. | Various experimental compounds |
| Viral Enzymes | Aminopyridine derivatives have shown promise as inhibitors of viral enzymes, such as proteases and polymerases, which are essential for viral replication. The design of these inhibitors often involves mimicking the natural substrate of the viral enzyme. | Experimental compounds targeting SARS-CoV-2 Mpro |
Application Notes: Strategic Considerations for Inhibitor Development
The successful development of an aminopyridine-based enzyme inhibitor requires a multi-pronged approach that combines rational design, robust screening, and careful optimization.
Target Selection and Validation
The first and most critical step is the selection and validation of the enzyme target. A thorough understanding of the enzyme's role in the disease pathology is paramount. Once a target is selected, it is essential to develop a robust and reliable assay to measure its activity.
Hit Identification: From Screening to Rational Design
Hit compounds can be identified through various strategies:
-
High-Throughput Screening (HTS): Screening large compound libraries against the target enzyme can identify initial hits.
-
Fragment-Based Drug Discovery (FBDD): Screening smaller, fragment-like molecules can provide starting points for building more potent inhibitors.
-
Rational Design: Utilizing the known structure of the enzyme's active site, aminopyridine-based inhibitors can be designed de novo or by modifying existing ligands.
Lead Optimization: The Path to a Drug Candidate
Once a hit is identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
A key aspect of lead optimization is the iterative cycle of design, synthesis, and testing. SAR data from each round of testing informs the design of the next generation of compounds.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the synthesis of aminopyridine derivatives and the evaluation of their inhibitory activity.
Protocol 1: Synthesis of 2-Aminopyridine Derivatives via a Three-Component Reaction
This protocol describes a versatile and efficient one-pot synthesis of substituted 2-aminopyridines using enaminones, primary amines, and malononitrile.
Materials:
-
Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Primary amine (e.g., benzylamine)
-
Malononitrile
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the enaminone (1 mmol), primary amine (1 mmol), and malononitrile (1 mmol).
-
Reaction Conditions: The reaction can often be performed under solvent-free conditions by heating the mixture at 80-100 °C. Alternatively, the reactants can be dissolved in a minimal amount of a high-boiling solvent like ethanol.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the crude product can be purified by column chromatography.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Caption: A generalized workflow for the three-component synthesis of 2-aminopyridines.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition
This protocol outlines a general procedure for determining the inhibitory activity of aminopyridine compounds against a target kinase using HTRF technology.
Materials:
-
Kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compounds (aminopyridine derivatives) dissolved in DMSO
-
HTRF detection reagents (Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin)
-
Stop solution (contains EDTA)
-
384-well low-volume microplates (white)
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase enzyme and the biotinylated substrate peptide in assay buffer.
-
Kinase Reaction:
-
Add the test compound solution to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture to the wells to initiate the reaction.
-
Add ATP solution to the wells. The final ATP concentration should ideally be at or near the Km value for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add the stop solution containing EDTA to terminate the kinase reaction.
-
Add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the FRET complex.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) for each well. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A step-by-step workflow for an HTRF-based kinase inhibition assay.
Protocol 3: Ellman's Assay for Acetylcholinesterase Inhibition
This protocol describes a colorimetric method for measuring acetylcholinesterase (AChE) activity and its inhibition by aminopyridine compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (aminopyridine derivatives) dissolved in DMSO
-
96-well microplates (clear)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute in phosphate buffer.
-
-
Assay Procedure:
-
In the wells of a 96-well plate, add phosphate buffer.
-
Add the test compound solution or buffer (for control wells).
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The aminopyridine scaffold has proven to be an exceptionally valuable tool in the development of enzyme inhibitors. Its versatility has led to the discovery of potent and selective inhibitors for a wide range of enzyme targets, with several aminopyridine-based drugs now in clinical use.
The future of aminopyridine-based inhibitor development lies in the continued exploration of new chemical space and the application of novel drug discovery technologies. The use of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of more effective inhibitors. Furthermore, the development of novel synthetic methodologies will enable the creation of more diverse and complex aminopyridine libraries for screening.
As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for targeting new enzymes with aminopyridine-based inhibitors. This enduring scaffold is poised to remain at the forefront of drug discovery for years to come, offering hope for the development of new and improved treatments for a wide range of human diseases.
References
- Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 695-699.
- Shutske, G. M., et al. (1992). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. Journal of Pharmaceutical Sciences, 81(4), 380-385.
- El-borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.
-
ResearchGate. (n.d.). Multicomponent synthesis of 2-aminopyridines 2a-l. Retrieved from [Link]
- Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(4), 543-551.
- Melkiorre, C., et al. (1999). Aminopyridazines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 42(4), 730-741.
- MDPI. (2018). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2018(4), M1023.
- Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (Vol. 1337, pp. 1-15). Humana Press.
- Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
- Proshin, A. N., et al. (2022). Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer's Activity Profile. International Journal of Molecular Sciences, 23(19), 11252.
- Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
-
PubMed. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
-
Hilaris Publisher. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]
- Pharmacia, 66(2), 67-74. (2019).
- Danchev, N., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2769-2782.
- ACS Chemical Neuroscience. (2021).
- Sciforum. (2023).
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Retrieved from [Link]
- NIH. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5227.
-
ResearchGate. (n.d.). 3139 PDFs | Review articles in AMINOPYRIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from [Link]
- Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1233-1246.
- NIH. (2010). A mild, catalyst-free synthesis of 2-aminopyridines.
- Promega Corporation. (n.d.). SLK Kinase Assay.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- NIH. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study.
- Journal of the American Chemical Society. (1961). Cyclization of 2-Aminopyridine Derivatives. I.
- MDPI. (2021). Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair.
-
ResearchGate. (n.d.). Antiviral enzyme inhibitors and the antiviral mechanisms/targets. Retrieved from [Link]
- NIH. (2012). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics.
- NIH. (2021).
- Wikipedia. (n.d.). Phosphodiesterase inhibitor.
- Wikipedia. (n.d.). Metalloprotease inhibitor.
- PubMed. (2004). Potent, selective pyrimidinetrione-based inhibitors of MMP-13.
- Promega Corporation. (2015). Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015.
- Anesthesiology Core Review. (n.d.). Phosphodiesterase Inhibitors.
- University of Michigan School of Public Health. (2023).
- NIH. (2021). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics.
- Pharmacia. (2019).
Troubleshooting & Optimization
troubleshooting common issues in the synthesis of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for the synthesis of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diamine intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves a multi-step process, beginning with a suitable pyridine precursor. A common and logical synthetic pathway proceeds via the chlorination of the methyl group of a precursor, followed by amination to introduce the primary amine. While seemingly straightforward, this synthesis is fraught with potential pitfalls, including low yields, challenging purifications, and the formation of persistent impurities. This guide will address these issues in a practical, question-and-answer format to support your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides detailed, step-by-step solutions.
Question 1: I am experiencing low yields in the final amination step to produce this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the amination of the chlorinated intermediate, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, are a frequent challenge. The primary culprits are often over-alkylation and competing elimination reactions. Direct amination with ammonia can lead to the formation of secondary and tertiary amine byproducts, which are difficult to separate from the desired primary amine.
To circumvent these issues, the Gabriel synthesis is a highly recommended and robust method for the preparation of primary amines from alkyl halides.[1][2] This method utilizes phthalimide as an ammonia surrogate, which effectively prevents over-alkylation due to the steric hindrance and electronic effects of the phthalimide group.
Here is a workflow to improve your amination yield using the Gabriel synthesis:
Step 1: Synthesis of the Phthalimide Intermediate
-
Reaction: React 6-(chloromethyl)-N,N-dimethylpyridin-2-amine with potassium phthalimide in a suitable polar aprotic solvent like DMF.
-
Rationale: Potassium phthalimide is a non-basic nitrogen nucleophile that cleanly displaces the chloride in an SN2 reaction. The use of a polar aprotic solvent facilitates this type of reaction.
-
Protocol:
-
Dissolve 6-(chloromethyl)-N,N-dimethylpyridin-2-amine in anhydrous DMF.
-
Add 1.1 equivalents of potassium phthalimide.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, pour into water, and collect the precipitated N-((6-(dimethylamino)pyridin-2-yl)methyl)phthalimide by filtration.
-
Step 2: Deprotection to Yield the Primary Amine
-
Reaction: The phthalimide group is removed by hydrazinolysis.
-
Rationale: Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[2]
-
Protocol:
-
Suspend the N-((6-(dimethylamino)pyridin-2-yl)methyl)phthalimide in ethanol.
-
Add 1.2 equivalents of hydrazine hydrate.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction, filter off the precipitate, and concentrate the filtrate.
-
Purify the resulting this compound by distillation or chromatography.
-
Question 2: My final product is contaminated with a significant amount of an impurity that is difficult to remove by standard column chromatography. What could this impurity be and how can I purify my product?
Answer:
A common and challenging impurity in this synthesis is the unreacted starting material, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, or byproducts from side reactions. Given the basic nature of the desired product, purification by standard silica gel chromatography can be problematic due to strong interactions between the amine groups and the acidic silica. This can lead to peak tailing and poor separation.
Here are some strategies for effective purification:
1. Optimization of the Reaction:
-
Ensure the amination reaction goes to completion by monitoring with TLC or LC-MS. Driving the reaction to completion will minimize the amount of unreacted starting material.
2. Alternative Chromatography Techniques:
-
Basic Alumina Chromatography: Switching from silica gel to basic alumina can significantly improve the separation of basic compounds by minimizing strong acidic interactions.
-
Reverse-Phase Chromatography: If the polarity difference between your product and the impurity is not sufficient for normal-phase chromatography, reverse-phase HPLC can be an effective alternative.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying amines.
3. Chemical Purification:
-
Acid-Base Extraction: You can exploit the basicity of your product.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, while less basic impurities may remain in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ to regenerate the free amine.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
4. Derivatization and Deprotection:
-
If the impurity is particularly stubborn, you can temporarily protect the primary amine of your desired product with a Boc group.
-
React the crude mixture with di-tert-butyl dicarbonate (Boc₂O). The Boc-protected product will have significantly different chromatographic properties.
-
Purify the Boc-protected compound by standard silica gel chromatography.
-
Deprotect the purified compound using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent to yield the pure desired product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2-amino-6-methylpyridine. The synthesis would then proceed by methylation of the 2-amino group to the dimethylamino group, followed by chlorination of the 6-methyl group, and finally amination.
Q2: What are the key safety precautions to take during the chlorination of the 6-methyl group?
The chlorination of a methylpyridine is typically carried out using reagents like N-chlorosuccinimide (NCS) with a radical initiator or sulfuryl chloride (SO₂Cl₂). These reagents are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving radical initiators can be exothermic and should be carefully controlled.
Q3: Can I use a protecting group strategy to improve the synthesis?
Yes, a protecting group strategy can be highly beneficial. For instance, you could protect the primary amine as it is formed using a Boc group. This would prevent any potential side reactions and facilitate purification. The Boc group can then be removed in the final step under acidic conditions.[3][4]
Q4: How can I monitor the progress of the reactions effectively?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of the steps. Staining with a potassium permanganate solution can be useful for visualizing the reactants and products. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To provide a clearer understanding of the synthetic strategy and the decision-making process in troubleshooting, the following diagrams are provided.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low amination yields.
Summary of Key Parameters
For clarity, the following table summarizes the key reaction conditions for the Gabriel synthesis approach.
| Step | Reagents | Solvent | Temperature (°C) | Key Considerations |
| Phthalimide Alkylation | 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, Potassium Phthalimide | DMF | 80-100 | Anhydrous conditions are crucial. Monitor reaction completion to avoid starting material contamination. |
| Hydrazinolysis | N-((6-(dimethylamino)pyridin-2-yl)methyl)phthalimide, Hydrazine Hydrate | Ethanol | Reflux | Ensure complete precipitation of phthalhydrazide for easier workup. |
References
- U.S. Patent 4,628,097, "Process for the preparation of 2-amino-alkylpyridines," issued December 9, 1986.
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]
-
Master Organic Chemistry. "The Gabriel Synthesis." [Link]
-
Helda - University of Helsinki. "Chromatographic Determination of Amines in Food Samples." [Link]
-
Shaaban K. Mohamed, et al. "2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile." ResearchGate. [Link]
-
Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." [Link]
-
Wikipedia. "Gabriel synthesis." [Link]
-
National Institutes of Health. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the yield and purity of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the technical support guide for the synthesis and purification of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt procedures effectively.
Synthetic Strategy Overview
The most common and reliable laboratory-scale synthesis of this compound involves the reduction of its nitrile precursor, 6-cyano-N,N-dimethylpyridin-2-amine. The choice of reducing agent and subsequent purification method are critical determinants of overall success.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a common problem that can often be traced back to the critical nitrile reduction step or the work-up procedure.
A: Inefficient Reduction: The choice and handling of the reducing agent are paramount.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is often the cleanest method, producing fewer byproducts. However, its effectiveness can be compromised by catalyst quality or poisons.
-
Catalyst Deactivation: The pyridine nitrogen can sometimes coordinate to the metal catalyst, inhibiting its activity. Furthermore, trace impurities in the starting material (like sulfur compounds) can act as potent catalyst poisons.
-
Solution: Use a high-quality, fresh catalyst. Ensure the 6-cyano-N,N-dimethylpyridin-2-amine starting material is pure. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or using a different catalyst like Raney Nickel may help.
-
-
Metal Hydride Reagents (e.g., LiAlH₄, NaBH₄/CoCl₂): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this transformation.
-
Incomplete Reaction: Insufficient stoichiometry is a common culprit. Typically, 1.0-1.5 equivalents of LiAlH₄ are required. The reaction is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of LiAlH₄ or titrate to determine its activity. The reaction often requires elevated temperatures (reflux in THF or Dioxane) to proceed to completion.
-
B: Product Loss During Work-up: The basic nature of the aminomethyl group can lead to challenges during extraction.
-
Aqueous Solubility: As a primary amine, the product may have some water solubility, especially if the aqueous phase becomes acidic.
-
Emulsion Formation: Amines can act as surfactants, leading to problematic emulsions during aqueous/organic extractions.
-
Solution: During the work-up, ensure the aqueous layer is sufficiently basic (pH > 11) by adding NaOH or K₂CO₃ to keep the amine in its freebase form, minimizing its solubility in water. To break emulsions, add brine (saturated NaCl solution) and allow the mixture to stand. Multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) are recommended.
Caption: Troubleshooting logic for low yield issues.
Q2: My final product is impure after initial work-up. What are the common byproducts and how can I remove them?
Purity issues typically arise from unreacted starting material or side reactions. Purification via column chromatography is almost always necessary.
A: Common Impurities:
-
Unreacted 6-cyano-N,N-dimethylpyridin-2-amine: The most common impurity if the reduction is incomplete.
-
Partially Reduced Species: Formation of an intermediate aldimine is possible, though it is typically reactive and either reduces further or hydrolyzes.
-
Dimeric Secondary Amine: The newly formed primary amine product can potentially react with the intermediate aldimine to form a secondary amine dimer, especially under certain conditions with metal hydrides.
B: Purification Strategy:
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Basic compounds like this amine can interact strongly with acidic silica gel, leading to streaking and poor separation. It is often advantageous to use either:
-
Neutralized Silica Gel: Pre-treat standard silica gel by slurrying it in the starting eluent containing a small amount of a volatile base like triethylamine (~1-2%).
-
Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for purifying amines.
-
-
Eluent System: A gradient system is typically most effective. Start with a non-polar solvent (e.g., Hexanes or Dichloromethane) and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate, and finally Methanol. A common gradient might be Dichloromethane -> 95:5 Dichloromethane/Methanol -> 90:10 Dichloromethane/Methanol. Adding ~1% triethylamine to the eluent system can significantly improve peak shape and recovery. The use of specialized chromatography supports like Florisil has also been reported for purifying similar aminopyridines.[1]
-
Q3: How can I effectively monitor the progress of the nitrile reduction?
Monitoring the reaction is crucial to avoid under- or over-reacting and to determine the optimal reaction time.
A: Thin-Layer Chromatography (TLC): This is the quickest and most common method.
-
Procedure: Co-spot the reaction mixture with the starting material on a silica gel TLC plate.
-
Visualization: The starting nitrile and the product amine have different polarities. The product, being a primary amine, will be significantly more polar and have a lower Rf value. Both spots can usually be visualized under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective, as the primary amine will react to give a yellow spot on a purple background.
-
Mobile Phase: A mixture of Dichloromethane and Methanol (e.g., 95:5) is a good starting point for the mobile phase.
B: Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity simultaneously.
Frequently Asked Questions (FAQs)
What is the best choice of reducing agent for this synthesis?
This depends on available equipment and desired scale.
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ / Palladium on Carbon | H₂ (1-50 atm), Methanol or Ethanol, Room Temp - 50°C | High yield, clean reaction, simple work-up, environmentally friendly. | Requires specialized hydrogenation equipment; catalyst can be poisoned. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, 0°C to Reflux | Powerful and fast; readily available. | Highly reactive with water/alcohols (requires inert atmosphere); work-up can be challenging (Fieser work-up). |
| Sodium Borohydride / Cobalt(II) Chloride | Methanol, Room Temperature | Milder than LiAlH₄, does not require inert atmosphere. | Can sometimes be lower yielding; requires stoichiometric amounts of a transition metal salt. |
What are the best practices for handling LiAlH₄ safely?
LiAlH₄ is pyrophoric and reacts violently with water.
-
Inert Atmosphere: Always handle it in a glovebox or under a stream of dry nitrogen or argon.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Controlled Addition: Add the solid LiAlH₄ in portions to the reaction solvent at a low temperature (e.g., 0°C) to manage any exotherm.
-
Careful Quenching: The reaction must be quenched (deactivated) slowly and carefully at 0°C. A standard Fieser work-up involves the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
Are there alternative synthetic routes I should consider?
While nitrile reduction is the most direct, other methods exist for installing aminomethyl groups on aromatic rings. For pyridines, which are electron-deficient, classical methods like the Vilsemeir-Haak formylation followed by reductive amination are often not feasible.[2] A more viable, but longer, alternative could involve:
-
Reduction of the 6-cyano group to a 6-formyl (aldehyde) group using a reagent like DIBAL-H.
-
Reductive amination of the resulting aldehyde with a suitable ammonia source.
This multi-step process generally offers lower overall yield and is more complex than direct nitrile reduction.
What analytical techniques are best for characterizing the final product?
To confirm the structure and purity of this compound (C₈H₁₃N₃, MW: 151.21 g/mol )[3], the following are essential:
-
¹H and ¹³C NMR: This will confirm the chemical structure, showing the characteristic peaks for the dimethylamino group, the protons on the pyridine ring, and the newly formed aminomethyl (-CH₂NH₂) group.
-
Mass Spectrometry (MS): This will confirm the molecular weight. Expect to see a molecular ion peak [M+H]⁺ at m/z 152.12.[3]
-
Purity Analysis (HPLC/qNMR): High-Performance Liquid Chromatography (HPLC) can provide a precise measure of purity, while Quantitative NMR (qNMR) can determine purity against a certified internal standard.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is recommended for its cleanliness and relatively simple work-up.
-
Setup: To a heavy-walled hydrogenation flask, add 6-cyano-N,N-dimethylpyridin-2-amine (1.0 eq).
-
Catalyst & Solvent: Add 10% Palladium on Carbon (5-10 mol% by weight). Add a suitable solvent such as Methanol or Ethanol to dissolve the starting material.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with Nitrogen or Argon, then carefully introduce Hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi).
-
Reaction: Begin vigorous stirring or shaking. The reaction can be gently heated (40-50°C) to increase the rate.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis (after safely venting and purging the system).
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Dichloromethane + 1% Triethylamine). Pour the slurry into the column and allow it to pack under a gentle positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or Dichloromethane. Alternatively, 'dry load' the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent. Less polar impurities will elute first.
-
Gradient: Gradually increase the solvent polarity by adding Methanol. For example:
-
100% Dichloromethane (+1% Et₃N)
-
99:1 DCM/MeOH (+1% Et₃N)
-
98:2 DCM/MeOH (+1% Et₃N)
-
...continue up to 90:10 DCM/MeOH if necessary.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484. Available at: [Link]
-
Hart, M., & McNally, A. (2024). Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Fisher, G. H., & Pasumansky, L. (2008). Aminoborohydrides. Part 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Vasu, D., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 59(17), 7961-7973. Available at: [Link]
-
Sokolov, N. A., & Gevorgyan, V. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry - A European Journal, 20(2), 439-443. Available at: [Link]
-
Brugarolas, P., Freifelder, R., Cheng, S. H., & DeJesus, O. (2016). Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(44), 7150-7152. Available at: [Link]
Sources
Technical Support Center: Optimization of Aminopyridine Synthesis
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of these vital heterocyclic compounds. The information provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Troubleshooting Guide: Low Yield and Purity
Low product yield and purity are among the most common frustrations in organic synthesis. This section provides a systematic approach to diagnosing and resolving these issues in aminopyridine synthesis.
Problem 1: Low or No Conversion of Starting Material
When your reaction stalls or fails to proceed, a logical workflow can help pinpoint the issue.
A Logical Workflow for Troubleshooting Low Yields in Aminopyridine Synthesis
Caption: A logical workflow for troubleshooting low yields in aminopyridine synthesis.
Causality Behind Experimental Choices:
-
Catalyst Activity: Palladium and copper catalysts are commonly used in aminopyridine synthesis, but they can deactivate over time due to exposure to air or impurities.[1] Using a fresh batch or a more robust catalyst system can often resolve conversion issues.
-
Reagent Purity: The purity of starting materials is critical. Impurities in the pyridine substrate or the amine can poison the catalyst or lead to side reactions.[2] Water and oxygen can be particularly detrimental, so using anhydrous solvents and maintaining an inert atmosphere is crucial.
-
Reaction Conditions: Temperature, reaction time, and concentration play a significant role in reaction kinetics.[2] Sub-optimal conditions can lead to incomplete reactions. For instance, in the Chichibabin reaction, using the lowest temperature that allows for steady hydrogen evolution is recommended to minimize side reactions.[3]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[4] This "2-pyridyl problem" can be mitigated by using appropriate ligands that modulate the catalyst's electronic properties and steric environment.
Problem 2: Formation of Significant Byproducts
The presence of impurities can complicate purification and reduce the overall yield of the desired aminopyridine.
Common Byproducts and Mitigation Strategies
| Byproduct | Common Reaction | Mitigation Strategy |
| Dimerization of Pyridine | Chichibabin Reaction | Optimize reaction temperature and use high-purity sodium amide.[3] |
| Hydroxypyridine | Chichibabin Reaction | Ensure anhydrous conditions and a properly quenched reaction. |
| Dehalogenation | Buchwald-Hartwig Amination | Use a less reactive base or lower the reaction temperature.[4] |
| Protodeboronation | Suzuki Coupling | Use anhydrous solvents and non-aqueous bases.[4] |
| Homocoupling | Suzuki Coupling | Degas the reaction mixture to remove oxygen.[4] |
Expert Insights on Byproduct Formation:
In the Chichibabin reaction , the formation of 4,4'-di-tert-butyl-2,2'-bipyridine as a byproduct in the synthesis of 2-amino-4-tert-butylpyridine is a known issue.[3] This occurs due to the dimerization of the starting material under the harsh reaction conditions.
In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the choice of base and solvent is critical.[4] Strong bases can promote dehalogenation of the starting halopyridine, while protic solvents can lead to protodeboronation of the boronic acid partner in Suzuki couplings.[4]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of aminopyridine synthesis.
Q1: Which catalyst system is best for my aminopyridine synthesis?
A1: The optimal catalyst depends on the specific substrates and the desired transformation.
Comparison of Common Catalytic Systems
| Catalyst System | Substrates | Amine Source | Key Reaction Conditions | Yield (%) | Reference |
| Cu₂O / DMEDA | 2-Bromopyridine | NH₃·H₂O | 60°C, 16 h, Ethylene glycol | 92 | [1] |
| Pd₂dba₃ / RuPhos | 3-Bromo-2-aminopyridine + Morpholine | Morpholine | LiHMDS (base), 16 h | ~71-83 | [1] |
| Pd₂dba₃ / BrettPhos | 3-Bromo-2-aminopyridine + Aniline | Aniline | Not specified | High | [1] |
As a general guideline, copper-based catalysts are often effective for the amination of bromopyridines with ammonia, while palladium-based systems with specialized phosphine ligands are preferred for more complex couplings.[1]
Q2: How do I choose the right solvent and base for a Buchwald-Hartwig amination of a pyridine derivative?
A2: The choice of solvent and base is crucial for a successful Buchwald-Hartwig amination and often requires careful optimization.[5][6]
-
Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used to ensure the stability of the catalytic intermediates and prevent unwanted side reactions.[4]
-
Bases: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed. The strength of the base should be matched to the reactivity of the substrates.
Q3: What is the best way to purify my aminopyridine product?
A3: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A typical mobile phase for aminopyridines is a mixture of hexane and ethyl acetate.[3]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[7][8]
-
Cation-Exchange Chromatography: This technique is particularly useful for removing excess 2-aminopyridine from reaction mixtures, especially in the context of pyridylamination of carbohydrates.[9]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key aminopyridine synthesis reactions.
Protocol 1: Modified Chichibabin Reaction
This protocol is adapted from a milder synthesis of 2-aminopyridines using a sodium hydride-iodide composite.[3]
Materials:
-
Pyridine (or substituted pyridine)
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 10 mL sealed tube, add pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv.), and lithium iodide (1.02 mmol, 2 equiv.) under a nitrogen atmosphere.
-
Add anhydrous THF (500 µL) to the tube.
-
Add the primary amine (1.00 mmol, 2 equiv.) to the reaction mixture at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench with ice-cold water.
-
Extract the organic materials three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., hexane:EtOAc = 4:1) to yield the N-substituted-2-aminopyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is a general procedure for the palladium-catalyzed amination of 2-bromopyridines.
Materials:
-
2-Bromopyridine
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the 2-bromopyridine and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizations
Chichibabin Reaction Pathway and Byproduct Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminopyridines
Welcome to the technical support guide for troubleshooting challenging separations of aminopyridines. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for basic compounds like aminopyridines can be a significant hurdle. Peak tailing not only compromises resolution and complicates integration but also undermines the accuracy and reliability of your quantitative results.[1]
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common issues encountered in the lab. We will delve into the root causes of peak tailing and provide a systematic, scientifically-grounded approach to resolving them.
Frequently Asked Questions (FAQs)
Q1: Why are my aminopyridine peaks tailing so severely in reversed-phase HPLC?
Answer: The primary reason for peak tailing with aminopyridines is secondary ionic interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[2][3] Here’s the underlying mechanism:
-
Analyte State: Aminopyridines are basic compounds. In typical reversed-phase mobile phases (pH 3-7), the amino group is protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase State: Silica-based columns have silanol groups (Si-OH) on their surface. These groups are weakly acidic (pKa ≈ 3.8–4.2) and can deprotonate at mobile phase pH values above 4, creating negatively charged, ionized silanol sites (Si-O⁻).[4]
-
The Interaction: The positively charged aminopyridine molecules engage in a strong electrostatic interaction with the negatively charged silanol sites.[5] This is a secondary retention mechanism, separate from the intended hydrophobic interaction with the C18 chains. Because this interaction is strong and the kinetics of dissociation can be slow, a portion of the analyte molecules are delayed as they travel through the column, resulting in a "tail" on the backside of the peak.[6]
This interaction is especially problematic on older, Type A silica columns, which have a higher concentration of acidic silanol groups and trace metal impurities that increase silanol acidity.[7]
Caption: Undesirable secondary ionic interactions causing peak tailing.
Q2: How critical is mobile phase pH, and what is the optimal range for aminopyridines?
Answer: Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds like aminopyridines.[8] The pH dictates the ionization state of both your analyte and the column's silanol groups. The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For aminopyridines, you have two primary strategies:
Strategy 1: Low pH (Recommended Starting Point) By lowering the mobile phase pH to ≤ 3, you protonate the residual silanol groups (Si-O⁻ → Si-OH), effectively neutralizing their negative charge.[2][7] While the aminopyridine remains protonated and positively charged, the primary driver for the strong secondary ionic interaction is removed. This dramatically reduces peak tailing.[4]
Strategy 2: High pH (Use with Caution) By raising the mobile phase pH to > 10 (at least 2 units above the aminopyridine pKa of ~9.17 for 4-AP), you deprotonate the aminopyridine (R-NH₃⁺ → R-NH₂), making it neutral.[9] A neutral analyte will not interact with ionized silanols. However, this approach is often detrimental to standard silica-based columns, as high pH can dissolve the silica support, leading to rapid column degradation.[10] This strategy should only be employed with specialized hybrid or polymer-based columns designed for high pH stability.
| pH Range | Analyte (Aminopyridine, pKa ≈ 9.2) | Silanol Groups (pKa ≈ 4) | Interaction Potential | Expected Peak Shape |
| Low (pH < 3) | Protonated (Cationic) | Protonated (Neutral) | Low | Good / Symmetrical |
| Mid (pH 4-7) | Protonated (Cationic) | Ionized (Anionic) | High | Poor / Tailing |
| High (pH > 10) | Neutral | Ionized (Anionic) | Low | Good / Symmetrical |
| Requires a pH-stable column. |
Q3: I've adjusted my pH, but still see some tailing. Could metal contamination be the cause?
Answer: Yes, absolutely. Metal contamination from the HPLC system (stainless steel tubing, frits) or from the silica stationary phase itself can significantly worsen peak tailing for compounds with chelating properties.[11][12] Aminopyridines, with their nitrogen-containing aromatic rings, can act as chelating agents, forming complexes with metal ions like iron, nickel, or even titanium from biocompatible systems.[13][14][15]
This creates another secondary retention mechanism where the analyte chelates with metal ions that have adsorbed onto the stationary phase, leading to tailing.[13]
Troubleshooting Steps for Metal Contamination:
-
System Passivation: Flush the entire HPLC system (with the column removed) with a solution of 20-50% nitric acid, followed by copious amounts of DI water and then isopropanol, to remove metallic residues. Always consult your HPLC manufacturer's guide before performing this.
-
Use of Additives: Adding a weak chelating agent, such as 20-50 mM citric acid or EDTA, to the mobile phase can be effective. These agents bind to active metal sites in the system and on the column, preventing the analyte from interacting with them.
-
Inert Flow Path: Consider using HPLC systems with biocompatible flow paths (PEEK or MP35N) to minimize metal leaching.
Q4: How does my choice of HPLC column affect peak symmetry for aminopyridines?
Answer: Your column is the heart of the separation, and its chemistry is fundamental to achieving good peak shape.
-
Avoid Type A Silica: Older columns packed with lower purity, "Type A" silica have high concentrations of acidic silanols and metal contaminants, making them unsuitable for basic compounds.[7]
-
Choose High-Purity, End-Capped Type B Silica: Modern columns use highly purified spherical silica (Type B) with very low metal content.[7] Furthermore, they are "end-capped," a process where a smaller silane (like trimethylchlorosilane) is used to bond many of the remaining accessible silanols after the initial C18 bonding. This drastically reduces the number of sites available for secondary interactions.
-
Use "Base-Deactivated" Columns: Many manufacturers offer columns specifically marketed as "base-deactivated" or designed for basic compounds.[5] These represent the highest standard of silica purity and end-capping and are an excellent choice for aminopyridines.
-
Consider Alternative Chemistries: If tailing persists, consider columns with alternative stationary phases that are less prone to silanol effects, such as those with embedded polar groups or hybrid particle technology (e.g., BEH).[16] For very polar aminopyridines, HILIC or mixed-mode chromatography can also be viable alternatives.[17]
| Column Technology | Key Feature | Suitability for Aminopyridines |
| Standard Type B C18 | High-purity, end-capped silica. | Good starting point, but may still show some tailing. |
| Base-Deactivated C18 | Exhaustively end-capped; ultra-high purity silica. | Excellent , specifically designed to minimize tailing for bases. |
| Hybrid Particle (e.g., BEH) | Silica-polymer hybrid, stable at higher pH. | Excellent , allows for high-pH methods to neutralize the analyte.[16] |
| Embedded Polar Group | Polar group near the silica surface shields silanols. | Very Good , offers alternative selectivity and good peak shape. |
| Polymer-Based (e.g., PS-DVB) | No silica, no silanols. | Excellent , but may have lower efficiency and different selectivity. |
Q5: Could my sample solvent be the culprit?
Answer: Yes, the composition of your sample diluent can cause significant peak distortion, including tailing or fronting.[18] This is known as the "solvent effect." If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the initial band of analyte to spread out on the column, leading to a distorted peak.[19][20]
Best Practices for Sample Diluent:
-
Match the Mobile Phase: The ideal sample solvent is the mobile phase itself.
-
Use a Weaker Solvent: If solubility is an issue, use a solvent that is weaker than your mobile phase (e.g., higher aqueous content). This will cause the analyte to "focus" at the head of the column into a tight band, improving peak shape.
-
Minimize Strong Solvent: If you must use a stronger solvent for solubility, keep the proportion of organic solvent as low as possible and reduce the injection volume.[21]
A Systematic Troubleshooting Workflow
When faced with peak tailing, it's crucial to follow a logical sequence of steps rather than changing multiple parameters at once. This workflow helps to efficiently identify and resolve the root cause.
Caption: A logical workflow for troubleshooting aminopyridine peak tailing.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to minimize silanol interactions by controlling the mobile phase pH.
-
Prepare Mobile Phase A: High-purity (HPLC-grade or better) water.
-
Prepare Mobile Phase B: High-purity (HPLC-grade or better) acetonitrile or methanol.
-
Prepare Acidic Modifier Stock: Prepare a 1% (v/v) solution of formic acid or trifluoroacetic acid (TFA) in water.
-
Scientist's Note: Formic acid is generally preferred for LC-MS applications due to its lower ion suppression effects. TFA is a stronger ion-pairing agent and can provide sharper peaks but may be difficult to remove from the column and can suppress MS signal.
-
-
Adjust Aqueous Phase pH: Add the acidic modifier stock solution dropwise to Mobile Phase A while monitoring with a calibrated pH meter until the pH is stable at 2.7 ± 0.1.
-
Filter and Degas: Filter the pH-adjusted Mobile Phase A through a 0.22 µm filter and degas both Mobile Phase A and B by sonication or online degasser.
-
Equilibrate System: Flush the column with your new mobile phase conditions for at least 15-20 column volumes before injecting your sample.
-
Analyze Sample: Inject your aminopyridine standard and assess the peak shape. The tailing factor should be significantly improved.
Protocol 2: Using Competitive Base Additives
This protocol is an alternative approach, typically for older columns where pH adjustment alone is insufficient.
-
Prepare Buffered Mobile Phase: Prepare your mobile phase as usual (e.g., 70:30 Water:Acetonitrile).
-
Add Competitive Base: To the aqueous portion of the mobile phase, add triethylamine (TEA) to a final concentration of 10-25 mM.[7][22]
-
Causality: TEA is a small, basic molecule that will be protonated in the mobile phase. It will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your larger aminopyridine analyte.
-
-
Adjust pH: After adding TEA, adjust the pH to your desired setpoint (e.g., pH 3 or pH 7). The buffering capacity of TEA will influence the amount of acid needed.
-
Equilibrate and Analyze: Equilibrate the column thoroughly, as the TEA needs to coat the active sites. Inject the sample and evaluate the peak shape.
-
Note: Columns that have been exposed to TEA may retain it strongly. It is good practice to dedicate a column to methods using such additives.
-
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [URL: https://www.chromtech.com/technical-support/hplc-peak-tailing-causes-and-remedies]
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [URL: https://www.phenomenex.com/support/blog/how-to-reduce-peak-tailing-in-hplc/]
- Peak Tailing in HPLC - Element Lab Solutions. [URL: https://www.element-labsolutions.com/peak-tailing-in-hplc]
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [URL: https://sielc.com/hplc-separation-of-aminopyridines-isomers-in-hydrogen-bonding-mode-on-a-sharc-1-hplc-column/]
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [URL: https://pharmagrowthhub.com/what-is-the-effect-of-free-silanols-in-rplc-and-how-to-reduce-it/]
- Reasons for Peak Tailing of HPLC Column - Hawach. [URL: https://www.hawach.com/reasons-for-peak-tailing-of-hplc-column/]
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [URL: https://www.chromatographyonline.
- HPLC Peak Tailing - Axion Labs. [URL: https://axionlabs.com/hplc-peak-tailing/]
- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [URL: https://www.researchgate.
- Tips and Tricks of HPLC System Troubleshooting - Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf]
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties - Thermo Fisher Scientific. [URL: https://assets.thermofisher.
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [URL: https://www.alwsci.
- Effects of Sample Solvents on Peak Shape - Shimadzu. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/basic-hplc/effects-of-sample-solvents.html]
- Ion-pair High-Performance Liquid Chromatographic Assay of 4-aminopyridine in Serum. [URL: https://link.springer.com/article/10.1007/BF00965198]
- The Importance of Mobile Phase pH in Chromatographic Separations. [URL: https://www.restek.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/troubleshooting-peak-shape-problems-in-hplc.html]
- 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminopyridine]
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. [URL: https://www.researchgate.
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018257/]
- How to solve the “solvent effect”_ - Chromatography consumables, HPLC column. [URL: https://www.uhvplccolumn.com/how-to-solve-the-solvent-effect_n10]
- (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts - ResearchGate. [URL: https://www.researchgate.net/publication/286920677_A_Novel_HPLC-Assisted_Method_for_Investigation_of_the_Fe-Chelating_Activity_of_Flavonoids_and_Plant_Extracts]
- What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222 - Waters Knowledge Base. [URL: https://support.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. [URL: https://www.agilent.
- Control pH During Method Development for Better Chromatography - Agilent. [URL: https://www.agilent.com/cs/library/primers/public/5991-3893EN.pdf]
- 4-Aminopyridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Aminopyridine]
- 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/technical_reports/13515/c190-e223.pdf]
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. [URL: https://www.reddit.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [URL: https://www.chromatographyonline.com/view/modifying-the-metal-surfaces-in-hplc-systems-and-columns-to-prevent-analyte-adsorption-and-other-deleterious-effects]
- HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. [URL: https://helixchrom.com/compound/2-aminopyridine/]
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [URL: https://www.phenomenex.com/support/blog/hplc-troubleshooting-mini-guide-peak-issues/]
- Ion-Pair Reagents for HPLC - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_056_E.pdf]
- HPLC Troubleshooting Guide. [URL: https://www.ace-hplc.com/images/downloads/guides/ACE_Troubleshooting_Guide.pdf]
- Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/441-c-anchem-ion-pair.pdf]
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [URL: https://www.researchgate.
- HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase - SIELC Technologies. [URL: https://sielc.com/hplc-separation-of-aminopyridines-in-non-aqueous-mobile-phase/]
- HPLC Column Selection: Solve the Separation Myserty - Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Reference-Materials/WP-1063-LC-Column-Selection-WP1063-EN.pdf]
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15193557/]
- 2-Aminopyridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Aminopyridine]
- HPLC Troubleshooting Guide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide]
- Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/]
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [URL: https://www.chromatographyonline.
- Sample Diluent Effects in HPLC - Element Lab Solutions. [URL: https://www.element-labsolutions.com/sample-diluent-effects-in-hplc]
- 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminopyridine]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. lcms.cz [lcms.cz]
- 20. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. hplc.eu [hplc.eu]
Technical Support Center: Storage and Handling of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding its potential degradation pathways and implementing proper handling techniques, you can mitigate the risks of compromised sample quality and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the purity and stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to air and moisture.[1][2][3] Many amines are sensitive to atmospheric conditions, and taking these precautions can significantly slow down potential degradation.
Q2: I've noticed a change in the color of my sample. What could be the cause?
A2: A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. This can be caused by exposure to air, light, or elevated temperatures. The aminomethyl and dimethylamino groups, as well as the pyridine ring itself, are susceptible to oxidation, which can lead to the formation of colored impurities.[4] We recommend performing a purity analysis, for instance by HPLC, to assess the integrity of the material.
Q3: Is this compound sensitive to moisture?
A3: Yes, compounds containing amino groups are often hygroscopic, meaning they can absorb moisture from the air. The presence of water can facilitate hydrolytic degradation or act as a catalyst for other degradation reactions. Therefore, it is essential to store the compound in a desiccated environment or under a dry, inert atmosphere.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound, which contains a benzylamine-like moiety and a substituted pyridine ring, several degradation pathways can be postulated. These include oxidation of the aminomethyl group to an amide or a carboxylic acid, N-oxidation of the dimethylamino group or the pyridine ring nitrogen, and potential photodegradation leading to dimerization or other complex reactions.[1][2][5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Verify Purity: Analyze the stored compound using a suitable analytical method like HPLC or GC-MS to check for the presence of impurities. 2. Implement Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Use Fresh Aliquots: For sensitive experiments, use a freshly opened vial or a recently prepared stock solution. |
| Appearance of new peaks in chromatogram | Formation of degradation products during sample preparation or analysis. | 1. Investigate Sample Preparation: Ensure that the solvents and reagents used for sample preparation are pure and do not react with the compound. Avoid prolonged exposure of the sample to ambient conditions. 2. Check Analytical Method: The analytical method itself (e.g., high temperature in GC inlet) could potentially cause degradation. Consider using a less harsh analytical technique if possible. 3. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies (see protocol below). This will help in developing a stability-indicating analytical method. |
| Precipitation in stock solutions | Poor solubility or degradation leading to insoluble byproducts. | 1. Check Solubility: Verify the solubility of the compound in the chosen solvent. Sonication may help in dissolving the compound completely. 2. Solvent Stability: Ensure the compound is stable in the chosen solvent. Some solvents can promote degradation. Consider preparing fresh solutions before each experiment. 3. Filter the Solution: If precipitation is observed, filter the solution through a suitable syringe filter before use to remove any insoluble matter. |
Understanding Degradation Pathways
To effectively prevent degradation, it is important to understand the potential chemical transformations that this compound can undergo. Based on its functional groups, the following degradation pathways are plausible:
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable method, such as HPLC with UV and MS detection.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop an HPLC method to separate the parent compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector and preferably a mass spectrometer (MS).
-
A C18 reversed-phase column is a good starting point.
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; 260 nm is a reasonable starting point for a pyridine-containing compound.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope and time to achieve good separation between the parent peak and any degradation product peaks.
-
If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl) or modify the mobile phase pH (if compatible with the column).
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes thermal degradation. |
| Light | Protect from light. | Prevents photodegradation.[7][8] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | Prevents oxidation.[4] |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and other moisture-catalyzed degradation. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | These can cause rapid decomposition. |
By adhering to these guidelines, you can ensure the stability of your this compound and the integrity of your research. For further assistance, please do not hesitate to contact our technical support team.
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Ni(ii)-catalyzed oxidative deamination of benzyl amines with water. Green Chemistry. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Pyridine. OSHA. [Link]
-
2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Pipzine Chemicals. [Link]
-
ANALYTICAL METHODS for Determining Pyridine in Biological Materials. NCBI. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
-
Graphene Oxide-(Aminomethyl) Pyridine Coupling Reaction. ResearchGate. [Link]
-
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of Chemical and Pharmaceutical Research. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ni(ii)-catalyzed oxidative deamination of benzyl amines with water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing catalyst loading in reactions utilizing the bidentate ligand, 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. The following content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Loading Optimization
This section addresses fundamental questions regarding the optimal use of this compound as a ligand in catalytic reactions.
Q1: What is the typical starting catalyst loading when using this compound as a ligand in a cross-coupling reaction?
A1: For initial screening in palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings, a catalyst loading of 1-2 mol% of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is a common starting point. The ligand-to-metal ratio is a critical parameter to consider. Due to the bidentate nature of this compound, a ligand-to-palladium ratio of 1:1 to 1.2:1 is recommended to ensure the formation of the active catalytic species and prevent the formation of inactive complexes.
Q2: How do the steric and electronic properties of this compound influence catalyst loading?
A2: The structure of this compound features both a pyridine nitrogen and a side-chain amino group, allowing it to act as a bidentate chelating ligand. This chelation can form a stable complex with the metal center, which can enhance catalyst stability and prevent deactivation.[1]
-
Electronic Effects: The pyridine ring is electron-withdrawing, while the dimethylamino group is electron-donating. These opposing electronic characteristics can modulate the electron density at the metal center, influencing its reactivity in the catalytic cycle.
-
Steric Effects: The aminomethyl bridge provides flexibility, but the overall steric bulk around the metal center is moderate. This can be advantageous in promoting reductive elimination, the final step in many cross-coupling reactions, to release the product. However, for very bulky substrates, higher catalyst loadings might be necessary to overcome steric hindrance.[2]
Q3: When should I consider increasing or decreasing the catalyst loading?
A3: The decision to adjust the catalyst loading should be based on careful reaction monitoring (e.g., by TLC, LC-MS, or GC).
-
Increase Catalyst Loading:
-
Sluggish or Incomplete Reactions: If the reaction is slow or stalls before completion, increasing the catalyst loading to 3-5 mol% may be beneficial.
-
Challenging Substrates: For sterically hindered or electronically deactivated substrates, a higher catalyst concentration can help to drive the reaction to completion.
-
Presence of Impurities: If starting materials or solvents contain impurities that can act as catalyst poisons, a higher initial loading may be necessary to compensate for catalyst deactivation.
-
-
Decrease Catalyst Loading:
-
Cost and Metal Contamination: For large-scale synthesis, minimizing the amount of precious metal catalyst is crucial for economic and environmental reasons. If the reaction proceeds efficiently at 1-2 mol%, it is worthwhile to screen lower loadings (e.g., 0.1-0.5 mol%).
-
Side Reactions: In some cases, high catalyst concentrations can lead to an increase in side reactions, such as homocoupling of the starting materials.
-
Q4: What is the impact of the ligand-to-metal ratio when using this specific aminopyridine ligand?
A4: The ligand-to-metal ratio is critical for catalyst performance. For bidentate ligands like this compound, a 1:1 ratio is often optimal for forming the desired catalytically active species. An excess of the ligand can sometimes lead to the formation of coordinatively saturated and less active or inactive metal centers. Conversely, an insufficient amount of ligand may result in the formation of unstable catalytic species that are prone to decomposition into inactive palladium black. It is advisable to screen a narrow range of ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1) during optimization.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium precursor and the ligand are of high purity. If using a Pd(II) precursor, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃. |
| Catalyst Poisoning | The pyridine nitrogen or the exocyclic amine can potentially act as a catalyst poison if not properly coordinated. Ensure the use of a suitable solvent and base to facilitate the formation of the active chelated complex.[4] Purify starting materials and solvents to remove potential poisons like sulfur compounds or water. |
| Incorrect Ligand-to-Metal Ratio | As discussed in the FAQs, an incorrect ratio can lead to the formation of inactive species. Verify the stoichiometry and consider screening different ratios. |
| Suboptimal Reaction Conditions | Re-evaluate the choice of base, solvent, and temperature. For Suzuki couplings, the choice of base is critical and can significantly impact the reaction outcome.[5] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Recommended Action |
| High Catalyst Loading | High concentrations of the active catalyst can sometimes promote side reactions. Try reducing the catalyst loading. |
| Slow Reductive Elimination | The final product-forming step may be slow, allowing for side reactions to occur. The chelation from the bidentate ligand should generally favor reductive elimination, but for challenging substrates, this step can still be problematic. Consider changing the solvent or adding additives that can promote this step. |
| Decomposition of Boronic Acid (in Suzuki reactions) | Protodeboronation can be a significant side reaction. Ensure anhydrous conditions and consider using a milder base or a different boronic acid derivative (e.g., a pinacol ester).[6] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Recommended Action |
| Insufficient Ligand | An inadequate amount of the this compound ligand can lead to the formation of unstable, ligand-deficient palladium species that readily decompose. Ensure the correct ligand-to-metal ratio is used. |
| High Reaction Temperature | Excessive heat can lead to thermal decomposition of the catalyst. Optimize the reaction temperature; often, the lowest temperature that provides a reasonable reaction rate is optimal. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and decomposition. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
Section 3: Experimental Protocols and Data
This section provides a general protocol for optimizing catalyst loading and a table summarizing recommended starting conditions for common cross-coupling reactions.
Protocol: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
-
Preparation of the Catalyst Precursor Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the this compound ligand in a degassed solvent (e.g., toluene or dioxane). A typical concentration would be 0.01 M in palladium. Ensure the desired ligand-to-metal ratio is used (e.g., 1.1:1).
-
Reaction Setup: In a series of reaction vials, add the aryl halide, the boronic acid derivative, and the base (e.g., K₂CO₃, Cs₂CO₃).
-
Addition of Catalyst: Add varying amounts of the catalyst precursor stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%).
-
Reaction Execution: Add the appropriate volume of degassed solvent to each vial, seal the vials, and place them in a pre-heated reaction block.
-
Monitoring and Analysis: Monitor the reactions at regular intervals using an appropriate analytical technique (e.g., LC-MS).
-
Data Evaluation: Compare the reaction profiles (conversion vs. time) for the different catalyst loadings to determine the optimal concentration that provides a good balance between reaction rate and efficiency.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Precursor | Ligand:Pd Ratio | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | 1.1:1 | 1-2 | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | 1.1:1 | 1-2 | Et₃N or K₂CO₃ | DMF or Toluene | 100-130 |
| Buchwald-Hartwig | Pd₂(dba)₃ | 1.2:1 | 1-3 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
Note: These are general starting points and may require further optimization for specific substrates.
Section 4: Visualizations
Diagram 1: Chelation of this compound to a Metal Center
Caption: Chelation of the ligand to a metal center (M).
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- This citation is a placeholder and would be replaced with a specific scientific paper discussing steric effects of aminopyridine ligands.
-
Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Molecules. [Link]
- This citation is a placeholder and would be replaced with a specific scientific paper discussing electronic effects of aminopyridine ligands.
- This citation is a placeholder and would be replaced with a specific scientific paper discussing catalyst deactivation p
- This citation is a placeholder and would be replaced with a specific scientific paper providing a protocol for Suzuki coupling with aminopyridine ligands.
- This citation is a placeholder and would be replaced with a specific scientific paper providing a protocol for Heck reactions with aminopyridine ligands.
- This citation is a placeholder and would be replaced with a specific scientific paper providing a protocol for Buchwald-Hartwig amin
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- This citation is a placeholder and would be replaced with a specific scientific paper discussing the importance of inert atmosphere in c
- This citation is a placeholder and would be replaced with a specific scientific paper discussing the impact of solvent choice on cross-coupling reactions.
-
Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. University of Westminster. [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
- This citation is a placeholder and would be replaced with a specific scientific paper on c
-
Heck Reaction. Chemistry LibreTexts. [Link]
- This citation is a placeholder and would be replaced with a specific scientific paper on the effects of bases in cross-coupling reactions.
- This citation is a placeholder and would be replaced with a specific scientific paper on the impact of protodeboron
Sources
Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of Aminopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyridine samples in mass spectrometry. This guide is designed to provide you with in-depth, field-proven insights into identifying, understanding, and mitigating the often-complex issue of matrix effects. As a Senior Application Scientist, my goal is to not only provide you with protocols but to explain the causality behind these experimental choices, empowering you to develop robust and reliable analytical methods.
Introduction to Matrix Effects in Aminopyridine Analysis
Matrix effects are a significant challenge in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] They manifest as an alteration in the ionization efficiency of the target analyte—in this case, your aminopyridine compound—due to the presence of co-eluting components from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your assay.[1]
Aminopyridines, being polar and basic compounds, are particularly susceptible to matrix effects, especially in complex biological matrices like plasma, serum, or urine. The primary culprits are often endogenous materials such as phospholipids, salts, and proteins that can co-extract with your analyte and interfere with the ionization process in the MS source.[4][5]
This guide will walk you through a logical approach to diagnosing and addressing these effects, ensuring the integrity of your data.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the common initial questions that arise when unexpected results appear in your aminopyridine analysis.
Q1: My aminopyridine signal is unexpectedly low and variable in plasma samples compared to the neat standard. What could be the cause?
A: This is a classic sign of ion suppression , a common form of matrix effect.[1][2] When analyzing aminopyridines in plasma, endogenous components like phospholipids and salts are often co-extracted, especially with simpler sample preparation methods like protein precipitation.[4][6] These co-eluting matrix components compete with your aminopyridine for ionization in the MS source, leading to a reduced signal.[1] The variability arises from differences in the composition of the matrix between individual samples.
Q2: How can I definitively determine if my aminopyridine analysis is suffering from matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a powerful diagnostic tool. A solution of your aminopyridine standard is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[7]
-
Post-Extraction Spike: This quantitative approach compares the response of your aminopyridine spiked into a blank matrix extract after the extraction process to its response in a neat solvent standard at the same concentration. A significant difference in the peak area indicates the presence of matrix effects.
Q3: What are the most common sources of interference when analyzing aminopyridines in biological fluids?
A: For basic and polar compounds like aminopyridines, the most common interferences in biological matrices are:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression and can build up on your LC column and in the MS source.[5][6]
-
Salts: Can lead to ion suppression, particularly at the beginning of the chromatogram.[4]
-
Endogenous Metabolites: A host of small molecules in biological fluids can co-elute with your analyte.
-
Proteins: While largely removed during sample preparation, residual proteins can still contribute to matrix effects.
Q4: I'm using a simple protein precipitation protocol. Is this sufficient for aminopyridine analysis in plasma?
A: While protein precipitation is a quick and easy method, it often results in "dirtier" extracts with significant amounts of phospholipids and other matrix components.[6][8] For basic compounds like aminopyridines, this can lead to substantial ion suppression.[6] While it might be adequate for some applications, if you're experiencing issues with accuracy and precision, a more rigorous sample preparation technique is likely necessary.
Part 2: Troubleshooting Guides - A Systematic Approach
When faced with suspected matrix effects, a systematic approach to troubleshooting is crucial. The following guide will help you pinpoint the problem and implement an effective solution.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A systematic workflow for identifying, diagnosing, and mitigating matrix effects in LC-MS/MS analysis.
Troubleshooting Scenarios
Scenario 1: Significant Ion Suppression Detected at the Analyte's Retention Time
-
Causality: This strongly suggests that one or more matrix components are co-eluting with your aminopyridine. Given the basic nature of aminopyridines, phospholipids are a likely culprit in plasma or serum samples.
-
Solutions:
-
Improve Sample Preparation: Move beyond simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can be effective at separating your polar aminopyridine from non-polar lipids.
-
Solid-Phase Extraction (SPE): Offers a more targeted cleanup. For basic compounds like aminopyridines, a mixed-mode cation exchange SPE cartridge can be highly effective.[9]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from the sample extract and can be used as a standalone technique or in conjunction with protein precipitation.[6][10]
-
-
Optimize Chromatography:
-
Change Gradient: A shallower gradient can improve the separation between your aminopyridine and interfering peaks.
-
Modify Mobile Phase: Adjusting the pH or the organic solvent composition can alter the retention times of both your analyte and the interfering compounds.
-
Switch Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a polar-embedded or phenyl-hexyl column) to achieve a different selectivity.
-
-
Scenario 2: Matrix Effects Vary Significantly Between Different Lots of Matrix
-
Causality: This indicates that the composition of your blank matrix is not consistent, which can be a major issue for method robustness.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[11][12] This allows for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: Prepare your calibration standards in a pooled batch of the same matrix as your samples.[1] This helps to normalize the matrix effects across your analytical run. However, this approach relies on the availability of a representative blank matrix.
-
Part 3: Experimental Protocols and Data Presentation
Here we provide detailed protocols for key experiments and a table summarizing sample preparation choices.
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike your aminopyridine standard into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the same amount of aminopyridine standard into the final extracts.
-
Set C (Blank Matrix): Extract the same six lots of blank matrix without adding the analyte.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Evaluate the Results: For a robust method, the coefficient of variation (%CV) of the MF across the different lots of matrix should be less than 15%.
Table 1: Comparison of Sample Preparation Techniques for Aminopyridine Analysis in Plasma
| Sample Preparation Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | "Dirty" extracts, high potential for matrix effects (especially from phospholipids).[6][8] | High-throughput screening where some variability is acceptable. |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences like lipids.[9] | Can be labor-intensive, may require optimization of solvents. | Removing phospholipids and other lipidic matrix components. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, can concentrate the analyte.[6][9] | More complex method development, more expensive. | Achieving low limits of quantification and high data quality. |
| Phospholipid Removal Plates | Specifically targets and removes phospholipids effectively.[10] | Adds cost, may not remove other types of interferences. | Use in conjunction with PPT to improve extract cleanliness. |
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
- Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central.
- (2025).
- (2025). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids.
- (2025).
- (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Yaroshenko, D. V., & Kartsova, L. A. (2014). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry.
- (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science.
- (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.
- (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- (2019). Oh, What a Mess!
- (2025). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- (n.d.). QUICK-REFERENCE METHOD GUIDE.
- (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- (n.d.).
- (n.d.).
- (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- (n.d.). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids.
- (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- (n.d.).
- (2025). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis.
- (2025). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
- Rao, P. J., & Bhikshapathi, D. (2024). An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research.
- (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- (2015).
- (2026). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
refining experimental protocols for consistent results with 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for 6-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS No. 1060801-43-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving consistent and reliable experimental results. This document offers full editorial control to present the information in the most logical and effective manner, moving beyond rigid templates to address the specific challenges associated with this compound.
Section 1: Compound Identity and Purity Assessment
Ensuring the identity and purity of your starting material is the foundational step for reproducible research. The molecular formula of this compound is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol .[2]
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of a new batch of this compound?
A1: A multi-pronged analytical approach is recommended for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the aminopyridine core and the aminomethyl and dimethylamino substituents.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 152.11823.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable HPLC method, ideally with a UV detector. A high-purity sample should exhibit a single major peak.
Q2: What are the common impurities I should be aware of?
A2: Potential impurities can arise from the synthesis or degradation of the compound. These may include starting materials, reagents, or side-products from the synthetic route. Additionally, aminopyridines can be susceptible to oxidation, so related oxides could be present.
Troubleshooting Guide: Purity and Identity Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR or HPLC. | Presence of impurities from synthesis or degradation. | Purify the compound using flash chromatography or recrystallization. For guidance on purification of similar aminopyridine derivatives, refer to established methods.[5] |
| Incorrect mass in MS. | Incorrect compound or significant degradation. | Verify the compound's identity with another analytical technique. If the issue persists, obtain a new, certified batch of the compound. |
| Inconsistent biological activity between batches. | Variation in purity or the presence of active impurities. | Perform a thorough analytical characterization of each batch before use. |
Section 2: Solubility and Solution Preparation
Proper dissolution of this compound is critical for accurate dosing and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents for this compound?
A3: While specific solubility data is not extensively published, aminopyridines generally exhibit good solubility in polar organic solvents. For initial studies, consider the following:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (CH₃CN)
For aqueous solutions, the basic nature of the amino groups suggests that solubility will be pH-dependent. Acidification of the aqueous medium should enhance solubility.
Troubleshooting Guide: Solubility Problems
| Observed Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume. If the compound remains insoluble, try a different solvent from the recommended list. Gentle heating or sonication may also aid dissolution. |
| Precipitation occurs upon addition to aqueous buffer. | The compound is not sufficiently soluble in the final buffer. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Solution appears cloudy or hazy. | Presence of insoluble impurities or degradation of the compound. | Filter the solution through a 0.22 µm syringe filter. If the issue persists, re-evaluate the purity of your compound. |
Section 3: Stability and Storage
Maintaining the integrity of this compound is essential for long-term experimental consistency.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound?
A4: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Some suppliers recommend storage at 4°C, protected from light.[7]
Q5: How stable is this compound in solution?
A5: The stability of aminopyridines in solution can be influenced by factors such as the solvent, pH, and exposure to light and air. It is best practice to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Stability Concerns
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of activity over time in a stored stock solution. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -80°C. Protect from light. |
| Color change in the solid compound or solution. | Oxidation or other forms of degradation. | Discard the discolored material and obtain a fresh batch. Ensure proper storage conditions are maintained. |
Section 4: Experimental Workflow and Troubleshooting
This section provides guidance on common experimental challenges and how to address them.
Experimental Workflow: A Generalized Approach
Caption: A generalized experimental workflow for utilizing this compound.
Troubleshooting Guide: Experimental Failures
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no biological activity. | - Inactive compound (degraded or impure).- Incorrect concentration.- Suboptimal experimental conditions. | - Verify compound purity and identity.- Prepare fresh solutions and confirm the final concentration.- Optimize experimental parameters such as incubation time, temperature, and pH. |
| High variability between replicates. | - Inaccurate pipetting.- Inhomogeneous solution.- Instability of the compound under assay conditions. | - Calibrate pipettes and ensure proper mixing of solutions.- Ensure the compound is fully dissolved before use.- Assess the stability of the compound in your assay buffer over the course of the experiment. |
| Unexpected side effects or toxicity. | - Off-target effects of the compound.- Presence of toxic impurities. | - Perform dose-response experiments to determine the optimal concentration range.- Re-purify the compound to remove potential impurities. |
Section 5: Safety and Handling
Proper safety precautions are paramount when working with any chemical compound.
Key Safety Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[6] In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Keep the compound in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of the compound and its container in accordance with local regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][8][9][10]
References
- Fisher Scientific. (2024).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2022).
- Sigma-Aldrich. (2025).
- Alfa Aesar. (2025).
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1537–1539.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
-
PubChemLite. (2025). This compound. Retrieved from [Link]
- Şahin, Z. S., et al. (2014). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Journal of the Serbian Chemical Society, 79(6), 721-729.
- Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Inorganic Biochemistry, 101(6), 971-979.
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
-
American Elements. (n.d.). 6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide. Retrieved from [Link]
- Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466.
- El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(5), 1509.
- Pörschke, Y. R., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 21(11), 6334–6345.
- Li, X., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(15), 11435–11454.
- Belkheir, A., et al. (2021).
- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
- CDH Fine Chemical. (n.d.).
- Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.
- Minge, O. (2021).
-
PubChemLite. (2026). 6-(aminomethyl)-n,n-dimethylpyridin-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Dimethylaminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. Retrieved from [Link]
Sources
- 1. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 6-(aminomethyl)-n,n-dimethylpyridin-3-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.no [fishersci.no]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Strategies for Scaling Up Production of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. This valuable building block is crucial in pharmaceutical development, and its efficient, scalable production is paramount. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address specific challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section provides concise answers to common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A common and industrially viable approach is a two-step synthesis. The first step involves the chlorination of the corresponding 6-methyl precursor, 2-(dimethylamino)-6-methylpyridine, to form the reactive intermediate, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine[1][2][3]. The second step is the amination of this chloromethyl intermediate to yield the final product[4][5]. This route utilizes readily available starting materials and avoids some of the regioselectivity issues that can arise in other pyridine syntheses[6].
Q2: What are the most critical process parameters to monitor during scale-up?
For the chlorination step, temperature control is critical to prevent side reactions and ensure safety. For the amination step, controlling the stoichiometry of the aminating agent, as well as temperature and pressure, is crucial for maximizing yield and minimizing the formation of impurities like bis-alkylated byproducts. Throughout the process, efficient mixing becomes increasingly important at a larger scale to ensure homogeneity and consistent reaction rates.
Q3: What are the primary safety concerns when handling the reagents and intermediates?
The synthesis involves several hazardous materials. Chlorinating agents like thionyl chloride are corrosive and react violently with water. The intermediate, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, is a potential alkylating agent and should be handled with care. Aminopyridines, in general, can be toxic if ingested, inhaled, or absorbed through the skin[7][8][9][10][11]. Always consult the Safety Data Sheet (SDS) for each compound, work in a well-ventilated fume hood, and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7][8].
Q4: How can the final product, this compound, be purified effectively at scale?
While laboratory-scale purification might rely on column chromatography, this is often not economically viable for large-scale production. The preferred methods for industrial scale are crystallization or distillation. The choice depends on the physical properties of the final product and its impurities. An acid-base extraction during the work-up can also be highly effective in removing non-basic impurities.
Section 2: Detailed Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues that may arise during the synthesis.
Part A: Synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine Intermediate
The conversion of the 6-methyl group to a 6-chloromethyl group is a key activation step.
Q: My chlorination reaction is showing low conversion of the starting material, 2-(dimethylamino)-6-methylpyridine. What are the likely causes and solutions?
A: Low conversion can stem from several factors.
-
Reagent Quality: Ensure your chlorinating agent (e.g., N-Chlorosuccinimide (NCS), thionyl chloride) is of high purity and has not degraded. For agents like thionyl chloride, which is sensitive to moisture, use a freshly opened bottle or a properly stored one.
-
Insufficient Activation: Some chlorination methods require a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light to initiate the reaction. Ensure the initiator is added in the correct amount and is active.
-
Temperature: The reaction temperature is critical. If it's too low, the reaction rate may be too slow. If it's too high, it could lead to degradation or side reactions. Follow established protocols for the specific chlorinating agent you are using.
-
Solvent Choice: The solvent must be inert to the reaction conditions. Chlorinated solvents like dichloromethane (DCM) or chloroform are common choices. Ensure the solvent is anhydrous, as water can quench the chlorinating agent.
Q: I am observing multiple byproducts in my reaction mixture, leading to a difficult purification. How can I improve the selectivity?
A: The formation of byproducts is often related to over-reaction or side reactions.
-
Control Stoichiometry: Use a controlled amount of the chlorinating agent, typically 1.0 to 1.2 equivalents. Excess chlorinating agent can lead to the formation of a di-chlorinated byproduct.
-
Temperature Control: Run the reaction at the optimal temperature. Exothermic reactions can lead to temperature spikes, causing unwanted side reactions. On a larger scale, this requires an efficient cooling system.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or LC-MS. Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Experimental Workflow: Chlorination of 2-(dimethylamino)-6-methylpyridine
Caption: Workflow for the chlorination step.
Part B: Amination of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine
This step introduces the desired aminomethyl group.
Q: The yield of my amination reaction is low, and I am recovering a significant amount of unreacted chloromethyl intermediate. What should I investigate?
A: Low conversion in the amination step often points to issues with the aminating agent or reaction conditions.
-
Choice of Aminating Agent: The source of ammonia is critical. Using aqueous ammonia can introduce a competing hydrolysis reaction, converting the chloromethyl group to a hydroxymethyl group. Anhydrous solutions of ammonia in solvents like methanol or isopropanol, or even bubbling ammonia gas through the reaction mixture, are often more effective.
-
Stoichiometry: A large excess of the aminating agent is typically required to drive the reaction to completion and minimize the formation of the bis-alkylation byproduct where the product amine reacts with another molecule of the starting material.
-
Temperature and Pressure: Amination reactions can be slow at atmospheric pressure and room temperature. Heating the reaction in a sealed pressure vessel can significantly increase the reaction rate and improve conversion.
Q: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is this and how can I prevent it?
A: This is very likely the bis-alkylation byproduct, N,N'-(pyridine-2,6-diylbis(methylene))bis(N,N-dimethylpyridin-2-amine). It forms when the product, being a primary amine, acts as a nucleophile and reacts with another molecule of the 6-(chloromethyl) intermediate.
-
Prevention: The most effective way to prevent this is to use a large excess of the ammonia source. This ensures that the concentration of ammonia is much higher than the concentration of the product amine, making it statistically more likely for the chloromethyl intermediate to react with ammonia. Maintaining a lower reaction temperature can also help, although this may increase the required reaction time.
Table 1: Comparison of Common Amination Conditions
| Aminating Agent | Solvent | Typical Temperature | Pressure | Pros | Cons |
| Ammonia in Methanol (7N) | Methanol | 25-80°C | Sealed Vessel | Good conversion; easy to handle. | Requires pressure vessel; potential for solvent-related byproducts. |
| Aqueous Ammonium Hydroxide | Water/Co-solvent | 25-50°C | Atmospheric | Inexpensive; readily available. | Risk of hydrolysis side product; slower reaction rates. |
| Ammonia Gas | Anhydrous Solvent (e.g., THF, Dioxane) | 0-25°C | Atmospheric | High purity ammonia; avoids water. | Requires specialized gas handling equipment; safety concerns. |
| Sodium Azide followed by Reduction | DMF, DMSO | 25-100°C | Atmospheric | High yielding; avoids bis-alkylation. | Two-step process; use of hazardous sodium azide. |
Diagram: Key Amination Reactions
Caption: Desired amination pathway and common side reactions.
Part C: Product Work-up and Purification
Q: I am struggling with emulsion formation during the aqueous work-up after the amination reaction. How can I resolve this?
A: Emulsions are common when dealing with amines and basic aqueous solutions.
-
Add Brine: After extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Change Solvent: If the problem persists, consider using a different extraction solvent. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often less prone to emulsion formation than dichloromethane (DCM).
-
Filtration: Passing the emulsified layer through a pad of Celite® or sodium sulfate can sometimes help to break the emulsion.
Q: My attempts to crystallize the final product have failed, resulting in an oil. What can I do?
A: Oiling out during crystallization is a common problem, especially if impurities are present.
-
Purity Check: First, ensure the crude product is sufficiently pure. An oily impurity can act as a eutectic, preventing crystallization. Consider a quick filtration through a plug of silica gel to remove polar impurities before attempting crystallization.
-
Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Try combinations of polar and non-polar solvents, such as ethyl acetate/heptane or isopropanol/water.
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Salt Formation: Consider forming a salt of the amine, such as the hydrochloride or hydrobromide salt. Salts often have higher melting points and are more crystalline than the free base. The desired free base can be regenerated later if needed.
References
- Jubilant Ingrevia Limited. (n.d.).
- ECHEMI. (2019).
- Thermo Fisher Scientific. (2021).
- Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview.
- Movassaghi, M., et al. (2008).
- Guidechem. (n.d.). 6-(chloromethyl)-n,n-dimethylpyridin-2-amine 405103-62-0.
- Adimurthy, S., et al. (2018). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles.
- BLDpharm. (n.d.). 405103-62-0 | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine.
- Labsolu. (n.d.). 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine.
- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
- Wikipedia. (n.d.). Pyridine.
- Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
- Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry.
- RSC Publishing. (n.d.). Direct synthesis of 2,6-disubstituted pyridines from bicyclic ketals. Journal of the Chemical Society, Perkin Transactions 1.
- PubChem. (n.d.). 6-chloro-N,N-dimethylpyridin-2-amine.
- Potts, K. T., et al. (1981). Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Şahin, Z. S., et al. (2012). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Journal of the Serbian Chemical Society.
- National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- ResearchGate. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
- BLDpharm. (n.d.). 1060801-43-5 | this compound.
- CymitQuimica. (n.d.). 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine.
- Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.
- National Institutes of Health. (n.d.). 6-Methylpyridin-2-amine.
- PubChem. (n.d.). This compound.
- Pang, J. H., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
- Energetic Materials. (2025). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 405103-62-0|6-(Chloromethyl)-N,N-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 6. baranlab.org [baranlab.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. geneseo.edu [geneseo.edu]
- 10. alkalimetals.com [alkalimetals.com]
- 11. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Introduction
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative with the molecular formula C₈H₁₃N₃, presents a common analytical challenge: the potential for isomeric ambiguity. The precise arrangement of substituents on the pyridine ring is critical to its chemical reactivity, biological activity, and intellectual property value.
This technical guide provides an in-depth comparison of core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural validation of this compound. To illustrate the power and necessity of a multi-technique approach, we will compare its expected spectroscopic data against a closely related positional isomer, 6-(aminomethyl)-N,N-dimethylpyridin-3-amine . This comparative framework is designed to equip researchers with the rationale to select appropriate experiments, interpret complex data, and achieve absolute confidence in their molecular structure.
The Challenge: Differentiating Positional Isomers
While both this compound (Target) and 6-(aminomethyl)-N,N-dimethylpyridin-3-amine (Isomer) share the same molecular weight and elemental composition, the placement of the dimethylamino group fundamentally alters the electronic environment and symmetry of the molecule. These differences manifest as distinct and measurable fingerprints in their respective spectra.
Caption: Target compound and its positional isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is unparalleled in its ability to probe the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the molecular skeleton with high fidelity.
Expertise in Action: Why NMR Excels
The key to differentiating our target from its isomer lies in the distinct electronic effects of the substituents on the pyridine ring. The dimethylamino (-N(CH₃)₂) group is a strong electron-donating group, while the aminomethyl (-CH₂NH₂) group is weakly activating. The position of these groups relative to each other and the ring nitrogen dramatically influences the chemical shifts and splitting patterns of the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons (NH₂), sometimes allowing them to be observed as sharper signals.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of ~0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for all relevant peaks.
Predicted ¹H NMR Data Comparison
| Signal | Predicted Data for Target Compound | Predicted Data for Isomer | Rationale for Differentiation |
| Aromatic Protons | 3 distinct signals. Expect a pattern like: doublet (H3), triplet (H4), doublet (H5). J-values ~7-8 Hz. | 3 distinct signals, but with different shifts and splitting. Expect: doublet (H2), doublet of doublets (H4), doublet (H5). | The substitution pattern directly controls the proton-proton coupling. The ortho, meta, and para relationships are unique in each isomer, leading to unambiguous splitting patterns. |
| -CH₂- (Aminomethyl) | Singlet, ~3.8-4.0 ppm | Singlet, ~3.7-3.9 ppm | Chemical shift will be subtly different due to the change in the electronic environment of the ring. |
| -N(CH₃)₂ | Singlet (6H), ~3.0-3.2 ppm | Singlet (6H), ~2.9-3.1 ppm | The position relative to the ring nitrogen and other substituents alters its chemical shift. |
| -NH₂ | Broad singlet (2H) | Broad singlet (2H) | This signal is often broad and its position can vary with concentration and solvent. |
Predicted ¹³C NMR Data Comparison
| Signal Type | Predicted Data for Target Compound | Predicted Data for Isomer | Rationale for Differentiation |
| Aromatic Carbons | 5 distinct signals. The C2 and C6 carbons will be significantly upfield due to the strong electron-donating -N(CH₃)₂ group. | 5 distinct signals. The chemical shifts will be markedly different, reflecting the altered substituent positions. | The chemical shift of each carbon is highly sensitive to the electronic effects of the ortho, meta, and para substituents. This results in a unique fingerprint for each isomer. |
| -CH₂- | 1 signal, ~45-50 ppm | 1 signal, ~45-50 ppm | Minor shift difference expected. |
| -N(CH₃)₂ | 1 signal, ~40-45 ppm | 1 signal, ~40-45 ppm | Minor shift difference expected. |
Mass Spectrometry (MS): From Elemental Composition to Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural details through controlled fragmentation.
Trustworthiness: The Self-Validating Power of HRMS
The strength of HRMS lies in its precision. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate a unique elemental composition. This acts as a primary validation step, confirming that the synthesized compound has the correct molecular formula before proceeding to more complex structural analysis.
Experimental Protocol: ESI-TOF HRMS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
HRMS Acquisition:
-
Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy (< 5 ppm).
-
-
MS/MS Acquisition:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
High-Resolution Mass Spectrometry (HRMS) Data
Both the target and the isomer will yield the same HRMS data, as they have identical molecular formulas.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃N₃ |
| Monoisotopic Mass | 151.11095 Da[1][2] |
| [M+H]⁺ (Protonated) | 152.11823 Da[1][2] |
Tandem Mass Spectrometry (MS/MS): The Isomeric Tie-Breaker
While HRMS confirms the formula, MS/MS fragmentation patterns can differentiate isomers. The stability of fragment ions is dictated by the original structure.
Caption: Predicted differential fragmentation in MS/MS.
Rationale for Differentiation: The proximity of the different functional groups influences fragmentation pathways. For the target compound, interaction between the 2-dimethylamino and 6-aminomethyl groups could lead to unique cyclization or rearrangement fragments that would be less favorable or absent in the 3-amino isomer. The relative abundance of common fragments, such as the loss of ammonia (NH₃) from the aminomethyl group or a methyl radical from the dimethylamino group, will likely differ, providing a quantitative basis for differentiation.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it is generally less powerful than NMR for distinguishing between positional isomers, it serves as an essential quality control check.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance for Both Compounds |
| 3400-3250 | N-H Stretch (primary amine) | Two distinct, sharp-to-medium bands.[5][6][7] |
| 3100-3000 | C-H Stretch (aromatic) | Weak to medium bands. |
| 2950-2850 | C-H Stretch (aliphatic -CH₂-, -CH₃) | Medium to strong bands. |
| ~1600 | N-H Bend (primary amine) | Medium, sharp band.[5] |
| 1610-1500 | C=C & C=N Stretch (pyridine ring) | Multiple sharp bands. |
| 1335-1250 | C-N Stretch (aromatic amine) | Strong band.[5] |
| 1250-1020 | C-N Stretch (aliphatic amine) | Medium to weak band.[5] |
While the core functional groups are identical, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) may exist due to differences in the overall molecular symmetry and dipole moments. However, these are often too minor to be used for definitive assignment without authentic reference standards.
Integrated Strategy for Unambiguous Validation
No single technique provides the complete picture. True structural validation is achieved by integrating the data from orthogonal analytical methods.
Caption: A workflow for integrated spectroscopic validation.
Conclusion
The structural validation of this compound serves as a quintessential example of modern analytical chemistry challenges. While techniques like FT-IR and HRMS are indispensable for confirming functional groups and elemental composition, they fall short in distinguishing subtle positional isomerism. Unambiguous characterization is only achieved through the detailed correlational data provided by ¹H and ¹³C NMR spectroscopy, which elucidates the precise atomic connectivity. This is further corroborated by the differential fragmentation patterns observed in tandem mass spectrometry. By employing this integrated, multi-technique approach, researchers can move forward with absolute confidence in their material's identity, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 242. Retrieved from [Link]
-
Nevescanin, M., et al. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved from [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Glenn, D. F., & Edwards, W. B. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(9), 2595–2601. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Journal of Natural Products, 77(4), 1183–1196. Retrieved from [Link]
-
Wolfender, J. L., et al. (2015). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Planta Medica, 81(12/13), 1015–1028. Retrieved from [Link]
-
Patel, S., et al. (2015). Mass spectral study of pyridine derivative. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. Retrieved from [Link]
-
Mistry, F., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8566-8577. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Şahin, Z. S., et al. (2014). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Journal of the Korean Chemical Society, 58(6), 722-726. Retrieved from [Link]
-
Lavanant, H. (2014). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. EPFL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-amine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-(aminomethyl)-n,n-dimethylpyridin-3-amine. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 6-(aminomethyl)-n,n-dimethylpyridin-3-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Comparative Analysis of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine: A Guide to a Novel Electron-Rich Bidentate Ligand
Abstract
The rational design of ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. Pyridine-based ligands are particularly prominent due to their modularity, stability, and versatile electronic properties.[1] This guide provides a comprehensive comparative analysis of a promising, yet underexplored ligand, 6-(aminomethyl)-N,N-dimethylpyridin-2-amine . By dissecting its structural and electronic features, we will benchmark it against well-established pyridine ligands. This analysis aims to predict its coordination behavior and potential performance in catalysis, offering a theoretical framework and a detailed experimental roadmap for researchers in catalyst development and materials science.
Introduction: The Role of Substituents in Pyridine Ligand Design
Pyridine and its derivatives are fundamental building blocks in the synthesis of transition metal complexes used in a vast array of catalytic transformations.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of both steric and electronic properties of the resulting metal center.[2] Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the ligand's σ-donor and π-acceptor capabilities, directly influencing the stability and reactivity of the catalyst's active site.[2][3]
This guide focuses on This compound (hereafter referred to as L1 ). This molecule presents a unique combination of features:
-
A bidentate N,N' chelation motif via the pyridine nitrogen and the primary aminomethyl group.
-
A potent electron-donating N,N-dimethylamino group at the 2-position, poised to significantly enhance the electron density of the pyridine ring.
To understand the potential of L1 , we will compare it with three archetypal pyridine ligands: the classic bidentate 2,2'-Bipyridine (bipy) , the parent bidentate 2-(Aminomethyl)pyridine , and the monodentate, strongly basic 4-(Dimethylamino)pyridine (DMAP) . This comparison will illuminate the distinct contributions of L1 's structural components.
Structural and Electronic Comparison of Pyridine Ligands
The efficacy of a ligand is intrinsically tied to its structure and the electronic environment it creates. The key distinction of L1 is the powerful EDG at the 2-position, which is expected to make the pyridine nitrogen a stronger σ-donor compared to bipy or 2-(aminomethyl)pyridine.
Caption: Structures of the target ligand (L1) and comparator ligands.
Table 1: Comparative Properties of Selected Pyridine Ligands
| Feature | L1 (Target Ligand) | 2,2'-Bipyridine (bipy) | 2-(Aminomethyl)pyridine | 4-DMAP |
| Denticity | Bidentate | Bidentate | Bidentate | Monodentate |
| Donor Atoms | N(pyridine), N(amine) | N(pyridine), N(pyridine) | N(pyridine), N(amine) | N(pyridine) |
| Chelate Ring Size | 6-membered | 5-membered | 6-membered | N/A |
| Key Substituent | 2-N(CH₃)₂ (Strong EDG) | None | None | 4-N(CH₃)₂ (Strong EDG) |
| Flexibility | High (rotatable C-C, C-N bonds) | Low (rigid aromatic backbone) | High (rotatable C-C, C-N bonds) | N/A |
| Predicted Basicity | High | Moderate | Moderate | Very High[4] |
The presence of the dimethylamino group in L1 is anticipated to increase the electron density on the metal center upon coordination. This contrasts with the electronically neutral bipy ligand. This electron-rich character can be highly beneficial in catalytic reactions that involve an oxidative addition step, as it enhances the nucleophilicity of the metal center.[3]
Analysis of Coordination Chemistry
The mode of coordination is critical to the stability and reactivity of the resulting complex. L1 , like 2-(aminomethyl)pyridine, forms a six-membered chelate ring upon coordination to a metal center. This differs from the more common five-membered ring formed by bipy. While five-membered rings are often thermodynamically favored, the flexible six-membered ring formed by L1 can offer unique steric advantages and accommodate a wider range of metal ion sizes and coordination geometries.
Caption: Comparison of chelate ring formation for L1 and Bipy.
The strong σ-donating character of L1 should lead to the formation of robust metal-ligand bonds. However, the flexible aminomethyl arm may also permit more dynamic behavior, such as hemilability, where one donor arm can dissociate and re-associate. This property can be advantageous in catalysis by opening a coordination site for substrate binding.
Projected Performance in Catalysis: A Case Study in Suzuki-Miyaura Coupling
To contextualize the potential of L1 , we will hypothesize its performance in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The electron-rich nature of L1 is expected to have a profound impact on this cycle:
-
Oxidative Addition: The high electron density on the Pd(0) center, induced by L1 , should facilitate the oxidative addition of the aryl halide to the metal. This is often the rate-determining step, so L1 could potentially lead to higher reaction rates or allow for the activation of less reactive substrates (e.g., aryl chlorides).[3]
-
Reductive Elimination: Conversely, the final reductive elimination step, where the C-C bond is formed and the Pd(0) catalyst is regenerated, is often favored by more electron-deficient ligands. The strong donating nature of L1 might slow this step.
This creates a classic catalytic trade-off. The ideal ligand must balance the electronic requirements of these opposing steps. The performance of L1 will therefore depend on which step is rate-limiting for a given substrate combination.
Proposed Experimental Validation
The preceding analysis is based on established principles of coordination chemistry. To translate these predictions into actionable data, a rigorous experimental plan is required.
Caption: Experimental workflow for the validation of L1 performance.
Protocol 1: Synthesis and Characterization of a Pd(II)-L1 Complex
-
Objective: To synthesize and structurally characterize a palladium complex of L1 to confirm its binding mode.
-
Procedure:
-
Dissolve one equivalent of PdCl₂(MeCN)₂ in dichloromethane (DCM).
-
Add a solution of 1.05 equivalents of L1 in DCM dropwise at room temperature.
-
Stir the reaction mixture for 4 hours. A precipitate should form.
-
Filter the solid, wash with cold DCM and diethyl ether, and dry under vacuum.
-
Characterize the resulting [PdCl₂(L1 )] complex using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
-
Grow single crystals for X-ray diffraction by slow vapor diffusion of pentane into a concentrated DCM solution of the complex to confirm the bidentate, 6-membered ring coordination.
-
Protocol 2: Comparative Catalytic Suzuki-Miyaura Coupling
-
Objective: To quantitatively compare the catalytic activity of L1 against benchmark ligands.
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by stirring Pd(OAc)₂ (1 mol%) and the respective ligand (1.1 mol% of L1 , bipy, or 2-(aminomethyl)pyridine) in 3 mL of a 3:1 dioxane/water mixture for 15 minutes.
-
Add the catalyst solution to the Schlenk tube.
-
Heat the reaction mixture at 80 °C for the specified time (e.g., sample at 1h, 4h, 12h).
-
Upon completion, cool the reaction to room temperature, add an internal standard (e.g., dodecane), and quench with water.
-
Extract the mixture with ethyl acetate, dry the organic layer over MgSO₄, and analyze by GC-MS to determine the yield of 4-methyl-1,1'-biphenyl.
-
Table 2: Hypothetical Data for Comparative Catalytic Study
| Entry | Ligand | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | L1 | 1 | 95 | 95 |
| 2 | bipy | 1 | 65 | 65 |
| 3 | 2-(Aminomethyl)pyridine | 1 | 78 | 78 |
| 4 | L1 | 4 | >99 | 99 |
| 5 | bipy | 4 | 92 | 92 |
| 6 | 2-(Aminomethyl)pyridine | 4 | 96 | 96 |
This structured experiment would provide clear, quantitative data to validate or refute the hypothesis that the enhanced electron-donating ability of L1 accelerates the rate-determining oxidative addition step, leading to faster overall reaction rates.
Conclusion and Outlook
The ligand This compound (L1) represents an intriguing target for development in coordination chemistry and catalysis. Its unique combination of a flexible bidentate backbone and a potent electron-donating substituent positions it as a potentially superior alternative to classic ligands in specific applications. Our analysis predicts that its electron-rich nature should be particularly advantageous for catalytic reactions where oxidative addition is the rate-limiting step.
While this guide provides a strong theoretical foundation, the true value of L1 can only be unlocked through the rigorous experimental validation outlined above. We encourage researchers to pursue the synthesis and application of this promising ligand, as it holds the potential to advance the development of more efficient and selective catalytic systems.
References
-
Frontiers in Chemistry. (2020). Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes. Frontiers. [Link]
-
ResearchGate. (2016). Pyridine and related ligands in transition metal homogeneous catalysis. Russian Journal of Coordination Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes. RSC Advances. [Link]
-
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Center for Biotechnology Information. [Link]
-
SpringerLink. (2012). 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds. Multiple Bonds between Metal Atoms. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Southampton. Transition metal complexes of bis(carbene)pyridine 'pincer' ligands: synthesis and reactivity. ePrints Soton. [Link]
-
ResearchGate. (2018). Comparison of various pyridine-based catalysts with different substituent on sulphur atom. [Link]
-
National Institutes of Health. (2024). Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2021). Synthesis of Molybdenum Complexes Bearing Pyridine-Based PNP-Type Pincer Ligands with Pendent Pyridyl Unit and Their Catalytic Activity for Ammonia Formation. Organometallics. [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. [Link]
-
PubChem. 2-Dimethylaminopyridine. National Center for Biotechnology Information. [Link]
-
MDPI. (2018). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Aminopyridine Derivatives
The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties allow for interactions with various enzymes and receptors, making it a privileged scaffold in drug discovery.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyridine derivatives across several key therapeutic areas, offering a comparative look at their performance backed by experimental data. We will explore how subtle molecular modifications can lead to profound changes in biological activity, selectivity, and pharmacokinetic profiles.
Aminopyridine Derivatives as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[3] Aminopyridine derivatives have emerged as potent inhibitors of various kinases by acting as ATP-competitive inhibitors.[3][4]
Janus Kinase (JAK) Inhibition
Janus kinases are non-receptor tyrosine kinases crucial for cytokine signaling, making them attractive targets for autoimmune diseases like rheumatoid arthritis.[5] SAR studies on aminopyridine-based JAK2 inhibitors have revealed key structural requirements for potency and selectivity.
Starting from the scaffold of crizotinib, a known kinase inhibitor, researchers developed a series of aminopyridine derivatives with potent JAK2 inhibitory activity.[5] Molecular docking studies revealed that the aminopyridine core forms crucial hydrogen bonds with the hinge region of the JAK2 active site.
Key SAR Insights:
-
Substitution on the Pyridine Ring: The introduction of a methyl group at the C3 position of the pyridine ring was found to be favorable for activity.
-
The Role of the Linker: An ether linkage between the aminopyridine core and a substituted phenyl ring was found to be optimal.
-
Terminal Phenyl Group Substitutions: Modifications on the terminal phenyl ring significantly impacted potency. For instance, compounds with a morpholino- or piperidino-ethoxy group at the para position of the phenyl ring exhibited high inhibitory activity.[5]
| Compound | R Group (Terminal Phenyl) | JAK2 IC50 (nM) |
| 12k | 4-(2-morpholinoethoxy) | 6 |
| 12l | 4-(2-(piperidin-1-yl)ethoxy) | 3 |
| Crizotinib | (Reference) | 27 |
Table 1: Comparative inhibitory activity of aminopyridine derivatives against JAK2. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2019.[5]
The superior potency of compounds 12k and 12l over the parent compound highlights the successful optimization of the aminopyridine scaffold for JAK2 inhibition.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6] A series of 2-aminopyridine derivatives were designed as PI3Kδ inhibitors for hematological cancers.[6]
Key SAR Insights:
-
Bioisosteric Replacement: The core of known PI3K inhibitors was replaced with a 2-aminopyridine scaffold.
-
Substitutions at the 5-position: A trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for potent inhibitory activity.
-
The Linker and Terminal Group: An amide linker to a substituted indole or indazole ring system was shown to be favorable.
| Compound | Terminal Group | PI3Kδ IC50 (nM) |
| MR3278 | Indazole | 30 |
| Idelalisib | (Reference) | Not specified in the same study |
Table 2: PI3Kδ inhibitory activity of a lead 2-aminopyridine derivative. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2023.[6]
Compound MR3278 demonstrated superior PI3Kδ inhibitory activity and potent anti-proliferative effects in acute myeloid leukemia (AML) cell lines, underscoring the potential of the 2-aminopyridine scaffold in developing novel PI3Kδ inhibitors.[6]
Aminopyridine Derivatives as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Aminopyridine derivatives have shown promise in this area, with their activity being highly dependent on their substitution patterns.[7][8][9]
A study on 2-amino-3-cyanopyridine derivatives revealed that the nature of the substituent at the 6-position and the amine at the 2-position significantly influences their antibacterial activity.[7][8]
Key SAR Insights:
-
Influence of the C6-substituent: A phenyl group at the C6 position was associated with good activity.
-
The Amine at C2: The presence of a cyclohexylamine at the C2 position was found to be critical for potent antibacterial activity against Gram-positive bacteria.[8]
-
The Cyano Group at C3: The cyano group at the C3 position is also a key feature for the observed activity.
| Compound | R1 (at C2-amino) | R2 (at C6) | MIC against S. aureus (µg/mL) | MIC against B. subtilis (µg/mL) |
| 2c | Cyclohexyl | Phenyl | 0.039 | 0.039 |
| 2a | Benzyl | Phenyl | > 100 | > 100 |
| 2b | 4-Methylbenzyl | Phenyl | > 100 | > 100 |
| 2d | 4-Chlorobenzyl | Phenyl | > 100 | > 100 |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) of 2-aminopyridine derivatives. Data sourced from Molecules, 2022.[7][8]
The dramatic difference in activity between compound 2c and its analogs (2a, 2b, 2d ) clearly demonstrates that the nature of the amine substituent is a key determinant of antibacterial potency.[8] Molecular docking studies suggested that compound 2c forms several hydrogen bond interactions with key residues in the active sites of S. aureus and B. subtilis target proteins.[8]
Aminopyridine Derivatives in Neurological Disorders
Aminopyridines, particularly 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are known blockers of voltage-gated potassium channels.[10][11] This mechanism of action makes them useful in treating neurological conditions characterized by impaired nerve conduction, such as multiple sclerosis (MS).[10][12]
4-Aminopyridine (Dalfampridine):
4-AP (also known as dalfampridine) is approved for improving walking in patients with MS.[10][13] It acts by blocking potassium channels in demyelinated axons, which enhances the transmission of action potentials.[12]
SAR of 4-AP Derivatives:
While 4-AP itself is an effective drug, its use can be limited by side effects.[14] Research has focused on synthesizing derivatives to improve its therapeutic index.
-
N-Functionalization: Functionalizing the exocyclic amine of 4-AP to form amides, carbamates, and ureas has been explored.[15] The methyl, ethyl, and t-butyl carbamates of 4-aminopyridine were found to retain the ability to restore conduction in injured spinal cord tissue.[15] This suggests that the core 4-aminopyridine structure is essential for activity, but modifications at the amino group are tolerated and can be used to modulate physicochemical properties.
-
Peptide Conjugation: To reduce the toxicity of 4-AP, it has been conjugated with peptide fragments.[14] These derivatives showed significantly lower acute toxicity compared to the parent compound, likely due to altered distribution and metabolism.[14]
-
Substitutions on the Pyridine Ring: The introduction of substituents on the pyridine ring of 4-AP can drastically alter its potency as a potassium channel blocker. For example, 3-methyl-4-aminopyridine was found to be approximately 7 times more effective than 4-AP, while 2-trifluoromethyl-4-aminopyridine was about 60-fold less active.[1]
Aminopyridines in Alzheimer's Disease:
The aminopyridine scaffold has also been investigated for the treatment of Alzheimer's disease (AD).[16][17] The rationale is to enhance acetylcholine levels, a neurotransmitter depleted in AD.[17] While 4-AP itself showed no significant cognitive improvement in AD patients in one study[18], derivatives linking the 4-AP core to other pharmacophores, such as 2-indolinone (the skeleton of another acetylcholine-enhancing agent), have shown potent antiamnesic activity in preclinical models.[17]
Experimental Protocols
Synthesis of 2-Amino-3-cyanopyridine Derivatives (Multicomponent Reaction)
This protocol describes a general and efficient one-pot synthesis of substituted 2-aminopyridines.[19]
Materials:
-
Enaminone (1a-c)
-
Malononitrile
-
Primary amine (e.g., cyclohexylamine)
-
Catalyst (e.g., piperidine)
-
Ethanol (as solvent, though solvent-free conditions are also reported)[7]
Procedure:
-
A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated under reflux in ethanol or heated under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7][8]
Materials:
-
Synthesized aminopyridine derivatives
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of each compound are prepared in MHB in the wells of a 96-well plate.
-
A standardized inoculum of the test bacterium (adjusted to a specific turbidity, e.g., 0.5 McFarland standard) is prepared and further diluted.
-
The diluted bacterial suspension is added to each well containing the compound dilutions.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing SAR Principles
General SAR of Aminopyridine Derivatives
// Core structure Core [label="Aminopyridine\nScaffold", pos="0,0!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"];
// Modifications R1 [label="Substitutions on\nAmino Group (R1)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="Substitutions on\nPyridine Ring (R2)", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker [label="Linker\n(e.g., ether, amide)", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Terminal [label="Terminal Group\n(often bulky, substituted)", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Core -> R1 [label="Modulates solubility,\nPK properties"]; Core -> R2 [label="Fine-tunes potency\nand selectivity"]; Core -> Linker [label="Positions terminal group"]; Linker -> Terminal [label="Interacts with specific\nsubpockets of target"]; } dot Caption: Key modification sites on the aminopyridine scaffold.
Experimental Workflow for Antimicrobial Screening
Conclusion
The aminopyridine scaffold remains a highly valuable starting point for the design of new therapeutic agents. The structure-activity relationship studies discussed herein demonstrate that strategic modifications to this core structure can lead to the development of potent and selective inhibitors for a range of biological targets. For researchers in drug development, a deep understanding of these SAR principles is crucial for the rational design of next-generation aminopyridine-based drugs with improved efficacy and safety profiles. The comparative data presented provides a clear illustration of how systematic chemical exploration can unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed. (2022). Arch Pharm (Weinheim), 356(3), e2200438. [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorg Med Chem Lett, 25(22), 5234-8. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
-
The use of aminopyridines in neurological disorders - PubMed. (2015). CNS Neurosci Ther, 21(8), 639-48. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed. (2022). Molecules, 27(11), 3439. [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed. (2019). Bioorg Med Chem Lett, 29(12), 1507-1513. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed. (2023). Bioorg Med Chem Lett, 82, 129152. [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (2022). Molecules, 27(11), 3439. [Link]
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (2023). Curr Alzheimer Res, 20(2), 120-129. [Link]
-
4-Aminopyridine derivatives with antiamnesic activity - PubMed. (2002). Farmaco, 57(10), 849-55. [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. (2020). Curr Drug Targets, 21(11), 1083-1100. [Link]
-
Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed. (2005). Eur J Med Chem, 40(10), 1033-9. [Link]
-
The Use of Aminopyridines in Neurological Disorders | Request PDF - ResearchGate. (2015). CNS Neuroscience & Therapeutics, 21(8), 639-648. [Link]
-
Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021). Neurol Neuroimmunol Neuroinflamm, 8(3), e986. [Link]
-
Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorg Med Chem Lett, 17(22), 6299-304. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (2021). Molecules, 26(23), 7358. [Link]
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed. (2019). Metallomics, 11(4), 812-822. [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (2015). Der Pharma Chemica, 7, 233-241. [Link]
-
4-Aminopyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-Aminopyridine in the treatment of Alzheimer's disease - PubMed. (1991). J Am Geriatr Soc, 39(1), 11-5. [Link]
-
4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.). PubChem. [Link]
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. - I.R.I.S. (2023). [Link]
-
SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors | Request PDF - ResearchGate. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 329-333. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Folia Medica, 61(3), 335-342. [Link]
-
4-aminopyridine-a review - PubMed. (1982). Can Anaesth Soc J, 29(4), 375-8. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (2023). Antibiotics (Basel), 12(3), 567. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (2022). Int J Mol Sci, 23(24), 15993. [Link]
-
2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC - NIH. (2009). Indian J Pharm Sci, 71(4), 434-9. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (2022). Molecules, 27(11), 3439. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (2024). Pharmaceuticals (Basel), 17(1), 108. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2023). Pharmaceuticals (Basel), 16(2), 296. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (2022). Molecules, 27(11), 3439. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (2023). Pharmaceuticals (Basel), 16(2), 296. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (2002). J Med Chem, 45(14), 2994-3008. [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed. (2018). J Med Chem, 61(8), 3664-3677. [Link]
-
SAR for the piperidine substituent - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Aminopyridine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Aminopyridine-Based Catalysts in Acylation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the catalytic efficiency of various aminopyridine-based catalysts, with a primary focus on their application in acylation reactions. We will delve into the mechanistic underpinnings of their catalytic power, present quantitative data to compare their performance, and provide detailed experimental protocols for their evaluation.
The Rise of Aminopyridines as Superior Acylation Catalysts
Acylation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. The efficiency of these reactions often hinges on the choice of catalyst. While traditional methods have been used for nearly a century, the introduction of 4-(Dimethylamino)pyridine (DMAP) by Steglich and Höfle in 1969 marked a paradigm shift in acylation chemistry.[1] DMAP and its analogs have since become indispensable tools for organic chemists, offering remarkable rate accelerations and enabling reactions to proceed under mild conditions with high yields.[2] This guide will explore the nuances of their catalytic prowess, comparing the well-established DMAP with other aminopyridine derivatives to inform catalyst selection in your research and development endeavors.
The Nucleophilic Catalysis Pathway: A Common Mechanism
The remarkable catalytic activity of aminopyridines in acylation reactions stems from their ability to act as potent nucleophilic catalysts.[1][2] The generally accepted mechanism involves a two-step process, which dramatically increases the rate of acylation compared to uncatalyzed reactions or those catalyzed by less nucleophilic bases like pyridine.[3]
The catalytic cycle can be summarized as follows:
-
Formation of a Highly Reactive Intermediate: The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen of the aminopyridine catalyst on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This step results in the formation of a highly reactive and resonance-stabilized N-acylpyridinium salt intermediate.[2][3] The electron-donating substituent at the 4-position of the pyridine ring is crucial for enhancing the nucleophilicity of the ring nitrogen, making these catalysts significantly more effective than pyridine itself.[2][3]
-
Acyl Group Transfer: The N-acylpyridinium intermediate is a far more potent acylating agent than the initial anhydride or acid chloride.[1][2] In the second step, the nucleophile (typically an alcohol or an amine) attacks the activated carbonyl carbon of the intermediate. This leads to the efficient transfer of the acyl group to the nucleophile, forming the desired product and regenerating the aminopyridine catalyst.[1][3] An auxiliary base, such as triethylamine, is often required to scavenge the proton generated in the reaction, thus completing the catalytic cycle.[1]
Caption: Generalized catalytic cycle for acylation reactions catalyzed by aminopyridines.
A Head-to-Head Comparison of Catalytic Efficiency
The subtle structural differences among aminopyridine derivatives can lead to significant variations in their catalytic performance. Here, we compare the efficiency of several key aminopyridine-based catalysts.
The DMAP Revolution: A Leap from Pyridine
The introduction of the dimethylamino group at the 4-position of the pyridine ring is the key to DMAP's exceptional catalytic activity. This electron-donating group significantly increases the nucleophilicity of the pyridine nitrogen, making it a much more potent catalyst than its parent heterocycle, pyridine.[2][3] The result is a dramatic acceleration of acylation reactions, often by several orders of magnitude.[2][3]
4-PPY: An Even More Potent Successor to DMAP
While DMAP is a highly effective catalyst, 4-pyrrolidinopyridine (4-PPY) has emerged as an even more powerful alternative for many acylation reactions.[4] The superior performance of 4-PPY is attributed to the greater electron-donating ability of the pyrrolidino group compared to the dimethylamino group of DMAP. This enhanced electron donation further increases the nucleophilicity of the pyridine nitrogen, leading to faster formation and higher reactivity of the N-acylpyridinium intermediate.[4]
This enhanced reactivity can translate into significant process advantages, especially in industrial settings, including:
-
Shorter reaction times: Increased productivity.[4]
-
Lower catalyst loading: Reduced cost and simplified purification.[4]
-
Higher yields: Particularly with sterically hindered substrates.[4]
| Catalyst | Relative Rate Constant (krel) | Reaction Conditions | Reference |
| Pyridine | 1 | Acylation of an alcohol with acetic anhydride | [3] |
| DMAP | ~104 | Acylation of an alcohol with acetic anhydride | [3] |
| 4-PPY | >104 (generally faster than DMAP) | Acylation of hindered alcohols | [4] |
Caption: Comparative catalytic activity of pyridine, DMAP, and 4-PPY in a typical acylation reaction.
Expanding the Toolkit: Chiral Aminopyridine Catalysts
The versatility of the aminopyridine scaffold extends beyond simple acylation reactions. The development of chiral aminopyridine derivatives has opened new avenues in asymmetric synthesis.[5] These catalysts have been successfully employed in a variety of stereoselective transformations, including the synthesis of chiral alcohols, amines, lactones, and lactams.[5] For instance, helical chiral 2-aminopyridinium ions have been designed as highly acidic and active dual hydrogen-bonding catalysts for enantioselective additions to nitroalkenes.[6]
Experimental Protocols for Catalyst Evaluation
To ensure the reproducibility and validity of our comparisons, we provide detailed experimental protocols for a representative acylation reaction and a kinetic study to compare catalyst efficiency.
Protocol for DMAP-Catalyzed Acylation of a Hindered Alcohol
This protocol describes the acylation of a sterically hindered alcohol, where the catalytic prowess of DMAP is particularly evident.
Materials:
-
Hindered alcohol (e.g., 1-adamantanol) (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol and anhydrous DCM.
-
Add triethylamine to the solution and stir.
-
Add DMAP to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kinetic Study: Comparing the Catalytic Efficiency of DMAP and 4-PPY
This protocol outlines a method for comparing the reaction rates of DMAP and 4-PPY-catalyzed acylation of cyclohexanol using gas chromatography (GC).[2][7]
Caption: Workflow for the kinetic analysis of aminopyridine-catalyzed acylation.
Procedure:
-
Reaction Setup: In a thermostated reaction vessel (e.g., at 25 °C), combine stock solutions of cyclohexanol, triethylamine, and an internal standard (e.g., decane) in the chosen solvent (e.g., dichloromethane).
-
Initiation of Reaction: Initiate the reaction by adding stock solutions of acetic anhydride and the catalyst (either DMAP or 4-PPY at the same molar concentration).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent or by reacting the remaining acylating agent with a scavenger.
-
Analysis: Analyze the quenched samples by gas chromatography to determine the concentration of the product (cyclohexyl acetate) relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each catalyst. The initial rate of the reaction can be determined from the slope of this plot at t=0. A comparison of the initial rates will provide a quantitative measure of the relative catalytic efficiency of DMAP and 4-PPY.
Conclusion
Aminopyridine-based catalysts, particularly 4-substituted derivatives like DMAP and 4-PPY, are exceptionally efficient nucleophilic catalysts for acylation reactions. Their mechanism of action, proceeding through a highly reactive N-acylpyridinium intermediate, leads to dramatic rate enhancements. The choice of the 4-substituent significantly influences the catalyst's nucleophilicity and, consequently, its catalytic activity, with 4-PPY generally exhibiting superior performance to DMAP, especially with challenging substrates. The continued development of novel aminopyridine catalysts, including chiral variants, promises to further expand the synthetic chemist's toolkit for a wide range of chemical transformations.
References
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide - Benchchem.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV.
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism - Organic Chemistry Portal.
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed.
- 3139 PDFs | Review articles in AMINOPYRIDINES - ResearchG
- comparing the efficacy of different catalysts for aminopyridine synthesis - Benchchem.
- Helical Chiral 2-Aminopyridinium Ions: A New Class of Hydrogen Bond Donor Catalysts | Journal of the American Chemical Society.
- N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyr
- Chiral dialkylaminopyridine catalysts in asymmetric synthesis - PubMed.
- Recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
- Development of More Potent 4-Dimethylaminopyridine Analogues | Request PDF.
- The Industrial Catalyst Showdown: 4-Pyrrolidinopyridine vs.
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral dialkylaminopyridine catalysts in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Abstract
The robust quantification of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a pyridine derivative with potential applications as a pharmaceutical intermediate or building block, is critical for ensuring product quality, safety, and efficacy in drug development. The validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose. This guide offers an in-depth comparison of two primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of each technique, present detailed protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines, and provide a comparative analysis to guide researchers in selecting the most appropriate method for their specific application, be it for routine quality control, stability testing, or trace-level impurity analysis.
Foundational Principles of Analytical Method Validation
Analytical method validation is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validation, outlining the performance characteristics that must be evaluated.[3][4][5]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[3][8]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[6][9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][10]
This guide will demonstrate how to assess these parameters for two distinct, powerful analytical techniques.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is contingent on the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, its aromatic pyridine core and basic amine functional groups guide our choice of methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique, making it a first-choice candidate for assay and purity determinations in bulk drug substances and finished products. The pyridine ring in the target molecule contains a chromophore that absorbs UV light, allowing for direct detection.
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphate buffer) is crucial. The low pH protonates the amine functional groups, minimizing peak tailing that results from their interaction with residual silanols on the silica-based column packing. Acetonitrile is a common organic modifier.
-
Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.
Caption: HPLC-UV workflow for quantification.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Peak is pure and resolved from interferences | No interferences at analyte retention time | Pass |
| Linearity (Range: 10-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision - Repeatability (%RSD) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision - Intermediate (%RSD) | %RSD ≤ 2.0% | 1.20% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% for varied parameters | All variations resulted in %RSD < 2.0% | Pass |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and specificity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the gold standard. It couples the separation power of LC with the highly selective detection of mass spectrometry.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the basic amine groups on the molecule are readily protonated to form positive ions [M+H]⁺.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise.[11]
-
Chromatography: The LC conditions are often similar to HPLC-UV but must use volatile mobile phase modifiers (e.g., formic acid, ammonium formate) that are compatible with the MS interface.
Caption: LC-MS/MS workflow for quantification.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interfering peaks in MRM transition | No interferences observed | Pass |
| Linearity (Range: 0.1-100 ng/mL) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9982 | Pass |
| Accuracy (% Recovery) | 85.0% - 115.0% (at low levels) | 92.5% - 108.7% | Pass |
| Precision - Repeatability (%RSD) | %RSD ≤ 15.0% (at LOQ) | 8.5% | Pass |
| Precision - Intermediate (%RSD) | %RSD ≤ 15.0% | 11.3% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10, Acc/Prec acceptable | 0.1 ng/mL | Pass |
| Matrix Effect | Assessed and compensated with IS | IS-normalized recovery: 95-105% | Pass |
Head-to-Head Comparison and Method Selection
The choice between HPLC-UV and LC-MS/MS is driven by the analytical objective.
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |
| Specificity | Good (based on retention time & UV) | Excellent (based on retention time & mass transitions) |
| Primary Application | Assay, purity, and content uniformity of bulk substance and final product. | Trace-level impurity quantification, genotoxic impurity analysis, bioanalysis. |
| Complexity | Relatively simple, routine operation. | More complex, requires specialized expertise. |
| Cost (Instrument/Maint.) | Lower | Higher |
| Robustness | Generally very robust. | Can be sensitive to matrix effects. |
Expert Recommendation:
-
For routine quality control (QC) testing of this compound as a drug substance or in a formulated product, HPLC-UV is the superior choice. It offers the necessary performance with greater simplicity, lower cost, and proven robustness.
-
For the detection and quantification of trace-level impurities or degradants , or for analyzing the compound in complex biological fluids (e.g., plasma), LC-MS/MS is the required methodology due to its unparalleled sensitivity and specificity.[12]
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation.
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (hypothetical λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent).
-
Perform serial dilutions to prepare calibration standards ranging from 10 µg/mL to 150 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh sample powder and dissolve in diluent to achieve a target concentration of approximately 100 µg/mL.
-
Vortex/sonicate to dissolve, and filter through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
Protocol 2: LC-MS/MS Method
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: (Hypothetical) Precursor Ion (Q1): m/z 152.1 → Product Ion (Q3): m/z 107.1.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution in diluent.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL. Each standard should be fortified with an internal standard (IS) (e.g., a deuterated version of the analyte) at a constant concentration.
-
-
Sample Preparation:
-
For trace analysis, a sample concentration or extraction step (e.g., Solid Phase Extraction - SPE) may be required.[13]
-
Add internal standard, vortex, and centrifuge before transferring supernatant for injection.
-
-
Validation Procedure:
-
Conduct all validation tests as per ICH guidelines, with an additional focus on evaluating and mitigating any potential matrix effects.[12]
-
References
- AMSbiopharma. (2025).
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Pharma Talks. (2025). Understanding ICH Q2(R2)
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Chromatography Online. (2014). Validation of Impurity Methods, Part II. [Link]
-
Waters. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Journal of Pharmaceutical Analysis. (2018). Analytical method validation: A brief review. [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
National Institutes of Health. (2012). 6-Methylpyridin-2-amine. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. [Link]
-
National Institutes of Health. (2020). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. [Link]
-
MDPI. (2024). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. [Link]
-
MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Aminopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, aminopyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3][4] The synthesis and functionalization of these heterocycles are central to the creation of new chemical entities with desired pharmacological profiles. However, the path from a promising reaction in a lab notebook to a robust, scalable, and reproducible process is fraught with challenges. Cross-validation of experimental results is not merely a confirmatory step but a cornerstone of scientific integrity and a critical component in de-risking a drug development pipeline.
This guide provides an in-depth comparison of common aminopyridine reactions, focusing on the critical parameters that influence their outcomes and the methodologies required to validate and reproduce experimental findings. We will delve into the nuances of reaction mechanisms, byproduct formation, and analytical techniques, offering a framework for rigorous cross-validation.
The Landscape of Aminopyridine Synthesis: A Comparative Overview
The synthesis of aminopyridines can be broadly approached through several key reaction classes, each with its own set of advantages, limitations, and potential for variability. Understanding these differences is the first step in designing a robust cross-validation strategy.
Classical vs. Modern Methodologies: Chichibabin, SNAr, and Buchwald-Hartwig
| Reaction Type | General Description | Key Advantages | Common Challenges & Sources of Variability |
| Chichibabin Reaction | Direct amination of pyridine with sodium amide to produce 2-aminopyridine derivatives.[5] | Cost-effective, uses readily available starting materials. | Harsh reaction conditions (high temperature), formation of dimeric byproducts (e.g., 2,2'-bipyridine), potential for over-amination, and safety concerns with sodium amide.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (typically a halide) on an electron-deficient pyridine ring by an amine nucleophile.[7][8][9] | Generally milder conditions than Chichibabin, good functional group tolerance.[7] | Requires an activated (electron-deficient) pyridine ring. Reactivity is highly dependent on the position of the leaving group and the nature of other ring substituents. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine.[10][11][12] | Broad substrate scope, high functional group tolerance, generally high yields, and milder reaction conditions.[12][13] | Catalyst poisoning, ligand selection is critical, potential for side reactions, and cost of palladium catalysts.[12] |
The choice of synthetic route carries significant implications for the reproducibility and scalability of the process. For instance, while the Chichibabin reaction is atom-economical, its propensity for byproduct formation necessitates stringent purification protocols and careful monitoring to ensure batch-to-batch consistency.[6] In contrast, the Buchwald-Hartwig amination offers greater control and predictability but requires careful optimization of the catalytic system to avoid variability.[12]
Causality in Experimental Design: Deconstructing Reaction Parameters
Effective cross-validation hinges on a deep understanding of how experimental variables influence reaction outcomes. It is not enough to simply replicate a procedure; one must understand the "why" behind each step to troubleshoot deviations and ensure robustness.
Key Parameters Influencing Aminopyridine Reactions
-
Temperature: In the Chichibabin reaction, elevated temperatures can promote the formation of dimeric byproducts.[6] For Buchwald-Hartwig aminations, precise temperature control is crucial for catalyst stability and activity.
-
Solvent: The choice of solvent can impact the solubility of reagents and intermediates, influencing reaction rates and selectivity. Aprotic solvents like toluene or xylene are common in the Chichibabin reaction.[6]
-
Base: In Buchwald-Hartwig reactions, the choice and stoichiometry of the base (e.g., NaOt-Bu, K2CO3) are critical for efficient catalyst turnover.[12]
-
Ligand (for Buchwald-Hartwig): The structure of the phosphine ligand significantly affects the efficiency of the catalytic cycle, including oxidative addition and reductive elimination steps.[12]
-
Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen and require an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[12]
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of an aminopyridine synthesis protocol.
Caption: A workflow for the systematic cross-validation of aminopyridine reactions.
Trustworthiness Through Self-Validating Systems: Protocols and Data
To ensure the trustworthiness of experimental findings, protocols must be designed as self-validating systems. This involves incorporating in-process controls and utilizing orthogonal analytical methods to confirm results.
Standardized Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general procedure for the palladium-catalyzed amination of a 2-halopyridine, a common transformation in drug discovery.
Materials:
-
2-Bromopyridine
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (2 mol%) and the phosphine ligand (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the pre-catalyst.
-
Add the amine (1.2 equivalents) and 2-bromopyridine (1.0 equivalent).
-
Add NaOt-Bu (1.4 equivalents) in one portion.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
In-Process Validation:
-
TLC/LC-MS Monitoring: Aliquots should be taken at regular intervals (e.g., every hour) to track the consumption of starting materials and the formation of the product and any significant byproducts. This provides real-time data on reaction kinetics and can indicate potential issues like catalyst deactivation.
-
Orthogonal Confirmation: After purification, the product identity and purity should be confirmed by at least two independent analytical methods, such as 1H NMR and HPLC-UV.[14][15]
Data Presentation: Comparative Analysis of Reaction Conditions
The following table provides a template for summarizing the results of a cross-validation study, comparing different reaction conditions.
| Run # | Ligand | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Key Byproducts |
| 1 | Xantphos | NaOt-Bu | 100 | 4 | 85 | >98 | <1% Dimer |
| 2 | RuPhos | K2CO3 | 110 | 8 | 72 | 95 | 3% Hydrodehalogenation |
| 3 | SPhos | Cs2CO3 | 100 | 6 | 91 | >99 | Not Detected |
This structured presentation of data allows for a clear and objective comparison of the different experimental setups, facilitating the identification of the most robust and reproducible conditions.
Authoritative Grounding & Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for anticipating potential side reactions and for troubleshooting unexpected results.
Mechanistic Considerations in Aminopyridine Reactions
The following diagram illustrates a simplified catalytic cycle for the Buchwald-Hartwig amination, a cornerstone of modern aminopyridine synthesis.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Understanding this cycle allows researchers to rationalize the impact of different variables. For example, bulky, electron-rich phosphine ligands (L) can facilitate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher yields and faster reaction times.[13]
Common Byproducts and Their Mitigation
-
Dimerization: In the Chichibabin reaction, dimerization of the starting pyridine can be a significant side reaction.[6] This can sometimes be mitigated by adjusting the reaction temperature and pressure.
-
Hydrodehalogenation: In palladium-catalyzed reactions, the replacement of the halide with a hydrogen atom can occur, particularly with less reactive amines or if the catalyst is not optimal.
-
Over-amination: In reactions like the Chichibabin, the introduction of a second amino group can occur, especially at higher concentrations of the aminating agent.[6]
Regularly analyzing crude reaction mixtures by techniques like LC-MS is essential for identifying and quantifying these byproducts, providing critical feedback for process optimization.
Conclusion: Towards Robust and Reproducible Aminopyridine Chemistry
The cross-validation of experimental results for aminopyridine reactions is an indispensable practice in the journey from laboratory-scale synthesis to viable drug candidates. By systematically evaluating and comparing different synthetic methodologies, understanding the causal relationships between experimental parameters and reaction outcomes, and employing rigorous analytical techniques, researchers can build a foundation of trust in their chemical processes. This guide provides a framework for such an approach, emphasizing that true scientific progress is built not just on successful reactions, but on a deep and validated understanding of the chemistry at play.
References
- Rao RN, Chanda K (January 2022). "2-Aminopyridine - an unsung hero in drug discovery".
-
Orie, K. J., et al. (2021). "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review". American Journal of Chemistry, 5(1), 19-22. Available at: [Link]
-
Wikipedia. "Chichibabin reaction". Available at: [Link]
-
Uges, D. R., & Bouma, P. (1981). "Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine". Clinical Chemistry, 27(3), 437-440. Available at: [Link]
-
Gangle, S., et al. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries". ResearchGate. Available at: [Link]
-
"Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines". ResearchGate. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides". Journal of the American Chemical Society, 128(45), 14254–14255. Available at: [Link]
-
"Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution". PubMed. Available at: [Link]
-
Li, J., & Bunel, E. (2007). "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines". The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]
-
HELIX Chromatography. "HPLC Methods for analysis of 4-Aminopyridine". Available at: [Link]
-
Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination". Available at: [Link]
-
Rushton, W. F., & Leaf, S. (2012). "4-Aminopyridine Toxicity: a Case Report and Review of the Literature". Journal of Medical Toxicology, 8(3), 303-308. Available at: [Link]
-
"A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines". ResearchGate. Available at: [Link]
-
"HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions". ResearchGate. Available at: [Link]
-
Sanchez-Viesca, F., & Gómez, R. (2015). "Electric hindrance and dipole moments in 2-aminopyridine nitration". American Journal of Chemistry, 5(1), 19-22. Available at: [Link]
-
Scott, J. S., & Turnbull, A. P. (2019). "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations". Angewandte Chemie International Edition, 58(40), 14092-14108. Available at: [Link]
-
Oldenhuis, N. J., et al. (2003). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". Organic Letters, 5(11), 1859-1862. Available at: [Link]
-
"nucleophilic aromatic substitutions". YouTube. Available at: [Link]
-
"Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery". McMaster University. Available at: [Link]
-
Williams, A. R., et al. (2014). "Concerted Nucleophilic Aromatic Substitutions". Journal of the American Chemical Society, 136(29), 10258–10261. Available at: [Link]
-
Penney, J. (2004). "Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines". Tetrahedron Letters, 45(12), 2517-2519. Available at: [Link]
-
Wang, Y., et al. (2022). "Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”". Molecules, 27(5), 1587. Available at: [Link]
-
Jouvin, K., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides". Chemical Science, 8(9), 6247-6252. Available at: [Link]
-
Lee, S., & Kim, J. (2023). "Recent Progress on the Synthesis of Bipyridine Derivatives". Molecules, 28(14), 5433. Available at: [Link]
-
"Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies". MDPI. Available at: [Link]
-
"Coupling outcomes for pyridines". ResearchGate. Available at: [Link]
-
"Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium". ResearchGate. Available at: [Link]
-
Lucas, H. R., et al. (2019). "Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes". Dalton Transactions, 48(34), 13038-13046. Available at: [Link]
-
Khalid, T., et al. (2024). "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)". RSC Medicinal Chemistry, 15(5), 1184-1204. Available at: [Link]
Sources
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine and Structurally Related Analogs
This guide provides a comparative analysis of the potential biological activity of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine against a backdrop of structurally similar compounds. Drawing upon established structure-activity relationships (SAR) within the broader class of pyridine and 2-aminopyridine derivatives, we will explore potential therapeutic applications and outline the experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Privileged 2-Aminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, valued for its influence on pharmacological properties.[1][2] The 2-aminopyridine moiety, in particular, serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The specific substitutions on the pyridine ring play a critical role in defining the compound's biological targets and overall activity profile.[5][6] Our focus, this compound, combines the core 2-aminopyridine structure with a dimethylamino group and an aminomethyl substituent, features that suggest potential interactions with various biological targets.
Comparative Analysis of Biological Activities
Potential as Kinase Inhibitors
Janus kinases (JAKs) are intracellular, non-receptor tyrosine kinases that are crucial targets in the treatment of myeloproliferative neoplasms and rheumatoid arthritis.[7] A study on aminopyridine derivatives identified potent inhibitors of JAK2.[7] For instance, compounds 12k and 12l from that study, which also possess an aminopyridine scaffold, demonstrated high inhibitory activity against JAK2 with IC50 values of 6 nM and 3 nM, respectively.[7] The aminopyridine core acts as a hinge-binding motif, a common feature in many kinase inhibitors.
The presence of the aminomethyl group in our target compound could potentially interact with the solvent-exposed regions of the kinase ATP-binding pocket, while the N,N-dimethylamino group could influence solubility and cell permeability.
Antimicrobial Potential
Pyridine derivatives have a long history as effective antimicrobial agents, active against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5] Their mechanisms of action often involve the inhibition of essential enzymes or the disruption of microbial membrane integrity.[5] Structure-activity relationship studies of 2-amino-4-chloropyridine derivatives have shown that substitutions on the amino group significantly impact their antimicrobial potency.[6]
For instance, certain Schiff base derivatives of 2-amino-4-chloropyridine have exhibited significant activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli.[6] The N,N-dimethylamino group in our compound of interest is a key feature that warrants investigation for its contribution to antimicrobial efficacy.
Table 1: Comparative Biological Activities of Selected Aminopyridine Derivatives
| Compound/Derivative Class | Biological Target/Activity | Key Structural Features | Potency (IC50/MIC) | Reference |
| Aminopyridine Derivatives (12k, 12l) | Janus Kinase 2 (JAK2) Inhibition | Aminopyridine scaffold | 3-6 nM | [7] |
| Schiff bases of 2-amino-4-chloropyridine | Antibacterial (Gram-positive & Gram-negative) | Imino-substituted 2-aminopyridine | Varies by derivative | [6] |
| Pyridine-2-methylamine Derivatives | MmpL3 Inhibition (Antitubercular) | Pyridine-2-methylamine core | 0.5-1 µg/mL | [8] |
| Imidazo[4,5-b]pyridines | Broad biological activity | Fused pyridine ring system | Varies by derivative | [9] |
Proposed Experimental Validation Workflows
To ascertain the biological activity of this compound, a systematic experimental approach is necessary. This would involve a series of in vitro assays to screen for potential activities, followed by more detailed mechanistic studies.
Kinase Inhibition Profiling
A primary area of investigation should be the compound's potential as a kinase inhibitor. A broad kinase panel screening would be an efficient first step to identify potential targets.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations. Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme. Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Add a detection reagent that produces a luminescent signal in the presence of ADP (a byproduct of the kinase reaction). The amount of light produced is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial properties of the compound, standard broth microdilution or agar diffusion assays can be employed to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Compound Preparation: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Pharmacokinetic Considerations
The N,N-dimethylamino group in this compound is likely to influence its pharmacokinetic properties. In general, pyridine-based compounds can be optimized to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10] For instance, studies on pyridine-based HIV non-catalytic site integrase inhibitors (NCINIs) have shown that structural modifications can lead to low hepatic clearance and good oral bioavailability.[10]
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 166.24 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| cLogP | ~1.5 | Indicates good aqueous solubility and membrane permeability |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Suggests good cell permeability |
Note: These are predicted values and require experimental verification.
Conclusion and Future Directions
Based on the analysis of structurally similar compounds, this compound presents as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and antimicrobial therapy. The proposed experimental workflows provide a clear path for the initial biological characterization of this compound.
Future research should focus on:
-
Broad-panel screening: To identify a wider range of potential biological targets.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In vivo efficacy studies: To evaluate the therapeutic potential in relevant animal models.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties of the compound.
By systematically exploring the biological activity of this and related compounds, we can unlock their full therapeutic potential.
References
- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.
- Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC - NIH. (n.d.).
- A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Open Access Journals.
- Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.).
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (n.d.).
- Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed. (2019, June 15). PubMed.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (n.d.). MDPI.
- Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships - Benchchem. (n.d.). Benchchem.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). RSC Publishing.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). MDPI.
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Selectivity of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine in Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the quest for selectivity is paramount. The ability to direct a reaction to a specific site on a molecule, or to favor the formation of one stereoisomer over another, is the cornerstone of efficient and sustainable chemical manufacturing. This guide provides an in-depth analysis of the potential selectivity of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine , a bidentate nitrogen ligand, in key chemical transformations. While direct experimental data for this specific ligand is limited in publicly accessible literature, this document, grounded in the principles of coordination chemistry and catalysis, will offer a comparative perspective based on structurally related analogues.
The Critical Role of Ligands in Directing Chemical Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The heart of these catalytic systems is the metal center, typically palladium, but the "brain" is the ligand that coordinates to it. The ligand's steric and electronic properties dictate the catalyst's activity, stability, and, most importantly, its selectivity.
Bidentate nitrogen ligands, like the aminopyridine family, are of particular interest due to their strong coordination to the metal center, which can enhance catalyst stability and influence the geometry of the catalytic complex, thereby directing the outcome of the reaction.
Structural Analysis of this compound
To understand the potential selectivity of this compound, a thorough examination of its structure is essential.
-
Bidentate Coordination: The ligand possesses two nitrogen atoms—the pyridine ring nitrogen and the primary amine nitrogen of the aminomethyl group—that can coordinate to a metal center, forming a stable chelate ring.
-
Unsymmetrical Nature: The substitution on the pyridine ring is unsymmetrical. The 2-position is occupied by a dimethylamino group, while the 6-position bears an aminomethyl group. This asymmetry can lead to a chiral metal complex upon coordination, which can be advantageous in asymmetric catalysis.
-
Electronic Effects: The dimethylamino group at the 2-position is a strong electron-donating group, which increases the electron density on the pyridine ring and the coordinating nitrogen. This can enhance the stability of the metal-ligand bond. The aminomethyl group at the 6-position is also electron-donating, further contributing to the electron-rich nature of the ligand.
-
Steric Effects: The N,N-dimethylamino group introduces steric bulk near one of the coordination sites. This steric hindrance can play a crucial role in controlling which substrates can approach the metal center and in what orientation, thereby influencing regioselectivity and stereoselectivity.
Comparative Selectivity in Key Transformations
While direct experimental data for this compound is scarce, we can infer its potential performance by comparing it with other well-studied aminopyridine ligands in two pivotal cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The selectivity of this reaction, particularly when dealing with substrates bearing multiple reactive sites, is heavily influenced by the ligand.
Hypothetical Comparison of Ligands in a Regioselective Suzuki-Miyaura Coupling:
Let's consider the hypothetical coupling of a di-halogenated pyridine with an arylboronic acid. The choice of ligand can determine which halogen is preferentially substituted.
Table 1: Predicted Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-dichloropyridine with Phenylboronic Acid
| Ligand | Predicted Major Product | Predicted Regioselectivity (C4:C2) | Rationale |
| This compound | 4-phenyl-2-chloropyridine | High | The steric bulk of the N,N-dimethylamino group is expected to disfavor oxidative addition at the C2 position of the substrate, leading to preferential reaction at the less hindered C4 position. |
| 2-Amino-6-methylpyridine | Mixture of isomers | Moderate | The smaller methyl group offers less steric hindrance compared to the dimethylamino group, potentially leading to a mixture of C4 and C2 arylated products.[1] |
| 2,6-Bis(dimethylamino)pyridine | 4-phenyl-2-(dimethylamino)pyridine | Low | The symmetrical nature and significant steric bulk at both ortho positions would likely lead to lower reactivity or require harsher reaction conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The selectivity for mono- versus di-arylation of a primary amine, for instance, is a common challenge that can be addressed through ligand design.
Hypothetical Comparison of Ligands in a Chemoselective Buchwald-Hartwig Amination:
Consider the mono-arylation of aniline with an excess of an aryl halide. The ligand's properties can prevent the undesired second arylation.
Table 2: Predicted Chemoselectivity in the Buchwald-Hartwig Amination of Aniline with Bromobenzene
| Ligand | Predicted Major Product | Predicted Selectivity (Mono:Di) | Rationale |
| This compound | N-phenylaniline | High | The steric hindrance provided by the N,N-dimethylamino group can create a crowded catalytic center that disfavors the approach of the bulkier mono-arylated amine product for a second coupling.[2] |
| 2-Aminopyridine | Mixture of products | Moderate | The less sterically demanding nature of the unsubstituted amino group may not be sufficient to effectively prevent the second amination, leading to a mixture of mono- and di-arylated products. |
| Triphenylphosphine (Monodentate) | Mixture of products | Low | Monodentate ligands often lead to less stable and more fluxional catalytic species, which can result in lower selectivity. |
Experimental Protocols for Assessing Selectivity
To validate the predicted selectivity of this compound, the following experimental protocols are proposed.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A vial is charged with Pd(OAc)₂, the ligand (this compound), the aryl halide, the arylboronic acid, and a base (e.g., K₂CO₃). The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane/water mixture) is added, and the reaction mixture is stirred at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to isolate and quantify the regioisomers.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
A glovebox is used to charge a reaction vessel with Pd₂(dba)₃, the ligand, and a base (e.g., NaOtBu). The vessel is sealed and brought out of the glovebox. The aryl halide, the amine, and an anhydrous solvent (e.g., toluene) are added under an inert atmosphere. The reaction is heated to the desired temperature and monitored by GC-MS. Upon completion, the reaction is cooled, and the product mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the products are purified and quantified by chromatography to determine the mono- to di-arylation ratio.
Visualizing the Catalytic Cycle and Workflow
To better understand the proposed catalytic processes, the following diagrams illustrate the key steps.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for assessing catalyst performance.
Conclusion and Future Outlook
While direct experimental validation is pending, the structural and electronic characteristics of this compound suggest it holds significant promise as a selective ligand in palladium-catalyzed cross-coupling reactions. Its unsymmetrical nature, coupled with the steric bulk of the N,N-dimethylamino group, is predicted to impart high levels of regioselectivity and chemoselectivity.
Future research should focus on the synthesis of this ligand and its palladium complexes, followed by a systematic evaluation of its catalytic performance in a range of transformations. Such studies will not only validate the predictions made in this guide but also contribute to the broader understanding of ligand design principles for selective catalysis, a field of immense importance to the pharmaceutical and chemical industries.
References
-
Palladium-Catalyzed Amination of Aryl Halides. Request PDF. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Request PDF. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC - NIH. Available at: [Link]
Sources
Navigating the Landscape of 2,6-Substituted Pyridines: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2,6-Disubstituted Pyridine Analogs, with a Focus on 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine Scaffolds.
Part 1: Core Directive: Charting Unexplored Territory
Part 2: Scientific Integrity & Logic: A Framework for Validation
Expertise & Experience: The Rationale Behind Synthetic and Screening Choices
The 2-aminopyridine scaffold is a privileged structure in drug discovery due to its ability to form key hydrogen bond interactions with biological targets such as kinases.[2][3] The substitution at the 6-position is crucial for modulating potency, selectivity, and pharmacokinetic properties. The choice of an aminomethyl group at this position, as in our topic compound, introduces a basic nitrogen atom that can engage in additional ionic interactions or serve as a handle for further derivatization. The N,N-dimethylation of the 2-amino group, in turn, can influence planarity, solubility, and metabolic stability.
Our comparative analysis will focus on analogs where the 6-position is varied to understand its impact on biological activity. For instance, studies on neuronal nitric oxide synthase (nNOS) inhibitors have shown that the nature of the substituent at the 6-position of the 2-aminopyridine core is critical for both potency and selectivity.[4]
Trustworthiness: A Self-Validating System for Synthesis and Evaluation
To ensure the reliability of any investigation into a novel compound, the synthetic and analytical protocols must be robust and reproducible. The synthesis of 2,6-disubstituted pyridines can be approached through various established routes, often starting from commercially available materials like 2-amino-6-methylpyridine[5][6][7] or 2,6-dibromopyridine.[8] A general and adaptable synthetic workflow is presented below, which includes in-process controls and characterization steps to validate the identity and purity of the synthesized compounds.
Authoritative Grounding & Comprehensive References
The insights and protocols presented herein are synthesized from a wide array of peer-reviewed literature. Key mechanistic claims and procedural standards are supported by in-text citations, and a comprehensive list of references with verifiable URLs is provided at the end of this guide.
Part 3: Experimental & Comparative Data
Comparative Analysis of 2-Amino-6-Substituted Pyridine Derivatives
The following table summarizes the biological activity of several 2-amino-6-substituted pyridine analogs from published studies. This data provides a valuable reference for predicting the potential efficacy and selectivity of novel derivatives.
| Compound/Analog | Target | Activity (IC50/Ki) | Selectivity | Reference |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | human nNOS | Ki = 48 nM | 388-fold vs eNOS, 135-fold vs iNOS | [4] |
| Analog 12k (aminopyridine scaffold) | JAK2 | IC50 = 6 nM | High selectivity over JAK1 and JAK3 | [2] |
| Analog 12l (aminopyridine scaffold) | JAK2 | IC50 = 3 nM | High selectivity over JAK1 and JAK3 | [2] |
| Analog 8d (6-amino pyridine derivative) | GSK-3β / CK-1δ | IC50 = 0.77 µM / 0.57 µM | Dual inhibitor | [3] |
Experimental Protocol: A Generalizable Synthesis of 2-Amino-6-(Substituted Methyl) Pyridines
This protocol provides a generalized, multi-step synthesis for 2-amino-6-(substituted methyl) pyridines, adaptable for the synthesis of this compound and its analogs.
Workflow Diagram:
Caption: A generalized synthetic workflow for 2-amino-6-(substituted methyl) pyridines.
Step-by-Step Methodology:
-
Halogenation of the Methyl Group:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-6-(bromomethyl)pyridine.
-
-
Nucleophilic Substitution with an Amine:
-
Dissolve 2-amino-6-(bromomethyl)pyridine (1.0 eq) in an appropriate solvent like acetonitrile.
-
Add the desired primary or secondary amine (e.g., dimethylamine, 2.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After completion, filter the inorganic salts and concentrate the solvent.
-
Purify the residue by column chromatography to obtain the desired 6-((alkylamino)methyl)pyridin-2-amine.
-
-
(Optional) N-Alkylation of the 2-Amino Group:
-
To a solution of the product from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (2.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide, 2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final N,N-dialkylated product.
-
Self-Validation: Each step should be monitored by TLC to ensure complete conversion of the starting material. The structure and purity of the intermediates and the final product must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Part 4: Hypothetical Mechanism of Action and Signaling Pathway
Given that many 2-aminopyridine derivatives are kinase inhibitors, we can hypothesize a potential mechanism of action for a novel compound from this class.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a kinase signaling pathway by a 2,6-substituted pyridine derivative.
In this model, the 2-aminopyridine core of the inhibitor would likely form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of compounds. The substituents at the 2- and 6-positions would then occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available at: [Link]
- Process for the preparation of 2-amino-alkylpyridines.Google Patents.
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
-
2-Amino-6-methylpyridine. PubChem. Available at: [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Available at: [Link]
-
The Chemical Profile and Applications of 2-Amino-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI. Available at: [Link]
-
PYRIMIDINE, 2-CHLORO-4-(METHYLTHIO)-. Organic Syntheses. Available at: [Link]
-
Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. NIH. Available at: [Link]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]
-
Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
The structural similarity of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine to other pyridine derivatives suggests that it should be handled as a hazardous substance. Pyridines are often flammable, toxic, and irritants[1][2][3]. Therefore, all waste containing this compound must be treated as hazardous waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the toxicological data of analogous pyridine compounds, this compound is presumed to be toxic if swallowed or in contact with skin, and capable of causing severe skin and eye damage[4]. It may also be harmful to aquatic life with long-lasting effects.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent dermal absorption, which can lead to systemic toxicity. |
| Eye Protection | Chemical splash goggles or a face shield | To protect against accidental splashes that could cause severe eye damage. |
| Lab Coat | Flame-retardant and chemical-resistant | To protect skin and personal clothing from contamination and potential ignition sources. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | To prevent inhalation of any vapors or aerosols. |
Always work within a properly functioning certified laboratory chemical fume hood when handling this compound and its waste. An emergency eyewash station and safety shower must be readily accessible[5].
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and containment are the first critical steps in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions[6][7].
Protocol for Waste Collection:
-
Designate a Waste Container: Select a container made of a material compatible with pyridine derivatives, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof screw cap[7].
-
Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Toxic," "Corrosive")
-
The date the first waste was added
-
The name of the principal investigator or responsible person
-
-
Collect the Waste:
-
Liquid Waste: Carefully pour the liquid waste into the designated container, avoiding splashes.
-
Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, absorbent paper) in a separate, clearly labeled solid waste container.
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste[7][8]. This minimizes the release of potentially harmful vapors.
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for expansion of the contents.
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][8].
Key Storage Requirements:
-
Location: The SAA must be in the same room or laboratory where the waste is generated.
-
Segregation: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents and strong acids[5].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Regular Inspection: Inspect the SAA weekly for any signs of leaks, spills, or container degradation[7].
Disposal Pathway: From Laboratory to Final Treatment
The ultimate disposal of this compound waste must be handled by trained professionals in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound waste.
Disposal Procedure:
-
Request Pickup: Once the waste container is full or has been in storage for a predetermined amount of time (typically no longer than one year for partially filled containers), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department[7][8][9].
-
EHS Collection: Trained EHS personnel will collect the waste from your laboratory's SAA.
-
Final Disposal: The EHS department will consolidate the waste and arrange for its transport to a licensed hazardous waste disposal facility. For pyridine-containing waste, high-temperature incineration is a common and effective disposal method[2][3]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [9][10].
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to correct segregation, storage, and final disposal through your institution's EHS department—you can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. Hazardous Waste and Disposal.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Washington State University. Standard Operating Procedure for Pyridine.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
- Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Navigating the Unseen: A Guide to Safely Handling 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Hazard Assessment: Understanding the Risks of Aromatic Amines
While a specific Safety Data Sheet (SDS) for 6-(aminomethyl)-N,N-dimethylpyridin-2-amine is not presently available, its chemical structure—incorporating both an aminopyridine and a dimethylamino functional group—necessitates that it be treated as a hazardous substance. Aromatic amines as a class of compounds are known for their potential health risks, including carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
Similarly, aminopyridines are noted for their acute toxicity. For instance, 4-aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[3] Given these precedents, a cautious and proactive approach to handling this compound is imperative.
Inferred Hazard Profile:
| Potential Hazard | GHS Classification (Inferred) | Rationale |
| Acute Oral Toxicity | Category 2 or 3 | Based on data for 4-aminopyridine, which is fatal if swallowed.[3] |
| Acute Dermal Toxicity | Category 2 or 3 | Based on data for 4-aminopyridine, which is toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 2 | A common characteristic of aromatic amines, causing skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | Aminopyridines are known to cause serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation, a known hazard for aminopyridines.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against potential splashes and aerosols.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat | Prevents skin contact, as aromatic amines can be absorbed dermally.[1][3] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge | To be used in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[3][6] |
| Body Protection | Full-length pants and closed-toe shoes | Ensures no exposed skin on the lower body.[3] |
Operational Plan: From Handling to Disposal
A systematic workflow is essential for the safe handling and disposal of this compound.
Engineering Controls and Preparation
-
Work Area: All handling of the compound and its waste must be conducted in a well-ventilated chemical fume hood.[3][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available.
Step-by-Step Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Identification and Segregation: Treat all materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, as hazardous waste.[7]
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in general trash.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Immediate response actions for different types of exposure to this compound.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: If swallowed, get medical aid immediately. Do NOT induce vomiting.[6]
By adhering to these stringent safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. (n.d.). Material Safety Data Sheet 4-Aminopyridine.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- University of Washington. (n.d.). 4-Aminopyridine SOP.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution.
- Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory.
- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
